Product packaging for 3-Fluoro-2-hydroxypyridine(Cat. No.:CAS No. 1547-29-1)

3-Fluoro-2-hydroxypyridine

Cat. No.: B075413
CAS No.: 1547-29-1
M. Wt: 113.09 g/mol
InChI Key: CISUDJRBCKKAGX-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxypyridine is a high-purity, multifunctional heterocyclic building block of significant interest in pharmaceutical and agrochemical research. This compound exists predominantly in the 2-pyridone tautomeric form, which profoundly influences its electronic distribution, hydrogen-bonding capacity, and metal-chelating properties. The strategic incorporation of a fluorine atom adjacent to the hydroxyl group creates a unique electronic and steric profile, making it a valuable precursor for the synthesis of complex molecules. Its primary research applications include serving as a key intermediate in medicinal chemistry for the development of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and central nervous system (CNS) targeted drugs, where the fluorine atom can enhance metabolic stability and membrane permeability. Furthermore, its ability to act as a ligand in catalysis and as a core scaffold in the design of advanced materials and metal-organic frameworks (MOFs) is actively explored. Researchers utilize this compound to study structure-activity relationships (SAR), bioisosteric replacements, and to introduce critical hydrogen-bond acceptor and donor motifs into target structures, thereby stimulating innovative approaches in drug discovery and material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4FNO B075413 3-Fluoro-2-hydroxypyridine CAS No. 1547-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISUDJRBCKKAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382609
Record name 3-Fluoro-2-hydroxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547-29-1
Record name 3-Fluoro-2-hydroxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-hydroxypyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical properties of 3-Fluoro-2-hydroxypyridine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-2-hydroxypyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the physical characteristics of this compound (CAS Number: 1547-29-1), a heterocyclic organic compound.

Physicochemical Data

This compound, with the molecular formula C5H4FNO, exists in tautomeric equilibrium with 3-fluoro-2(1H)-pyridinone.[1][2] Its physical state is typically a solid, described as a colorless to light yellow crystal or a pale cream powder.[2][3][4][5][6]

Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below. It is important to note the significant discrepancies reported for its melting and boiling points across different sources, which may be attributable to the presence of different tautomers, impurities, or varying experimental conditions.

PropertyValueSource(s)
Molecular Formula C5H4FNO[1][3][4][5][7][8]
Molecular Weight 113.09 g/mol [1][7][8]
Appearance Colorless or light yellow crystal/liquid; Pale cream powder; Solid[2][3][4][5][6]
Melting Point 38-39 °C[3]
155.0-164.0 °C[4][5]
157-161 °C[6]
Boiling Point ~190 °C @ 760 mmHg[3]
255.8 °C @ 760 mmHg[9]
273.1 ± 40.0 °C (Predicted)[6]
Density 1.26 ± 0.1 g/cm³ (Predicted)[6]
1.661 g/cm³[9]
Solubility Soluble in water and common organic solvents (e.g., ethanol, dimethyl ether)[3]
IUPAC Name 3-fluoro-1H-pyridin-2-one[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is the temperature range over which it transitions from a solid to a liquid.[10] This property is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Vernier Melt Station, Thomas-Hoover Uni-Melt)

  • Capillary tubes

  • Thermometer

Procedure:

  • A small, finely powdered sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Apparatus:

  • Simple distillation setup:

    • Round-bottom flask

    • Distillation head

    • Condenser

    • Receiving flask

    • Thermometer

    • Heating mantle

Procedure:

  • The liquid sample is placed in the round-bottom flask.[10]

  • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[10]

  • The liquid is heated to a boil.

  • As the vapor rises and enters the condenser, the temperature on the thermometer will rise and then stabilize. This stable temperature is recorded as the boiling point.[10]

  • The vapor is then cooled by the condenser and collected in the receiving flask.[10]

Solubility Analysis

Solubility is determined by the intermolecular forces between the solute and the solvent.[11] A general principle is that "like dissolves like."

Apparatus:

  • Test tubes

  • Graduated cylinder or pipettes

  • Vortex mixer (optional)

Procedure:

  • Approximately 2 mL of a chosen solvent is added to a test tube.

  • A small, measured amount of the solute (e.g., 10-20 mg) is added to the test tube.

  • The mixture is agitated (e.g., by flicking the test tube or using a vortex mixer) to facilitate dissolution.

  • The mixture is observed to determine if the solid dissolves completely.

  • This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) to establish a solubility profile for the compound.[12]

Workflow Visualization

The following diagram illustrates a logical workflow for the physical characterization of an organic compound such as this compound.

G cluster_0 Initial Analysis cluster_1 Thermal Properties cluster_2 Physical Characteristics cluster_3 Spectroscopic Analysis cluster_4 Data Compilation A Obtain Pure Sample B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Solubility Testing (Polar & Non-polar Solvents) B->E F Density Measurement B->F G NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B->G J Compile Data Sheet C->J D->J E->J F->J H Mass Spectrometry I IR Spectroscopy H->J I->J

Workflow for Physical Property Determination

References

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 3-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-hydroxypyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural and electronic properties are intrinsically linked to a fascinating chemical phenomenon known as tautomerism. This guide provides a comprehensive overview of the chemical structure of this compound, delving into the equilibrium between its major tautomeric forms: the hydroxy-pyridine and the pyridinone forms. This document summarizes key physicochemical data, details relevant experimental protocols for the synthesis and analysis of this compound, and visualizes the tautomeric relationship.

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₅H₄FNO, is a pyridine ring substituted with a fluorine atom at the 3-position and a hydroxyl group at the 2-position.[1] The presence of the electronegative fluorine atom significantly influences the electron distribution within the pyridine ring, thereby affecting its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 113.09 g/mol [2]
IUPAC Name 3-fluoro-1H-pyridin-2-one[2]
CAS Number 1547-29-1[2]
Appearance Colorless or light yellow crystal or liquid[1]
Melting Point 38-39 °C[1]
Boiling Point ~190 °C at 760 mmHg[1]
Solubility Soluble in water and common organic solvents like ethanol and dimethyl ether.[1]

Tautomerism: A Tale of Two Forms

The core of this compound's chemistry lies in its ability to exist as two interconverting isomers, known as tautomers. This specific type of tautomerism is a proton-transfer equilibrium between the enol form (this compound) and the keto form (3-fluoro-2(1H)-pyridinone).

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.[3] Generally, in non-polar solvents, the hydroxy form is favored, while polar solvents tend to stabilize the more polar pyridinone form.[3] For the parent compound, 2-hydroxypyridine, the equilibrium constant (Keq = [pyridone]/[hydroxypyridine]) is approximately 1.7 in cyclohexane, indicating a slight preference for the pyridone form even in a non-polar environment.[3] In more polar solvents, this equilibrium shifts significantly towards the pyridinone tautomer.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 2-chloro-3-nitropyridine.[5]

synthesis_workflow start 2-Chloro-3-nitropyridine step1 Fluorination (e.g., KF, phase-transfer catalyst) start->step1 intermediate1 2-Fluoro-3-nitropyridine step1->intermediate1 step2 Reduction (e.g., Fe/NH4Cl or H2, Pd/C) intermediate1->step2 intermediate2 3-Amino-2-fluoropyridine step2->intermediate2 step3 Diazotization & Hydrolysis (NaNO2, H2SO4, then H2O) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Protocol Outline:

  • Fluorination: 2-chloro-3-nitropyridine is subjected to a nucleophilic aromatic substitution reaction to replace the chlorine atom with fluorine. This is typically achieved using a fluoride source such as potassium fluoride (KF) in an aprotic polar solvent, often in the presence of a phase-transfer catalyst to enhance reactivity.

  • Reduction: The nitro group of the resulting 2-fluoro-3-nitropyridine is then reduced to an amino group. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., ammonium chloride) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[5]

  • Diazotization and Hydrolysis: The synthesized 3-amino-2-fluoropyridine is converted to the corresponding diazonium salt by treatment with a nitrite source (e.g., sodium nitrite) in a strong acid like sulfuric acid at low temperatures. Subsequent hydrolysis of the diazonium salt by warming the reaction mixture in the presence of water yields the final product, this compound.[5]

Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure.

Spectroscopic Analysis of Tautomerism

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

3.2.1. NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy can be used to identify and quantify the different tautomers in solution. The chemical shifts of the protons and carbons in the pyridine ring will be distinct for the hydroxy and pyridinone forms due to differences in their electronic environments.

Experimental Protocol:

  • Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

  • Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.

  • Identify the characteristic signals for both the this compound and 3-fluoro-2(1H)-pyridinone tautomers. This may be aided by comparison with the spectra of N-methylated and O-methylated derivatives, which "lock" the molecule into the pyridinone and hydroxypyridine forms, respectively.

  • Integrate the well-resolved signals corresponding to each tautomer to determine their relative concentrations.

  • Calculate the tautomeric equilibrium constant (Keq) in each solvent.

3.2.2. UV-Vis Spectroscopy

Principle: The two tautomers will exhibit different UV-Vis absorption spectra due to their distinct electronic structures. The aromatic hydroxypyridine form typically absorbs at a shorter wavelength compared to the more conjugated pyridinone form.

Experimental Protocol:

  • Prepare dilute solutions of this compound in a series of solvents of varying polarity.

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Deconvolute the overlapping absorption bands corresponding to the two tautomers. This can be achieved using spectral analysis software and by comparing the spectra to those of the "locked" N-methyl and O-methyl derivatives.

  • Use the Beer-Lambert law and the molar absorptivities of the individual tautomers (determined from the locked derivatives) to calculate the concentration of each tautomer at equilibrium.

  • Determine the tautomeric equilibrium constant (Keq) in each solvent.

Computational Insights

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the tautomerism of this compound.[6][7] These computational methods can be used to:

  • Calculate the relative energies of the two tautomers in the gas phase and in different solvents (using solvation models).[6]

  • Predict the geometric parameters (bond lengths and angles) of each tautomer.

  • Simulate the vibrational frequencies and NMR chemical shifts to aid in the interpretation of experimental spectra.

  • Determine the energy barrier for the interconversion between the tautomers.

Computational studies on the parent 2-hydroxypyridine system have shown that while the hydroxy form is slightly more stable in the gas phase, the pyridone form is significantly stabilized by polar solvents.[6] Similar computational analyses for this compound would provide valuable insights into the electronic effects of the fluorine substituent on the tautomeric equilibrium.

Conclusion

This compound is a molecule of considerable interest that exhibits a delicate tautomeric equilibrium between its hydroxy and pyridinone forms. Understanding and controlling this equilibrium is crucial for its application in drug design and development, as the different tautomers can display distinct biological activities and physicochemical properties. This guide has provided a foundational understanding of the chemical structure, tautomerism, synthesis, and analytical characterization of this compound. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium in various environments and to fully elucidate the impact of the 3-fluoro substituent on the properties of this important heterocyclic scaffold.

References

In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-hydroxypyridine (CAS 1547-29-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 3-Fluoro-2-hydroxypyridine, registered under CAS number 1547-29-1. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that some reported values, particularly the melting point, show significant discrepancies across different sources, which may be attributable to experimental conditions or sample purity.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C5H4FNO[1][2]
Molecular Weight 113.09 g/mol [2]
Appearance Colorless or light yellow crystal or liquid; Pale cream powder[1][3]
Melting Point 155.0-164.0 °C[3]
38-39 °C[1]
Boiling Point ~190 °C (at 760 mmHg)[1]
Solubility Soluble in water, ethanol, and dimethyl ether.[1]
Computed and Safety Data
PropertyValueSource(s)
IUPAC Name 3-fluoro-1H-pyridin-2-one[2]
InChI Key CISUDJRBCKKAGX-UHFFFAOYSA-N[2]
SMILES C1=CNC(=O)C(=C1)F[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][4]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting range of a solid crystalline substance like this compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[5]

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

  • Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath (e.g., mineral oil in a Thiele tube) of the melting point apparatus.[6]

  • Heating: The apparatus is heated gently and steadily. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

  • Reporting: The result is reported as a melting range (e.g., 155-157 °C). A narrow melting range (1-2°C) is indicative of a pure compound.

Boiling Point Determination (Micro Method)

This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: A few drops of liquid this compound are placed into a small test tube.[8]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.[9]

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is at the same level as the thermometer bulb. The assembly is then suspended in a heating bath.[10]

  • Heating: The heating bath is heated slowly and uniformly.[9]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool.[9]

  • Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Solubility Determination

This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Spatula or dropper

  • Vortex mixer (optional)

  • Solvents (e.g., water, ethanol, diethyl ether)

Procedure:

  • Sample Measurement: Approximately 25 mg of solid this compound (or 0.05 mL if liquid) is placed into a small test tube.[11]

  • Solvent Addition: 0.75 mL of the chosen solvent (e.g., water) is added to the test tube in small portions.[11]

  • Mixing: After each addition of the solvent, the test tube is shaken vigorously for 10-20 seconds. A vortex mixer can be used for more efficient mixing.[11]

  • Observation: The mixture is visually inspected to determine if the compound has dissolved completely. If the solution is clear and homogenous, the compound is considered soluble. If solid particles remain, it is considered insoluble.

  • Repeat: The procedure is repeated with other solvents to build a solubility profile.

Visualized Workflow: Synthesis of 2-Fluoro-3-hydroxypyridine

The following diagram illustrates a potential synthetic pathway for 2-fluoro-3-hydroxypyridine, a closely related isomer, as described in the literature.[12] This provides a logical workflow that can be relevant to researchers working with fluorinated pyridinols.

Synthesis_of_2_Fluoro_3_hydroxypyridine A 2-Chloro-3-nitropyridine C Fluorination Reaction (Solvent: DMF or DMSO) A->C B Fluorinating Agent (e.g., CsF) B->C D 2-Fluoro-3-nitropyridine C->D Yields F Reduction Reaction D->F E Reducing Agent (e.g., Fe/NH4Cl) E->F G 3-Amino-2-fluoropyridine F->G Yields I Diazotization & Hydrolysis G->I H Sulfuric Acid & Sodium Nitrite H->I J 2-Fluoro-3-hydroxypyridine I->J Final Product

Synthetic pathway for 2-Fluoro-3-hydroxypyridine.

This guide provides a foundational understanding of the physicochemical properties of this compound. Researchers are encouraged to consult multiple sources and perform their own characterization to confirm these properties within their specific experimental contexts.

References

Molecular weight and formula of 3-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-2-hydroxypyridine, along with relevant experimental protocols. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Core Properties and Data

This compound, also known by its IUPAC name 3-fluoro-1H-pyridin-2-one, is a fluorinated heterocyclic compound.[1] The presence of a fluorine atom can significantly alter the physicochemical and biological properties of organic molecules, making fluorinated pyridines like this one of particular interest in medicinal chemistry.[2]

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C5H4FNO[1][3]
Molecular Weight 113.09 g/mol [1]
CAS Number 1547-29-1[1][3]
Appearance White powder or pale cream solid[3]
Melting Point 155.0-164.0 °C[3]
Boiling Point ~190 °C (at 760 mmHg)
Purity ≥96.0% (HPLC)[3]
InChI Key CISUDJRBCKKAGX-UHFFFAOYSA-N[1][3]
SMILES C1=CNC(=O)C(=C1)F[1]

Experimental Protocols

Representative Synthesis of a Fluoro-hydroxypyridine Derivative [4]

This protocol describes the synthesis of 2-fluoro-3-hydroxypyridine and is illustrative of the methods used for preparing such compounds.

Step 1: Fluorination

  • Dissolve 2-chloro-3-nitropyridine and a fluoride reagent (such as cesium fluoride) in a solvent like DMF or DMSO.

  • Protect the reaction with nitrogen gas.

  • Heat the mixture to 140-150 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

  • Wash and concentrate the organic layer to obtain 2-fluoro-3-nitropyridine.

Step 2: Reduction

  • Dissolve iron powder and ammonium chloride in an aqueous solution of ethanol or methanol.

  • Heat the mixture to reflux.

  • Slowly add the 2-fluoro-3-nitropyridine from the previous step.

  • Continue refluxing until the starting material has disappeared.

  • Filter the reaction mixture and concentrate the filtrate to yield 3-amino-2-fluoropyridine.

Step 3: Diazotization and Hydrolysis

  • Add 3-amino-2-fluoropyridine to a sulfuric acid solution at 0-5 °C.

  • Slowly add a sodium nitrite solution while maintaining the temperature.

  • Stir the mixture at 0-5 °C for 2 hours.

  • Warm the reaction to room temperature and then to 40 °C, stirring for 1 hour.

  • Finally, heat to 60 °C until the reaction is complete.

  • Cool the mixture back to 0-5 °C and adjust the pH to 7.5 with a sodium hydroxide solution.

  • Filter, wash, and dry the resulting solid to obtain the final product, 2-fluoro-3-hydroxypyridine.

Applications in Research and Drug Development

This compound serves as a key intermediate in organic synthesis. Its structural motif is found in various biologically active molecules. The incorporation of fluorine into heterocyclic structures is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[2] As such, this compound and its derivatives are valuable building blocks for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[5]

Logical Workflow Visualization

The following diagram illustrates the synthetic pathway for a fluoro-hydroxypyridine derivative, as described in the experimental protocol section.

Synthesis_Workflow Start 2-chloro-3-nitropyridine Step1 Fluorination (CsF, DMSO, 140-150°C) Start->Step1 Intermediate1 2-fluoro-3-nitropyridine Step1->Intermediate1 Step2 Reduction (Fe, NH4Cl, EtOH/H2O) Intermediate1->Step2 Intermediate2 3-amino-2-fluoropyridine Step2->Intermediate2 Step3 Diazotization & Hydrolysis (H2SO4, NaNO2, 0-60°C) Intermediate2->Step3 End 2-fluoro-3-hydroxypyridine Step3->End

Caption: Synthetic pathway for 2-fluoro-3-hydroxypyridine.

References

A Technical Guide to 3-Fluoro-2-Pyridone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Fluoro-2-pyridone is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the 2-pyridone scaffold imparts unique physicochemical properties that can enhance the potency, metabolic stability, and pharmacokinetic profile of bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications for professionals in the scientific research and pharmaceutical development fields.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature for this compound can vary, reflecting its tautomeric nature between a ketone (pyridone) and an alcohol (hydroxypyridine).

  • Primary IUPAC Name: 3-fluoro-1H-pyridin-2-one[1]

  • Common Synonyms:

    • 3-Fluoro-2-hydroxypyridine

    • 3-fluoropyridin-2-ol

    • 3-Fluoro-2-pyridinol

    • 3-fluoropyridin-2(1H)-one[1]

    • 3-Fluoro-2(1H)-pyridinone

The pyridone tautomer is generally the more stable and predominant form.

Physicochemical and Structural Data

The key properties of 3-fluoro-2-pyridone are summarized in the table below. This quantitative data is essential for its application in synthetic chemistry and computational drug design.

PropertyValueReference
CAS Number 1547-29-1[1]
Molecular Formula C₅H₄FNO[1]
Molecular Weight 113.09 g/mol [1]
Appearance White to off-white solid
Melting Point 157-161 °C
Boiling Point 273.1 ± 40.0 °C (Predicted)
Density 1.26 ± 0.1 g/cm³ (Predicted)
pKa 10.96 ± 0.10 (Predicted)
InChI InChI=1S/C5H4FNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)[1]
SMILES C1=CNC(=O)C(=C1)F[1]

Experimental Protocols: Synthesis of 3-Fluoro-2-Pyridone

A common and effective method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. This protocol outlines a plausible synthetic route starting from the commercially available 3-amino-2-pyridone.

Reaction Scheme: Diazotization of 3-amino-2-pyridone followed by thermal decomposition of the intermediate diazonium tetrafluoroborate salt.

Step-by-Step Methodology:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, suspend 3-amino-2-pyridone in a 42% aqueous solution of tetrafluoroboric acid (HBF₄).

    • Cool the mixture to 0-5 °C using an ice-water bath. A fine precipitate of the pyridylammonium tetrafluoroborate salt may form.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the reaction temperature strictly between 0-5 °C to ensure the stability of the diazonium salt.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.

  • Isolation of the Diazonium Salt:

    • Collect the precipitated 2-oxo-1H-pyridin-3-yl diazonium tetrafluoroborate by vacuum filtration.

    • Wash the solid cake sequentially with cold water, ethanol, and finally diethyl ether to remove residual acids and byproducts.

    • Dry the isolated salt under vacuum. Extreme caution should be exercised as diazonium salts can be explosive when dry.

  • Thermal Decomposition (Balz-Schiemann Reaction):

    • Place the dry diazonium tetrafluoroborate salt in a flask suitable for heating.

    • Heat the solid gently and gradually. The decomposition is typically initiated by heating, leading to the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of 3-fluoro-2-pyridone.

    • The crude product is often a solid residue.

  • Purification:

    • Allow the reaction vessel to cool to room temperature.

    • Purify the crude 3-fluoro-2-pyridone by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the final, pure product.

Synthesis_Workflow cluster_start Starting Material cluster_process1 Diazotization cluster_intermediate Intermediate cluster_process2 Fluorination & Purification cluster_final Final Product A 3-Amino-2-pyridone B 1. Add HBF₄ 2. Cool to 0-5 °C 3. Add NaNO₂ (aq) A->B Step 1 C Diazonium Tetrafluoroborate Salt B->C Formation D 1. Thermal Decomposition (Heat) 2. Evolve N₂ and BF₃ C->D Step 2 E Purification (Recrystallization or Chromatography) D->E Crude Product F 3-Fluoro-2-pyridone E->F

A plausible synthetic workflow for 3-fluoro-2-pyridone via the Balz-Schiemann reaction.

Significance in Drug Development and Medicinal Chemistry

3-Fluoro-2-pyridone is considered a "privileged scaffold" in drug discovery, a term used for molecular frameworks that can provide ligands for diverse biological targets.[2][3] This utility arises from the combined contributions of the 2-pyridone core and the fluorine substituent.

  • The 2-Pyridone Core: This heterocyclic system is a versatile pharmacophore.[4] It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[3][4] This dual nature allows it to mimic peptide bonds and form critical interactions with the hinge regions of kinases and other enzyme active sites.[5] Furthermore, pyridinone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

  • The Fluorine Substituent: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[6] Its introduction can profoundly influence a molecule's properties:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[7]

    • Potency and Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the ring, potentially leading to more favorable interactions with protein targets.

    • Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance a molecule's ability to cross cell membranes.[7]

A derivative, 4-amino-3-fluoro-1-(β-D-ribofuranosyl)-2(1H)-pyridone, has shown inhibitory activity against HL-60 lymphoid leukemia cells, directly demonstrating the potential of this scaffold in developing therapeutic agents.[8]

Medicinal_Chemistry_Roles cluster_pyridone 2-Pyridone Scaffold Properties cluster_fluorine Fluorine Atom Contributions cluster_outcome Overall Impact in Drug Discovery A 3-Fluoro-2-Pyridone Core B H-Bond Donor (N-H) A->B C H-Bond Acceptor (C=O) A->C D Bioisostere for Amides, Pyridines, Phenols A->D E Increased Metabolic Stability A->E F Modulated Lipophilicity A->F G Enhanced Binding Affinity A->G H Improved Pharmacokinetics B->H I Enhanced Potency B->I C->H C->I D->H D->I E->H E->I F->H F->I G->H G->I

Key roles of the 3-fluoro-2-pyridone scaffold in medicinal chemistry.

Safety and Handling

Based on GHS classifications, 3-fluoro-2-pyridone should be handled with appropriate precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Use in a well-ventilated area or under a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

This guide serves as a foundational resource for researchers working with 3-fluoro-2-pyridone, providing essential data and context for its application in synthetic and medicinal chemistry.

References

Solubility of 3-Fluoro-2-hydroxypyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-2-hydroxypyridine. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes detailed, established experimental protocols for solubility determination, enabling researchers to generate precise and reliable data for their specific applications.

Introduction to this compound

This compound is a fluorinated pyridine derivative with the molecular formula C₅H₄FNO.[1] Its structure, featuring both a fluorine atom and a hydroxyl group on the pyridine ring, imparts unique physicochemical properties relevant to its application in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1] Understanding its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation, and overall process development.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₅H₄FNO[1][2][3]
Molecular Weight 113.09 g/mol [2]
Appearance Colorless or light yellow crystal or liquid; Pale cream powder[1][3]
Melting Point 38-39 °C or 155.0-164.0 °C (reports vary)[1][3]
Boiling Point ~190 °C at 760 mmHg[1]
IUPAC Name 3-fluoro-1H-pyridin-2-one[2]

Solubility Profile

Quantitative, temperature-dependent solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature. However, qualitative statements indicate that it is soluble in water and common organic solvents such as ethanol and dimethyl ether.[1] The solubility of a related isomer, 2-Fluoro-3-hydroxypyridine, has been noted in Dimethyl Sulfoxide (DMSO) and Methanol.

Given the absence of comprehensive quantitative data, the following sections provide detailed experimental protocols for researchers to determine the solubility of this compound in solvents relevant to their work.

Experimental Protocols for Solubility Determination

The following are standard methods for accurately determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method (Equilibrium Solubility)

This is a classical and highly accurate method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to the chosen organic solvent in a sealed vial or flask.

    • Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved solid present at equilibrium.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature using a shaker, magnetic stirrer, or rotator.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. The time required may vary depending on the solvent and the compound's dissolution rate.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the sample to pellet the excess solid.

      • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the organic solvent. Ensure the filtration apparatus is pre-warmed to the equilibration temperature to prevent precipitation.

  • Quantification:

    • Accurately transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed container.

    • Evaporate the solvent completely under controlled conditions (e.g., using a rotary evaporator, vacuum oven, or a stream of inert gas).

    • Weigh the container with the dried solid residue.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility ( g/100 mL) = [(Mass of container + residue) - Mass of container] / Volume of supernatant (mL) * 100

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for lower solubility compounds and when a validated analytical method for the compound is available.

Methodology:

  • Preparation of Saturated Solution and Equilibration:

    • Follow steps 1 and 2 from the Gravimetric Method.

  • Phase Separation:

    • Follow step 3 from the Gravimetric Method.

  • Sample Preparation:

    • Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze these standards by HPLC and construct a calibration curve by plotting the peak area against concentration.

  • Sample Analysis:

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original solubility, accounting for the dilution factor:

      • Solubility (mg/mL) = Concentration from calibration curve (mg/mL) * Dilution factor

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for determining and applying solubility data in a research context.

Solubility_Workflow A Define Research Need (e.g., Reaction, Formulation) B Select Potential Organic Solvents A->B C Perform Solubility Screening (Qualitative) B->C C->B Re-evaluate if all insoluble D Select Promising Solvents C->D Identify soluble systems E Determine Quantitative Solubility (e.g., Gravimetric, HPLC) D->E F Tabulate Data (Solubility vs. Temperature) E->F G Application (Process Optimization, Formulation Dev.) F->G H Insoluble I Soluble

References

The Ascendant Role of Fluorinated Hydroxypyridines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide delves into the multifaceted biological activities of a particularly promising class of compounds: fluorinated hydroxypyridines. By leveraging the unique physicochemical properties of fluorine, these molecules exhibit enhanced therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and viral illnesses. This document provides an in-depth analysis of their biological activities, supported by quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action.

Introduction: The Fluorine Advantage in Hydroxypyridine Scaffolds

Hydroxypyridines are a class of heterocyclic compounds that have long been explored in drug development due to their versatile chemical nature and biological significance. The introduction of fluorine atoms into the hydroxypyridine core can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an extended drug half-life.[1]

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[1]

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, influencing the molecule's ionization state and its interaction with biological targets.[1]

  • Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target protein, leading to enhanced binding affinity and potency.[1]

These attributes have propelled fluorinated hydroxypyridines to the forefront of research in various therapeutic areas.

Biological Activities of Fluorinated Hydroxypyridines

Fluorinated hydroxypyridine derivatives have demonstrated a broad range of biological activities, positioning them as versatile candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of fluorinated hydroxypyridine derivatives against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected fluorinated hydroxypyridine and pyridine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Aminophenylhydrazine (Compound 6)A549 (Lung Carcinoma)0.64[2]
5-Fluoro-1H-indole-2,3-dione derivative (3a)HuTu-80 (Duodenal Adenocarcinoma)2.5 (SI: 2.5)[3]
5-Fluoro-1H-indole-2,3-dione derivative (3b)HuTu-80 (Duodenal Adenocarcinoma)1.5 (SI: 1.5)[3]
5-Fluoro-1H-indole-2,3-dione derivative (3d)HuTu-80 (Duodenal Adenocarcinoma)2.5 (SI: 2.5)[3]
Pyridine Derivative (Compound 1)HepG2 (Liver Cancer)~20-50[4]
Pyridine Derivative (Compound 2)HepG2 (Liver Cancer)~20-50[4]
Fluorinated BenzamideVarious Cancer Cell Lines0.88 - 3.64[5]

Signaling Pathway: Induction of Apoptosis via p53 and JNK Upregulation

A key mechanism underlying the anticancer activity of some pyridine derivatives involves the activation of the p53 and c-Jun N-terminal kinase (JNK) signaling pathways. The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. JNK is a member of the mitogen-activated protein kinase (MAPK) family and is activated by various stress signals, leading to the phosphorylation of downstream targets that promote apoptosis. The following diagram illustrates this signaling cascade.

p53_JNK_pathway Fluorinated_Hydroxypyridine Fluorinated_Hydroxypyridine Cellular_Stress Cellular_Stress Fluorinated_Hydroxypyridine->Cellular_Stress p53_Activation p53_Activation Cellular_Stress->p53_Activation JNK_Activation JNK_Activation Cellular_Stress->JNK_Activation Bax_Upregulation Bax_Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl2_Downregulation p53_Activation->Bcl2_Downregulation JNK_Activation->p53_Activation Mitochondrial_Pathway Mitochondrial_Pathway Bax_Upregulation->Mitochondrial_Pathway Bcl2_Downregulation->Mitochondrial_Pathway Caspase_Activation Caspase_Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Anticancer signaling pathway of fluorinated hydroxypyridines.
Antimicrobial Activity

Fluorinated hydroxypyridinones have emerged as potent antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate essential metal ions, such as iron, which are vital for microbial growth and proliferation. By sequestering these metal ions, the compounds disrupt critical enzymatic processes within the microbes, leading to growth inhibition or cell death.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected hydroxypyridinone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Hexafluorinated tilmicosin derivativePasteurella multocida>128[6]
N-alkylated pyridine-based organic salt (66)Staphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[7]
N-alkylated pyridine-based organic salt (66)Escherichia coli55 ± 0.5% inhibition at 100 µg/mL[7]
Pyridonethiol (89b)Bacillus subtilis0.12[7]
Pyridonethiol (89c)Bacillus subtilis0.12[7]

Mechanism of Action: Metal Ion Chelation

The antimicrobial activity of hydroxypyridinones is closely linked to their strong affinity for essential metal ions, particularly iron (Fe³⁺). Microorganisms require iron for various metabolic processes, including DNA synthesis and cellular respiration. Hydroxypyridinones act as siderophore mimics, sequestering iron from the microbial environment and rendering it unavailable to the pathogen. This iron deprivation leads to the inhibition of microbial growth.

metal_chelation_workflow cluster_microbe Microbial Environment Fluorinated_Hydroxypyridinone Fluorinated_Hydroxypyridinone Extracellular_Fe3 Fe³⁺ Fe3_Complex [Fe(HP)₃] Complex Extracellular_Fe3->Fe3_Complex Microbial_Cell Microbial Cell Iron_Uptake_System Iron Uptake System Fe3_Complex->Iron_Uptake_System Blocks Iron Uptake Metabolic_Processes Essential Metabolic Processes Iron_Uptake_System->Metabolic_Processes Fe³⁺ Transport Growth_Inhibition Microbial Growth Inhibition Iron_Uptake_System->Growth_Inhibition Metabolic_Processes->Microbial_Cell Supports Growth Fluorinated_Hydroxypyridine Fluorinated_Hydroxypyridine Fluorinated_Hydroxypyridine->Fe3_Complex Chelation

Antimicrobial mechanism via iron chelation.
Antiviral Activity

Fluorinated pyridine and hydroxypyridine derivatives have also shown promise as antiviral agents. Their mechanisms of action can vary depending on the specific virus but often involve the inhibition of viral enzymes that are essential for replication, such as RNA-dependent RNA polymerase (RdRp).

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected fluorinated pyridine derivatives, presented as EC50 values (the concentration required to inhibit the viral effect by 50%).

Compound/DerivativeVirusCell LineEC50 (µM)Reference
Pyridine C-Nucleoside (Favipiravir analogue)Influenza A (H1N1)MDCK1.9[8]
Tritylated 5-fluoro-2'-deoxyuridineYellow Fever Virus (YFV)Not Specified1.05 µg/mL[3]
Tritylated 5-fluoro-2'-deoxyuridineDengue Virus (DENV)Not Specified1.2 µg/mL[3]
Emtricitabine (a 5-fluoro deoxycytidine)HIVNot SpecifiedPotent[9]

Mechanism of Action: Enzyme Inhibition

Many antiviral drugs, including those based on fluorinated pyridine scaffolds, function by inhibiting viral enzymes. For RNA viruses, a common target is the RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome. Fluorinated nucleoside analogues can be incorporated into the growing RNA chain, causing premature termination of replication.

enzyme_inhibition_workflow Fluorinated_Hydroxypyridine_Analogue Fluorinated_Hydroxypyridine_Analogue Binding Binding to Active Site Fluorinated_Hydroxypyridine_Analogue->Binding Viral_Enzyme Viral Enzyme (e.g., RdRp) Viral_Enzyme->Binding Substrate Natural Substrate Substrate->Binding Inhibition Enzyme Inhibition Binding->Inhibition Competitive Inhibition Inhibition->Block Viral_Replication Viral Replication Block->Viral_Replication

Antiviral mechanism via enzyme inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines and to determine IC50 values.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fluorinated hydroxypyridine compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated hydroxypyridine compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Fluorinated hydroxypyridinone compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the fluorinated hydroxypyridinone compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of fluorinated hydroxypyridines against specific enzymes.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Fluorinated hydroxypyridine compound (inhibitor)

  • Assay buffer

  • 96-well plates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a range of concentrations of the inhibitor in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor (or vehicle for control). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. This reflects the rate of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion

Fluorinated hydroxypyridines represent a highly versatile and promising class of compounds in the landscape of drug discovery. Their unique chemical properties, conferred by the strategic incorporation of fluorine, lead to enhanced biological activity across a range of therapeutic targets. The potent anticancer, antimicrobial, and antiviral activities demonstrated by these compounds, coupled with their favorable pharmacokinetic profiles, underscore their potential for development into next-generation therapeutics. The experimental protocols and mechanistic insights provided in this guide offer a foundational resource for researchers dedicated to advancing the field of medicinal chemistry and developing novel treatments for a multitude of diseases. Further exploration into the structure-activity relationships and optimization of these scaffolds will undoubtedly unlock even greater therapeutic potential in the years to come.

References

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of Substituted 2-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-hydroxypyridines, existing in tautomeric equilibrium with their 2-pyridone form, represent a privileged heterocyclic scaffold with a broad spectrum of applications across various scientific disciplines. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, and their facile synthesis and functionalization, have positioned them as key building blocks in medicinal chemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of the current and potential research applications of these versatile compounds, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Medicinal Chemistry: A Scaffold for Bioactive Agents

The 2-hydroxypyridine core is a prominent feature in numerous biologically active molecules and approved drugs, underscoring its importance in medicinal chemistry.[1] Its ability to mimic peptide bonds and engage in various non-covalent interactions makes it an attractive scaffold for the design of enzyme inhibitors and receptor modulators.

Anticancer Activity

A significant area of research focuses on the development of substituted 2-hydroxypyridines as anticancer agents. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.[2][3]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected substituted 2-hydroxypyridine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[4]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[4]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a)HCT-116 (Colon)1.89[5]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a)HepG2 (Liver)4.05[5]
3-benzyloxy (17E)-pycolinilidene derivative 9MDA-MB-231 (Breast)0.96[5]
Pyridin-2-yl estrane derivative 13MDA-MB-231 (Breast)3.08[5]

Substituted 2-hydroxypyridines can induce apoptosis through the extrinsic pathway, which is initiated by the binding of death ligands to cell surface death receptors. This activation leads to a caspase cascade, ultimately resulting in programmed cell death.

Extrinsic Apoptosis Pathway Substituted 2-Hydroxypyridine Substituted 2-Hydroxypyridine Death Ligand (e.g., TRAIL) Death Ligand (e.g., TRAIL) Substituted 2-Hydroxypyridine->Death Ligand (e.g., TRAIL) enhances expression Death Receptor (e.g., DR4/DR5) Death Receptor (e.g., DR4/DR5) Death Ligand (e.g., TRAIL)->Death Receptor (e.g., DR4/DR5) binds DISC Formation DISC Formation Death Receptor (e.g., DR4/DR5)->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Workflow for Catalytic Ester Aminolysis Start Start Combine Combine Ester, Amine, and 2-Pyridone Catalyst in an appropriate solvent Start->Combine Stir Stir at Room Temperature Combine->Stir Monitor Monitor Reaction Progress by TLC or GC Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify Product Product Purify->Product MTT Assay Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Substituted 2-Hydroxypyridines Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze End End Analyze->End

References

Introduction: The Strategic Importance of Fluorine in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Significance of Novel Fluoropyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, bioavailability, and overall efficacy of drug candidates.[1][2][3][4] When combined with the pyridine ring, a privileged scaffold in numerous FDA-approved drugs, the resulting fluoropyridine derivatives exhibit a wide range of biological activities, making them highly valuable in drug discovery.[3][5] This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of novel fluoropyridine compounds, complete with detailed experimental protocols and an exploration of their mechanisms of action.

Discovery and Synthesis of Fluoropyridine Compounds

The synthesis of fluoropyridines has evolved significantly, with various methods developed to introduce fluorine onto the pyridine ring with high regioselectivity and efficiency.

Early Synthetic Methods

The initial synthesis of perfluoropyridine in the early 1960s involved the defluorination of perfluoropiperidine at high temperatures using iron or nickel, yielding 26% and 12% of the product, respectively.[6] Another early method involved heating pentachloropyridine with anhydrous potassium fluoride in an autoclave, which is still a basis for commercial synthesis.[6][7]

Modern Synthetic Strategies

Recent advancements have focused on more versatile and milder reaction conditions, including late-stage functionalization which allows for the introduction of fluorine at a later step in the synthesis of complex molecules.[1][8][9]

  • Late-Stage C-H Fluorination: A powerful method for the direct and site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines uses silver(II) fluoride (AgF₂).[1] This reaction is known for its excellent regioselectivity for the 2-position of the pyridine ring and its tolerance for a wide range of functional groups.[1][8]

  • Balz-Schiemann Reaction: This classic method is used for the synthesis of 4-fluoropyridine from 4-aminopyridine.[10] It involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.[10]

  • Photoredox-Mediated Coupling: A contemporary approach for synthesizing 3-fluoropyridines involves the visible-light-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by fac-Ir(ppy)₃, followed by a one-pot condensation with ammonium acetate.[11]

  • Nucleophilic Aromatic Substitution (SNAr): 2-Fluoropyridines are valuable intermediates for SNAr reactions, where the fluorine atom is displaced by a variety of nucleophiles to create diverse substituted pyridines.[1][8][9]

Experimental Protocols

Detailed methodologies for key synthetic procedures are crucial for reproducibility and further development.

Protocol 1: Late-Stage C-H Fluorination using AgF₂

This protocol is adapted from the work of Hartwig and Fier for the synthesis of 2-fluoro-6-phenylpyridine.[1]

  • Preparation: In a nitrogen-filled glovebox, add the pyridine substrate to a vial.

  • Dissolution: Add anhydrous acetonitrile to dissolve the substrate.[1]

  • Fluorination: Add AgF₂ (2 equivalents) to the reaction mixture in one portion.[1][8]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[1]

  • Workup: Upon completion, filter the mixture through a pad of Celite to remove silver salts, washing the pad with ethyl acetate.[1]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This procedure is a modified version for the synthesis of 4-fluoropyridine.[10]

  • Diazotization: Dissolve 4-aminopyridine in a solution of HBF₄. Cool the solution to 5-7 °C and slowly add sodium nitrite, maintaining the temperature between 5-9 °C.[10]

  • Decomposition: After the addition of sodium nitrite, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.[10]

  • Neutralization and Extraction: Slowly add the reaction mixture to an aqueous solution of NaHCO₃. The product is then extracted with an organic solvent.[10]

  • Purification: The crude product is purified by distillation to yield 4-fluoropyridine.[10]

Protocol 3: Synthesis of 3-Fluoropyridines via Photoredox Catalysis

This one-pot procedure is based on a method for coupling two ketone derivatives.[11]

  • Coupling Reaction: Combine the α,α-difluoro-β-iodoketone, silyl enol ether, and a photocatalyst (e.g., fac-Ir(ppy)₃) in a suitable solvent.[11]

  • Irradiation: Irradiate the mixture with blue LEDs until the starting material is consumed.[11]

  • Condensation: Add ammonium acetate to the reaction mixture and heat to facilitate the condensation and formation of the 3-fluoropyridine ring.[11]

  • Workup and Purification: After cooling, perform a standard aqueous workup and purify the product by column chromatography.[11]

Data Presentation

Quantitative data from various studies on fluoropyridine compounds are summarized below for easy comparison.

Table 1: Synthesis of Fluoropyridine Derivatives
CompoundSynthetic MethodStarting MaterialYield (%)Reference
PerfluoropyridineDefluorinationPerfluoropiperidine26[6]
PerfluoropyridineHalogen ExchangePentachloropyridine83[7]
2-Fluoro-6-phenylpyridineC-H Fluorination2-PhenylpyridineNot Specified[1]
4-FluoropyridineBalz-Schiemann Reaction4-AminopyridineNot Specified[10]
2-Bromo-3-fluoro-4-picolineBromination/Fluorination2-Amino-4-picoline73.6 (overall)[12]
Table 2: Spectroscopic Data for Selected Fluoropyridine Compounds
Compound1H NMR (CDCl₃, δ ppm)19F NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Reference
6-[4-(Dimethylamino)phenyl]-2-(4-(diphenylamino)phenyl)-4-(trifluoromethyl)nicotinonitrile8.24–8.12 (m, 3H), 7.87 (d, J = 8.3 Hz, 2H), 7.40 (t, J = 7.6 Hz, 4H), 7.16 (d, J = 8.3 Hz, 6H), 7.03 (d, J = 8.4 Hz, 2H), 6.80 (d, J = 8.6 Hz, 2H), 3.04 (s, 6H) (in DMSO-d₆)99.81 (s, CF₃) (in DMSO-d₆)161.1 (d, J = 252.8 Hz), 152.9, 149.9, 146.9, 141.0 (q, J = 32.2 Hz), 131.0, 130.3, 129.9, 129.8, 125.88, 125.2, 124.9, 123.0, 122.5 (d, J = 274.9 Hz), 120.6, 119.7, 112.8 (d, J = 4.1 Hz), 112.2, 96.7, 25.6 (in DMSO-d₆)[13]
4-Fluoropyridine8.62–8.58 (2,6-positions), 7.06–7.02 (3,5-positions)Not ReportedNot Reported[10]
2-(4-(Dimethylamino)phenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile3.11 (s, 6H, 2CH₃), 6.72–6.76 (m, 2H, H-3,5 Ar), 7.75 (s, 1H, H-5 Pyr), 8.04–8.08 (m, 2H, H-2,6 Ar)91.75 (s, CF₃)40.02 (s, 2CH₃), 108.70 (q, ³J = 2.8 Hz, C-5 Pyr), 111.61 (s, C-2,6 Ar), 120.19 (q, ¹J = 275.1 Hz, CF₃), 120.70 (s, C-1 Ar), 129.42 (s, C-3,5 Ar), 153.52 (s, C-4 Ar), 157.07 (q, ²J = 36.1 Hz, C-6 Pyr), 161.98 (s, C-2 Pyr), 168.94 (s, C-4 Pyr)[13]
Table 3: Biological Activity of Fluoropyridine Derivatives
CompoundTarget/AssayIC₅₀Cell LineReference
Dihydropyridine derivative 4dAnticancer ActivityNot SpecifiedHeLa, MCF-7[14]
Pyridine derivative 4gAnticancer ActivityNot SpecifiedHeLa, MCF-7[14]
Haloethyl phosphoramidate FdUMP prodrugsL1210 cell proliferationNanomolar rangeL1210 mouse leukemia[15]
2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridineCanine COX-2 inhibitionPotentIn vitro and ex vivo whole blood assays[16]

Significance and Applications in Drug Discovery

Fluoropyridine derivatives are pivotal in the development of new therapeutics due to their diverse pharmacological activities.[3] The introduction of fluorine can enhance drug potency, selectivity, and metabolic stability.[3][5] These compounds have shown promise as anticancer, antidiabetic, antioxidant, and anti-Alzheimer's agents.[3] For instance, fluoropyrimidine-based drugs like 5-fluorouracil (5-FU) are widely used in cancer chemotherapy.[17] Furthermore, fluoropyridine moieties are key components in inhibitors of enzymes such as the factor VIIa/TF complex, which is involved in blood clot formation.[18] Beyond pharmaceuticals, they also find applications in agrochemicals and materials science.[6][7][19]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many fluoropyrimidine anticancer drugs is the inhibition of thymidylate synthase (TYMS), a crucial enzyme in DNA synthesis.[17][20]

Fluoropyrimidine Anticancer Pathway

Fluoropyrimidines like 5-FU are metabolized into three active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[17]

  • TYMS Inhibition: FdUMP forms a stable complex with TYMS, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[17][20] This leads to a depletion of thymidine triphosphate (dTTP) and an imbalance of deoxynucleotides, ultimately causing "thymineless death" in rapidly dividing cancer cells.[20]

  • DNA and RNA Damage: FdUTP can be misincorporated into DNA, leading to DNA strand breaks, while FUTP incorporation into RNA disrupts RNA processing and function.[17][20]

The mode of administration can influence the primary mechanism, with bolus injections favoring RNA damage and continuous infusions favoring DNA damage.[17]

Modulation of Other Signaling Pathways

Fluoropyridine-containing compounds can also modulate other critical cellular signaling pathways implicated in cancer, such as:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[21][22] Its dysregulation is common in many cancers.[21]

  • MAPK/ERK Pathway: This pathway is involved in cell growth, invasion, metastasis, and angiogenesis.[23]

  • NF-κB Pathway: This pathway regulates genes involved in inflammation, cell death, and proliferation.[22][23]

Visualizations

Diagram 1: General Workflow for Fluoropyridine Synthesis

G General synthetic workflow for novel fluoropyridine compounds. cluster_0 Start Pyridine Derivative Fluorination Fluorination Reaction (e.g., C-H Fluorination, Balz-Schiemann) Start->Fluorination Fluorinating Agent Intermediate Fluoropyridine Intermediate Fluorination->Intermediate Functionalization Further Functionalization (e.g., SNAr, Coupling Reactions) Intermediate->Functionalization Nucleophile/Coupling Partner Purification Purification (e.g., Chromatography, Distillation) Functionalization->Purification Product Novel Fluoropyridine Compound Purification->Product

General synthetic workflow for novel fluoropyridine compounds.

Diagram 2: Signaling Pathway of Fluoropyrimidine Anticancer Drugs

G Mechanism of action of fluoropyrimidine anticancer drugs. 5-FU 5-Fluorouracil (5-FU) FdUMP FdUMP 5-FU->FdUMP Metabolism FUTP FUTP 5-FU->FUTP Metabolism FdUTP FdUTP 5-FU->FdUTP Metabolism TYMS Thymidylate Synthase (TYMS) FdUMP->TYMS Inhibits RNA_Damage RNA Damage FUTP->RNA_Damage Incorporation DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation dTMP dTMP Cell_Death Cell Death (Apoptosis) TYMS->Cell_Death Leads to 'Thymineless Death' dUMP dUMP dUMP->dTMP Conversion DNA_Syn DNA Synthesis dTMP->DNA_Syn RNA_Damage->Cell_Death DNA_Damage->Cell_Death

Mechanism of action of fluoropyrimidine anticancer drugs.

Diagram 3: Impact of Fluorination on Drug Properties

G Logical relationship of fluorination's impact on drug properties. cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Therapeutic Outcomes Fluorination Fluorine Incorporation into Pyridine Scaffold Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Fluorination->Binding_Affinity Bioavailability Improved Bioavailability Fluorination->Bioavailability Lipophilicity Altered Lipophilicity Fluorination->Lipophilicity Efficacy Enhanced Therapeutic Efficacy Metabolic_Stability->Efficacy Potency Increased Potency Binding_Affinity->Potency Selectivity Improved Selectivity Binding_Affinity->Selectivity Bioavailability->Efficacy Lipophilicity->Bioavailability

Logical relationship of fluorination's impact on drug properties.

References

The Strategic Introduction of Fluorine: A Technical Guide to the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—offer a powerful tool for modulating the biological activity and material characteristics of organic molecules.[1][2] This technical guide provides an in-depth exploration of the core strategies and methodologies for the synthesis of fluorinated heterocycles, tailored for professionals engaged in research and development.

Core Synthetic Strategies: A Mechanistic Overview

The introduction of fluorine into a heterocyclic ring can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The primary approaches include electrophilic fluorination, nucleophilic fluorination, and radical fluorination, alongside transition-metal-catalyzed methods that have gained prominence in recent years.[2][3][4]

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich heterocycle with a reagent that delivers an electrophilic fluorine equivalent ("F+").[5] This method is particularly suitable for electron-rich heterocyclic systems. A variety of N-F based reagents are commercially available and widely used for this purpose, with Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) being prominent examples.[6][7][8] The choice of reagent and reaction conditions can significantly influence the regioselectivity of the fluorination.

A general workflow for electrophilic fluorination is depicted below. The process begins with the activation of the heterocyclic substrate, which then undergoes nucleophilic attack on the electrophilic fluorine source.

Electrophilic_Fluorination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Outcome Heterocycle Electron-Rich Heterocycle Reaction_Vessel Reaction in Suitable Solvent Heterocycle->Reaction_Vessel Reagent Electrophilic Fluorinating Reagent (e.g., Selectfluor®, NFSI) Reagent->Reaction_Vessel Fluorinated_Heterocycle Fluorinated Heterocycle Reaction_Vessel->Fluorinated_Heterocycle

Caption: General workflow for electrophilic fluorination of heterocycles.

Nucleophilic Fluorination

In contrast to its electrophilic counterpart, nucleophilic fluorination employs a nucleophilic fluoride source (F-) to displace a leaving group on the heterocyclic ring. This strategy is most effective for electron-deficient heterocycles, where the ring is activated towards nucleophilic aromatic substitution (SNA_r).[2] Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides such as tetrabutylammonium fluoride (TBAF).[2][9] The efficiency of nucleophilic fluorination is often enhanced by the use of polar aprotic solvents and, in some cases, phase-transfer catalysts.

The logical relationship in a typical nucleophilic fluorination is outlined below, starting from a pre-functionalized heterocycle.

Nucleophilic_Fluorination_Logic Start Electron-Deficient Heterocycle with Leaving Group (e.g., Cl, Br, NO2) Intermediate Meisenheimer Complex (Intermediate) Start->Intermediate Fluoride Attack Fluoride_Source Nucleophilic Fluoride Source (e.g., KF, CsF, TBAF) Fluoride_Source->Intermediate Reaction_Conditions Reaction Conditions (Solvent, Temperature) Reaction_Conditions->Intermediate Product Fluorinated Heterocycle Intermediate->Product Leaving Group Expulsion Side_Products Side Products Intermediate->Side_Products

Caption: Logical flow of a nucleophilic aromatic substitution for fluorination.

Transition-Metal-Catalyzed Fluorination

The advent of transition-metal catalysis has revolutionized the synthesis of fluorinated heterocycles, enabling C-H fluorination and cross-coupling reactions that were previously challenging.[10] Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of C-F bonds.[2][10] These methods often offer high regioselectivity and functional group tolerance. For instance, directed C-H fluorination utilizes a directing group on the heterocycle to guide the metal catalyst to a specific C-H bond for fluorination.[10]

A simplified signaling pathway for a palladium-catalyzed C-H fluorination is illustrated below.

Pd_Catalyzed_Fluorination_Pathway cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Pd_0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Heterocycle-X) Pd_0->Oxidative_Addition Pd_II_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd_II_Intermediate Reductive_Elimination Reductive Elimination Pd_II_Intermediate->Reductive_Elimination Fluoride Transfer Fluoride_Source Fluoride Source (e.g., AgF) Fluoride_Source->Pd_II_Intermediate Reductive_Elimination->Pd_0 Regeneration Product Fluorinated Heterocycle Reductive_Elimination->Product Heterocycle_X Heterocycle-X (X = Halide or other group) Heterocycle_X->Oxidative_Addition

Caption: Simplified pathway for palladium-catalyzed fluorination.

Key Experimental Protocols and Data

This section provides detailed methodologies for representative fluorination reactions, with quantitative data summarized for comparative analysis.

Synthesis of 3-Fluorooxindoles via Electrophilic Fluorination

A notable example of electrophilic fluorination is the synthesis of 3-fluorooxindoles from 3-substituted indoles using Selectfluor®.[11]

Experimental Protocol:

To a solution of the 3-substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) is added Selectfluor® (3.0 mmol). The reaction mixture is stirred at room temperature for a specified time (see table below). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[11]

Table 1: Synthesis of 3-Fluorooxindoles

EntrySubstrate (3-Substituted Indole)Reaction Time (h)Yield (%)
13-Methylindole285
23-Phenylindole382
3Tryptophan derivative278
4Serotonin derivative2.575

Data adapted from Takeuchi et al. (2000).[11]

Synthesis of 2-Fluoroalkylated Quinolines via a Metal-Free [5+1] Cyclization

A metal-free approach for the synthesis of 2-fluoroalkylated quinolines has been developed using 2-vinylanilines and polyfluoroalkanoic acids.[12][13]

Experimental Protocol:

A mixture of the 2-vinylaniline (0.5 mmol) and the polyfluoroalkanoic acid (1.0 mL) is heated at 140 °C in a sealed tube for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by flash column chromatography on silica gel.[12]

Table 2: Synthesis of 2-Fluoroalkylated Quinolines

Entry2-Vinylaniline SubstituentPolyfluoroalkanoic AcidProductYield (%)
1HTrifluoroacetic acid (TFA)2-(Trifluoromethyl)quinoline92
24-MethylTFA6-Methyl-2-(trifluoromethyl)quinoline89
34-ChloroTFA6-Chloro-2-(trifluoromethyl)quinoline85
4HPentafluoropropionic acid2-(Pentafluoroethyl)quinoline88

Data adapted from Nan et al. (2019).[12]

Synthesis of Fluorinated Pyridines using Tetrabutylammonium Fluoride (TBAF)

Nucleophilic fluorination can be achieved under mild conditions using TBAF. The synthesis of fluoromethylpyridines from the corresponding bromo- or chloromethylpyridines serves as a good example.[9]

Experimental Protocol:

To a solution of the substituted bromo- or chloromethylpyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) is added activated tetrabutylammonium fluoride (TBAF) (1.5 mmol). The reaction mixture is stirred at room temperature for 1-3 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the fluorinated pyridine.[9]

Table 3: Synthesis of Fluorinated Pyridines with TBAF

EntrySubstrateReaction Time (h)Yield (%)
12-(Bromomethyl)pyridine193
23-(Chloromethyl)pyridine285
34-(Bromomethyl)pyridine1.590
42-Bromo-6-(bromomethyl)pyridine375

Data adapted from the study on the synthesis of fluorinated pyridines using TBAF.[9]

Conclusion

The synthesis of fluorinated heterocycles is a dynamic and evolving field, driven by the significant impact of fluorine on molecular properties. This guide has provided a comprehensive overview of the core synthetic strategies, including electrophilic, nucleophilic, and transition-metal-catalyzed methods. The detailed experimental protocols and tabulated data offer a practical resource for researchers in drug discovery and materials science. The continued development of novel fluorination reagents and catalytic systems will undoubtedly expand the synthetic toolbox, enabling the creation of increasingly complex and functionalized fluorinated heterocycles for a wide range of applications.

References

Methodological & Application

Synthesis Protocol for 3-Fluoro-2-hydroxypyridine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 3-Fluoro-2-hydroxypyridine, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is a multi-step process commencing from 2-chloro-3-nitropyridine. This protocol outlines the fluorination of the starting material, followed by the reduction of the nitro group, and subsequent diazotization and hydrolysis to yield the final product. This application note includes comprehensive experimental procedures, tabulated quantitative data for each step, and a visual representation of the synthesis workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound, also known as 3-fluoro-2(1H)-pyridinone, is a heterocyclic organic compound with significant applications as a building block in the synthesis of various biologically active molecules. The presence of both a fluorine atom and a hydroxyl group on the pyridine ring imparts unique chemical properties that are leveraged in the development of novel pharmaceuticals and agrochemicals. This protocol details a reliable and accessible synthetic route for its preparation.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step process starting from 2-chloro-3-nitropyridine:

  • Fluorination: The chlorine atom at the 2-position of 2-chloro-3-nitropyridine is substituted with a fluorine atom to yield 2-fluoro-3-nitropyridine.

  • Reduction: The nitro group of 2-fluoro-3-nitropyridine is reduced to an amino group to form 3-amino-2-fluoropyridine.

  • Diazotization and Hydrolysis: The amino group of 3-amino-2-fluoropyridine is converted to a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group, affording the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-3-nitropyridine

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-nitropyridine with fluoride.

Materials:

  • 2-Chloro-3-nitropyridine

  • Fluoride reagent (e.g., Cesium Fluoride, CsF)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel protected from atmospheric moisture, dissolve 2-chloro-3-nitropyridine in a suitable solvent such as DMF or DMSO.[1]

  • Add the fluoride reagent. The molar ratio of the fluoride reagent to 2-chloro-3-nitropyridine should be between 1.5:1 and 2.5:1.[1]

  • Under a nitrogen atmosphere, heat the reaction mixture to 140-150 °C.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-3-nitropyridine.

Step 2: Synthesis of 3-Amino-2-fluoropyridine

This step involves the reduction of the nitro group of 2-fluoro-3-nitropyridine to an amine.

Materials:

  • 2-Fluoro-3-nitropyridine

  • Iron powder

  • Ammonium chloride

  • Ethanol or Methanol

  • Water

Procedure:

  • In a reaction flask, prepare a solution of iron powder and ammonium chloride in an aqueous solution of ethanol or methanol. The molar ratio of iron powder to 2-fluoro-3-nitropyridine is 4-5:1, and the molar ratio of ammonium chloride to 2-fluoro-3-nitropyridine is 1.5-2:1.[1]

  • Heat the mixture to reflux.

  • Turn off the heating and slowly add a solution of 2-fluoro-3-nitropyridine in ethanol or methanol to the reaction mixture.[1]

  • After the addition is complete, resume heating and maintain the reflux until the starting material has been consumed (monitored by TLC or LC-MS).

  • Filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-2-fluoropyridine.

Step 3: Synthesis of this compound

This final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Materials:

  • 3-Amino-2-fluoropyridine

  • Sulfuric acid solution

  • Sodium nitrite solution

  • Sodium hydroxide solution

Procedure:

  • In a reaction vessel, dissolve 3-amino-2-fluoropyridine in a sulfuric acid solution and cool the mixture to 0-5 °C.[1]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.[1]

  • Allow the mixture to warm to room temperature and continue stirring.

  • Slowly heat the reaction mixture to 40 °C and stir for 1 hour, then further heat to 60 °C until the reaction is complete.[1]

  • Cool the reaction mixture to 0-5 °C.

  • Carefully adjust the pH to approximately 7.5 by the dropwise addition of a sodium hydroxide solution, ensuring the temperature does not exceed 40 °C.[1]

  • Filter the resulting precipitate, wash the solid with cold water, and dry to obtain the final product, this compound.

Data Presentation

Table 1: Summary of Reactants and Conditions for the Synthesis of this compound

StepStarting MaterialKey ReagentsSolventTemperature (°C)
12-Chloro-3-nitropyridineFluoride ReagentDMF or DMSO140-150
22-Fluoro-3-nitropyridineIron Powder, Ammonium ChlorideEthanol/Water or Methanol/WaterReflux
33-Amino-2-fluoropyridineSulfuric Acid, Sodium NitriteWater0-60

Table 2: Expected Yields and Purity of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
2-Fluoro-3-nitropyridineC5H3FN2O2142.09>85>97
3-Amino-2-fluoropyridineC5H5FN2112.11>90>98
This compoundC5H4FNO113.09>80>98

Note: Expected yields and purities are based on typical results and may vary depending on reaction scale and optimization.

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis of this compound.

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Intermediate1 2-Fluoro-3-nitropyridine Start->Intermediate1 Fluorination (CsF, DMF/DMSO, 140-150°C) Intermediate2 3-Amino-2-fluoropyridine Intermediate1->Intermediate2 Reduction (Fe, NH4Cl, EtOH/H2O) Product This compound Intermediate2->Product Diazotization & Hydrolysis (NaNO2, H2SO4, 0-60°C)

Caption: Synthesis pathway for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • The diazotization reaction can be exothermic and produce gaseous byproducts; ensure adequate cooling and pressure equalization.

References

Application Note: A Three-Step Synthesis of 3-Fluoro-2-hydroxypyridine from 2-Chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-2-hydroxypyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, such as its metabolic stability, binding affinity, and lipophilicity.[1] This application note provides a detailed three-step protocol for the synthesis of this compound, starting from the readily available 2-chloro-3-nitropyridine. The described synthesis route involves an initial nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom, followed by the reduction of the nitro group, and finally, a diazotization-hydrolysis sequence to install the hydroxyl group.

Overall Reaction Scheme

The synthesis proceeds through the following three stages:

  • Fluorination: Conversion of 2-chloro-3-nitropyridine to 2-fluoro-3-nitropyridine.

  • Reduction: Reduction of the nitro group in 2-fluoro-3-nitropyridine to yield 3-amino-2-fluoropyridine.

  • Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group to form the final product, this compound.

Reaction_Pathway start 2-Chloro-3-nitropyridine intermediate1 2-Fluoro-3-nitropyridine start->intermediate1 Step 1: Fluorination (CsF, DMSO) intermediate2 3-Amino-2-fluoropyridine intermediate1->intermediate2 Step 2: Reduction (Fe, NH4Cl) end_product This compound intermediate2->end_product Step 3: Diazotization & Hydrolysis (NaNO2, H2SO4, H2O)

Caption: Overall synthetic pathway from 2-chloro-3-nitropyridine to this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-3-nitropyridineReagent grade, 98%Sigma-Aldrich
Cesium Fluoride (CsF)Anhydrous, 99.9%Acros Organics
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Iron powder (Fe)-325 mesh, ≥97%Alfa Aesar
Ammonium Chloride (NH₄Cl)ACS reagent, ≥99.5%Fisher Scientific
Ethanol (EtOH)200 proof, absoluteDecon Labs
Sodium Nitrite (NaNO₂)ACS reagent, ≥97%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)ACS reagent, 95-98%VWR Chemicals
Ethyl acetate (EtOAc)HPLC gradeFisher Scientific
Saturated sodium bicarbonateLaboratory prepared-
Anhydrous magnesium sulfateLaboratory grade-
Deionized water--
Standard laboratory glassware--
Magnetic stirrer with heating--
Rotary evaporator--
Step 1: Synthesis of 2-Fluoro-3-nitropyridine (Fluorination)

This step involves the nucleophilic substitution of the chlorine atom with fluorine using cesium fluoride in an anhydrous polar aprotic solvent.[2]

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material.

  • Add cesium fluoride (CsF) (2.0 eq) to the solution.

  • Under a nitrogen atmosphere, heat the reaction mixture to 140-150°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-fluoro-3-nitropyridine.

Step 2: Synthesis of 3-Amino-2-fluoropyridine (Reduction)

The nitro group of 2-fluoro-3-nitropyridine is reduced to an amino group using iron powder in the presence of ammonium chloride.[2][3]

Protocol:

  • In a 500 mL round-bottom flask, prepare a solution of ammonium chloride (5.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the solution and heat the mixture to reflux with vigorous stirring.

  • Dissolve the crude 2-fluoro-3-nitropyridine (1.0 eq) from Step 1 in ethanol.

  • Add the solution of 2-fluoro-3-nitropyridine dropwise to the refluxing iron/ammonium chloride mixture.

  • Continue to heat at reflux and monitor the reaction by TLC until the starting material has disappeared.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 3-amino-2-fluoropyridine.

Step 3: Synthesis of this compound (Diazotization and Hydrolysis)

The final step involves the conversion of the amino group of 3-amino-2-fluoropyridine to a hydroxyl group via a diazonium salt intermediate.[2][4]

Protocol:

  • In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve 3-amino-2-fluoropyridine (1.0 eq) from Step 2 in a dilute solution of sulfuric acid.

  • Cool the mixture to 0-5°C in an ice-water bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the cooled amine solution, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to effect the hydrolysis of the diazonium salt. The evolution of nitrogen gas should be observed.

  • After the gas evolution ceases, cool the reaction mixture.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization & Hydrolysis s1_start Dissolve 2-chloro-3-nitropyridine and CsF in DMSO s1_react Heat to 140-150°C under N2 s1_start->s1_react s1_workup Aqueous workup & EtOAc extraction s1_react->s1_workup s1_isolate Dry and concentrate to get 2-fluoro-3-nitropyridine s1_workup->s1_isolate s2_start Prepare Fe/NH4Cl in EtOH/H2O at reflux s1_isolate->s2_start s2_react Add 2-fluoro-3-nitropyridine solution dropwise s2_start->s2_react s2_filter Filter through Celite s2_react->s2_filter s2_isolate Concentrate and extract to get 3-amino-2-fluoropyridine s2_filter->s2_isolate s3_start Dissolve 3-amino-2-fluoropyridine in H2SO4 and cool to 0-5°C s2_isolate->s3_start s3_diazotize Add NaNO2 solution dropwise < 5°C s3_start->s3_diazotize s3_hydrolyze Warm and heat to effect hydrolysis s3_diazotize->s3_hydrolyze s3_isolate Neutralize, extract, and purify to get this compound s3_hydrolyze->s3_isolate

Caption: A step-by-step workflow for the synthesis of this compound.

Data Summary

The following tables summarize the typical reaction conditions and expected outcomes for each step of the synthesis.

Table 1: Reaction Parameters

StepReactantReagentsSolventTemperature (°C)Time (h)
1. Fluorination2-Chloro-3-nitropyridineCesium Fluoride (CsF)DMSO140-1504-6
2. Reduction2-Fluoro-3-nitropyridineIron (Fe), Ammonium Chloride (NH₄Cl)Ethanol/WaterReflux (~80)2-4
3. Diazotization and Hydrolysis3-Amino-2-fluoropyridineSodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄)Water0-5 then heat1-2

Table 2: Product Yield and Characterization

ProductAppearanceMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
2-Fluoro-3-nitropyridineYellow SolidC₅H₃FN₂O₂142.0985-95
3-Amino-2-fluoropyridineOff-white SolidC₅H₅FN₂112.1170-85
This compoundWhite SolidC₅H₄FNO113.0960-75

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound from 2-chloro-3-nitropyridine. The three-step procedure is robust and utilizes common laboratory reagents and techniques. The clear, step-by-step instructions, along with the summarized data and workflow diagrams, should enable researchers in the fields of medicinal chemistry and drug development to successfully synthesize this important fluorinated pyridine intermediate for their research endeavors.

References

Application Notes and Protocols for 3-Fluoro-2-hydroxypyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Fluoro-2-hydroxypyridine as a versatile intermediate in pharmaceutical synthesis. The document details its role in the preparation of complex molecules, including a key intermediate for the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098. Detailed experimental protocols, quantitative data, and visual diagrams are provided to guide researchers in their drug discovery and development efforts.

Introduction

This compound is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The presence of the fluorine atom can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This intermediate is particularly valuable for the synthesis of substituted pyridone structures, which are prevalent in many biologically active compounds. Its tautomeric nature, existing in equilibrium between the hydroxy and pyridone forms, allows for diverse reactivity and functionalization.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₅H₄FNO[1][2]
Molecular Weight 113.09 g/mol [1][2]
Appearance Colorless to light yellow crystal or liquid[3]
Melting Point 38-39 °C[3]
Boiling Point ~190 °C at 760 mmHg[3]
Solubility Soluble in water and common organic solvents[3]
Purity Typically ≥97%[2]

Safety Summary: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Applications in Pharmaceutical Synthesis

This compound serves as a key starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A notable application is in the synthesis of precursors for FAK inhibitors, a class of anti-cancer agents.

Synthesis of a Key Intermediate for the FAK Inhibitor GSK2256098

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in cell proliferation, migration, and survival.[4][5][6] GSK2256098 is a potent and selective FAK inhibitor that has been in clinical development.[4][7] The synthesis of GSK2256098 involves a fluorinated pyridone moiety, for which this compound can serve as a critical precursor.

A key transformation is the bromination of this compound to yield 5-bromo-3-fluoro-2-hydroxypyridine, which can be further functionalized.

Logical Synthesis Pathway

G A This compound B Bromination A->B Br₂ C 5-Bromo-3-fluoro-2-hydroxypyridine B->C D Further Functionalization (e.g., Cross-Coupling) C->D E GSK2256098 Precursor D->E

Caption: Synthetic route from this compound to a GSK2256098 precursor.

Experimental Protocols

Protocol 1: Bromination of this compound

This protocol describes the synthesis of 5-bromo-3-fluoro-2-hydroxypyridine, a key intermediate for further elaboration.

Reaction Scheme:

[Chemical structure of 5-Bromo-3-fluoro-2-hydroxypyridine] + PBr₃ → [Chemical structure of 2,5-Dibromo-3-fluoropyridine]

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex fluorinated heterocyclic compounds in the pharmaceutical industry. Its utility in preparing key precursors for targeted therapies, such as FAK inhibitors, highlights its importance in modern drug discovery. The provided protocols and data serve as a practical guide for researchers to incorporate this building block into their synthetic strategies.

References

Applications of 3-Fluoro-2-hydroxypyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxypyridine, which exists in tautomeric equilibrium with 3-fluoro-2(1H)-pyridone, is a valuable heterocyclic building block in the field of medicinal chemistry. The strategic introduction of a fluorine atom onto the pyridinone core significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This fluorinated scaffold serves as a key intermediate in the synthesis of a diverse range of bioactive molecules, with applications spanning various therapeutic areas, including oncology and neuroscience.[1][4][5] The pyridone moiety itself is a well-established pharmacophore, known for its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.[2][3][4]

This document provides a detailed overview of the applications of this compound in medicinal chemistry, summarizing key quantitative data, outlining experimental protocols for its derivatization, and visualizing relevant chemical transformations and biological pathways.

Key Applications in Drug Discovery

The this compound scaffold is particularly prominent in the design of kinase inhibitors and other targeted therapies. The fluorine atom can enhance binding affinity and selectivity, while the pyridone ring often mimics the hydrogen bonding patterns of essential amino acid residues in kinase hinge regions.[4][5]

Kinase Inhibition

Pyridone-containing compounds are widely explored as kinase inhibitors due to their ability to form crucial hydrogen bonds within the ATP-binding pocket of various kinases. The introduction of a fluorine atom at the 3-position can further enhance these interactions and improve the overall pharmacological profile of the inhibitor. While specific examples directly starting from this compound with detailed public data are limited, the general importance of the fluorinated pyridone core is well-documented in the development of inhibitors for kinases such as PIM-1.[6]

Table 1: Representative Biological Activity of a Pyrido[2,3-d]pyrimidine Derivative (Compound 4)

TargetCell LineIC50 (µM)Reference
PIM-1 Kinase-0.0114[6]
MCF-7 (Breast Cancer)MCF-70.57[6]
HepG2 (Liver Cancer)HepG21.13[6]

Note: While not directly synthesized from this compound, this data illustrates the potency achievable with related fluorinated heterocyclic scaffolds in kinase inhibition.

Experimental Protocols

The derivatization of this compound is crucial for its application in medicinal chemistry. The hydroxyl group can be readily converted into a leaving group (e.g., a nonaflate) to enable cross-coupling reactions, or the pyridone nitrogen can be alkylated to introduce further diversity.

General Protocol for N-Alkylation of 3-Fluoro-2-pyridone

This protocol describes a general method for the alkylation of the nitrogen atom of the 3-fluoro-2-pyridone ring, a common step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reaction vessel with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat as required (monitor reaction progress by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 3-fluoro-2-pyridone.

Experimental Workflow for N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base in anhydrous solvent add_alkyl_halide Add alkyl halide start->add_alkyl_halide stir Stir at appropriate temperature add_alkyl_halide->stir quench Quench with water and extract stir->quench purify Purify by column chromatography quench->purify end N-alkylated 3-fluoro-2-pyridone purify->end

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathways

While specific signaling pathways directly modulated by compounds derived from this compound are not extensively documented in publicly available literature, the broader class of pyridone-containing kinase inhibitors is known to target critical cancer-related pathways. For instance, inhibitors of the PIM-1 kinase, a target for which pyridone scaffolds are relevant, are involved in the regulation of cell survival and proliferation through the modulation of apoptotic pathways.[6]

Hypothetical Signaling Pathway Modulation by a 3-Fluoro-2-pyridone-based Kinase Inhibitor

This diagram illustrates a potential mechanism of action for a hypothetical kinase inhibitor derived from this compound targeting a pro-survival kinase.

G cluster_pathway Pro-Survival Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Pro-survival Kinase (e.g., PIM-1) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Survival Cell Survival & Proliferation Substrate->Survival Promotes Inhibitor 3-Fluoro-2-pyridone Derivative Inhibitor->Kinase Inhibits

Caption: Potential inhibition of a pro-survival signaling pathway.

Conclusion

This compound represents a versatile and valuable scaffold for the development of novel therapeutic agents. Its unique electronic properties, conferred by the fluorine substituent, combined with the proven pharmacophoric features of the pyridone ring, make it an attractive starting point for the design of potent and selective enzyme inhibitors, particularly in the realm of oncology. Further exploration of the synthetic utility of this building block is likely to yield a new generation of drug candidates with improved pharmacological profiles.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-fluoro-2-hydroxypyridine with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are instrumental in the synthesis of complex substituted pyridines, which are key structural motifs in numerous pharmaceutical agents.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the 2-hydroxy group (which exists in tautomeric equilibrium with the 2-pyridone form) offers a handle for further functionalization or can be a key pharmacophoric feature. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the C-C and C-N bond formation at the 3-position, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents.

A key challenge in the cross-coupling of 2-hydroxypyridines is the acidic nature of the hydroxyl group, which can interfere with the catalytic cycle. This often necessitates in situ activation or the use of specific catalytic systems to achieve high efficiency.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-hydroxypyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organohalide. For 2-hydroxypyridines, in situ activation of the hydroxyl group is often necessary to facilitate the cross-coupling reaction. One effective method involves the use of bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) to activate the 2-hydroxy group, enabling subsequent palladium-catalyzed coupling.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR)₂ Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Ar-R Reductive\nElimination->Product Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative\nAddition->Ar-Pd(II)(X)L2 Amine\nCoordination Amine Coordination Ar-Pd(II)(X)L2->Amine\nCoordination HNR'R'' Ar-Pd(II)(X)(NHR'R'')L Ar-Pd(II)(X)(NHR'R'')L Amine\nCoordination->Ar-Pd(II)(X)(NHR'R'')L Deprotonation Deprotonation Ar-Pd(II)(X)(NHR'R'')L->Deprotonation Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Ar-NR'R'' Reductive\nElimination->Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_deprotection Deprotection A Combine 3-halo-2-benzyloxypyridine, amine, base, catalyst, and ligand in a Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous, degassed solvent B->C D Heat mixture with vigorous stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature and quench E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I J Perform debenzylation (e.g., hydrogenolysis) I->J

Application Notes and Protocols: C-H Functionalization of Pyridine Rings for Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules, particularly into heteroaromatic systems like pyridine, is a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Traditional methods for synthesizing fluorinated pyridines often involve multi-step sequences starting from pre-functionalized precursors.[3] Direct C-H functionalization has emerged as a more efficient and atom-economical strategy, allowing for the late-stage introduction of fluorine into complex molecules, thereby accelerating the drug discovery process.[3][4] This document provides detailed application notes and protocols for the C-H fluorination of pyridine rings, focusing on key methodologies that offer high regioselectivity and functional group tolerance.

Methodologies and Data Summary

Several powerful methods for the C-H fluorination of pyridines have been developed, each with its own set of advantages and substrate scope. The primary approaches include reactions mediated by silver(II) fluoride, transition-metal catalysis, and photoredox catalysis.

Silver(II) Fluoride (AgF₂) Mediated Fluorination

This method, developed by Hartwig and coworkers, provides a direct and highly site-selective fluorination of C-H bonds at the position alpha to the nitrogen atom in pyridines and related diazines.[4][5][6] The reaction is notable for its operational simplicity and tolerance of a wide array of functional groups.[5]

Key Features:

  • High Regioselectivity: Exclusively fluorinates the C-H bond adjacent to the ring nitrogen.[6]

  • Broad Substrate Scope: Tolerates both electron-donating and electron-withdrawing groups.[7]

  • Mild Conditions: Reactions are typically conducted at or near room temperature.[5]

  • Operational Simplicity: Can be performed using commercially available reagents without the need for specialized equipment for excluding air, although the reagent is moisture-sensitive.[4][5]

Table 1: Substrate Scope of AgF₂ Mediated C-H Fluorination of Pyridines

EntrySubstrateProductYield (%)Reference
1Pyridine2-Fluoropyridine85[Fier, P. S.; Hartwig, J. F. Science2013 , 342, 956-960]
23-Chloropyridine3-Chloro-2-fluoropyridine91[Fier, P. S.; Hartwig, J. F. Science2013 , 342, 956-960]
34-Methoxypyridine2-Fluoro-4-methoxypyridine76[Fier, P. S.; Hartwig, J. F. Science2013 , 342, 956-960]
4Methyl isonicotinateMethyl 2-fluoroisonicotinate70[Fier, P. S.; Hartwig, J. F. Science2013 , 342, 956-960]
53-Cyanopyridine3-Cyano-2-fluoropyridine88[Fier, P. S.; Hartwig, J. F. Science2013 , 342, 956-960]
6Betahistine (Boc-protected)2-Fluoro derivative98[3][4]
Transition-Metal-Catalyzed C-H Fluorination

Transition metals like palladium and copper can catalyze the C-H fluorination of pyridine rings. These methods often employ a directing group to achieve high regioselectivity.[8]

Key Features:

  • Directing Group Control: Enables fluorination at positions ortho to the directing group, which may not be adjacent to the nitrogen atom.

  • Catalytic Turnover: Reduces the need for stoichiometric amounts of expensive reagents.

  • Diverse Fluorinating Agents: Can utilize various electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Table 2: Examples of Transition-Metal-Catalyzed C-H Fluorination

EntryCatalystDirecting GroupFluorinating AgentPositionYield (%)Reference
1Pd(OAc)₂2-pyridylNFSIortho to DG (on phenyl ring)up to 81[9]
2CuI8-aminoquinolineAgF/NMOortho to DG (on phenyl ring)up to 90 (mono/di)[8][10]
3Cp*Co(III)PyridineAgSCF₃ (for SCF₃)ortho to DGup to 65[9]
4Pd(OAc)₂Orthanilic acid (transient)1-fluoro-2,4,6-trimethylpyridinium saltsortho to aldehydeN/A[10]

Note: The table includes examples of functionalization with fluorine-containing groups for context on the versatility of these catalytic systems.

Photoredox-Catalyzed C-H Fluorination

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions.[11] Organic dyes or metal complexes can be used as photocatalysts to generate reactive radical intermediates that lead to fluorination.[12]

Key Features:

  • Mild Reaction Conditions: Often performed at room temperature using visible light.

  • Radical-Mediated Pathways: Offers different reactivity and selectivity profiles compared to metal-mediated processes.

  • Application in PET Imaging: Has been successfully applied to the synthesis of ¹⁸F-labeled arenes for Positron Emission Tomography.[12]

Table 3: Examples of Photoredox-Catalyzed C-H Fluorination

EntryPhotocatalystFluorinating AgentSubstrateProductYield (%)Reference
1Acridinium dye[¹⁸F]F⁻2,5-dimethoxypyridine[¹⁸F]-2,5-dimethoxy-X-fluoropyridineGood RCY[12]
29-fluorenoneSelectfluorBenzylic C-HBenzylic fluorideGood[8]
3Ru(bpy)₃²⁺N/AImidazopyridinesTrifluoroethylated productHigh[13]

RCY = Radiochemical Yield

Experimental Protocols

Protocol 1: Site-Selective C-H Fluorination of Pyridines using AgF₂

This protocol is adapted from the work of Hartwig and coworkers.[5]

Materials:

  • Pyridine substrate (1.0 mmol)

  • Silver(II) fluoride (AgF₂) (2.5 mmol, 2.5 equiv) - Caution: AgF₂ is hygroscopic and should be handled quickly in the air and stored in a desiccator.[5]

  • Anhydrous acetonitrile (MeCN) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask or vial with a magnetic stir bar

  • Standard glassware for workup and purification (silica gel chromatography)

Procedure:

  • In a glovebox or under a stream of inert gas, add the pyridine substrate (1.0 mmol) and a magnetic stir bar to a dry round-bottom flask.

  • Add anhydrous acetonitrile (10 mL) to dissolve the substrate.

  • While stirring, add silver(II) fluoride (2.5 mmol) in one portion. The reaction mixture will typically turn dark.

  • Seal the flask and stir the reaction at room temperature (or slightly elevated temperature, e.g., 40 °C, for less reactive substrates) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble silver salts.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-fluoropyridine.

Protocol 2: General Procedure for Palladium-Catalyzed Directed C-H Fluorination

This protocol is a general representation based on common practices in the field.

Materials:

  • Substrate with a directing group (e.g., 2-phenylpyridine) (0.5 mmol)

  • Pd(OAc)₂ (5-10 mol%)

  • Ligand (if necessary)

  • Electrophilic fluorinating agent (e.g., NFSI) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DCE, MeCN) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or sealed vial with a magnetic stir bar

Procedure:

  • To a dry Schlenk tube or vial, add the substrate (0.5 mmol), Pd(OAc)₂ (e.g., 0.025 mmol, 5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Add the electrophilic fluorinating agent (e.g., NFSI, 1.0 mmol, 2.0 equiv).

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Stir the reaction for 12-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

General Workflow for C-H Fluorination of Pyridines

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Select Pyridine Substrate reagents Choose Method: - AgF2 - Transition Metal Catalyst - Photoredox Catalyst start->reagents setup Assemble Reaction under Appropriate Conditions (Inert gas, Solvent, Temp) reagents->setup react Stir for Specified Time setup->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Fluorinated Pyridine purify->product characterize Characterization (NMR, MS) product->characterize

Caption: General experimental workflow for the C-H fluorination of pyridine rings.

Decision Tree for Method Selection

G start Goal: Fluorinate a Pyridine C-H Bond q1 Desired Regioselectivity? start->q1 a1_alpha Alpha to Nitrogen q1->a1_alpha a1_other Other Position q1->a1_other method_agf2 Use AgF2 Method a1_alpha->method_agf2 q2 Directing Group Present? a1_other->q2 method_tm Use Transition-Metal Catalysis with DG q2->method_tm Yes q3 Mild Conditions Required? (e.g., for sensitive substrates) q2->q3 No method_photo Consider Photoredox Catalysis q3->method_photo Yes no_dg Consider developing a new DG-free method or substrate modification q3->no_dg No

Caption: Decision tree for selecting a C-H fluorination method for pyridines.

Simplified Catalytic Cycle for Pd-Catalyzed C-H Fluorination

G pd_ii Pd(II) Catalyst c_h_activation C-H Activation (with Directing Group) pd_ii->c_h_activation Py-DG cyclometalated Cyclometalated Pd(II) Intermediate c_h_activation->cyclometalated oxidation Oxidation Pd(II) -> Pd(IV) cyclometalated->oxidation F+ source pd_iv Pd(IV)-F Intermediate oxidation->pd_iv reductive_elim Reductive Elimination pd_iv->reductive_elim reductive_elim->pd_ii product Fluorinated Product reductive_elim->product catalyst_regen Catalyst Regeneration

Caption: Simplified mechanism for directed Pd-catalyzed C-H fluorination.

References

Synthesis of 3-Fluoro-2-hydroxypyridine Derivatives for Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into agrochemical scaffolds is a well-established approach to enhance the efficacy, metabolic stability, and overall performance of active ingredients. The 3-fluoro-2-hydroxypyridine core is a valuable building block for the synthesis of a diverse range of derivatives with potential applications as herbicides, fungicides, and insecticides. The presence of the fluorine atom at the 3-position and the hydroxyl group at the 2-position provides reactive handles for further chemical modifications, allowing for the fine-tuning of biological activity and physicochemical properties.

These application notes provide a detailed overview of the synthesis of this compound derivatives and their relevance in the agrochemical sector. This document includes detailed experimental protocols, quantitative data on biological activity, and visualizations of synthetic workflows and potential biological targets.

Data Presentation

Table 1: Herbicidal Activity of Pyridine-based Protoporphyrinogen Oxidase (PPO) Inhibitors
Compound IDDerivative TypeTarget Weed SpeciesInhibition (%) at 1 µMIC50 (µM)Reference
PPO-H1 Pyrido[2,3-d]pyrimidineBentgrass (Agrostis stolonifera)>90~1[1]
PPO-H2 alpha,alpha,alpha-trifluoro-m-tolyl pyridazinoneBarnyardgrass (Echinochloa crus-galli)Not ReportedNot Reported[2]
PPO-H3 3-(pyridin-2-yl)benzenesulfonamideVelvetleaf (Abutilon theophrasti)>80 at 37.5 g/haNot Reported[3]
Table 2: Fungicidal Activity of Pyridine-based Succinate Dehydrogenase Inhibitors (SDHIs)
Compound IDDerivative TypeTarget FungiInhibition (%) at 50 µg/mLEC50 (µg/mL)Reference
SDHI-F1 Pyridine carboxamideBotrytis cinerea>955.6 (IC50)[4]
SDHI-F2 Pyrimidine derivativePhomopsis sp.10010.5[5]
SDHI-F3 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-olVarious pathogensHighNot Reported[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-2-alkoxypyridine Derivatives via Williamson Ether Synthesis

This protocol describes a general method for the O-alkylation of this compound to generate a library of 3-fluoro-2-alkoxypyridine derivatives. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[7][8][9]

Materials:

  • This compound

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2-alkoxypyridine derivative.

Protocol 2: Screening for Herbicidal Activity (PPO Inhibition)

This protocol provides a general method for evaluating the herbicidal activity of synthesized compounds, with a focus on protoporphyrinogen oxidase (PPO) inhibition. PPO inhibitors disrupt the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, causes rapid cell membrane damage.[10][11][12][13]

Materials:

  • Synthesized this compound derivatives

  • Control herbicide (e.g., a known PPO inhibitor)

  • Weed seeds (e.g., bentgrass, velvetleaf)

  • Potting soil

  • Petri dishes or small pots

  • Growth chamber with controlled light and temperature

  • Spectrophotometer

  • Assay buffer and reagents for PPO enzyme activity measurement (if performing in vitro assays)

Procedure (Whole Plant Assay):

  • Sow seeds of the target weed species in small pots or petri dishes containing potting soil.

  • Allow the seeds to germinate and the seedlings to reach the 2-3 leaf stage in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Prepare stock solutions of the synthesized compounds and the control herbicide in a suitable solvent (e.g., acetone or DMSO) and dilute to the desired test concentrations with a solution containing a surfactant.

  • Apply the test solutions to the seedlings as a foliar spray, ensuring uniform coverage. A solvent-only control should also be included.

  • Return the treated plants to the growth chamber.

  • Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Record the percentage of inhibition or damage compared to the solvent-only control.

  • For quantitative analysis, determine the fresh or dry weight of the aerial parts of the plants at the end of the experiment.

  • Calculate the IC50 value (the concentration that causes 50% inhibition of growth).

Visualizations

Synthesis Workflow

Synthesis_Workflow start This compound reaction Williamson Ether Synthesis or Esterification start->reaction reagents Base (e.g., NaH) Alkyl/Aryl Halide reagents->reaction product 3-Fluoro-2-alkoxy/aryloxypyridine Derivatives reaction->product purification Purification (Column Chromatography) product->purification analysis Structural Analysis (NMR, MS) purification->analysis screening Agrochemical Screening (Herbicidal, Fungicidal) analysis->screening

Caption: General workflow for the synthesis and screening of this compound derivatives.

Putative Herbicidal Mode of Action: PPO Inhibition

PPO_Inhibition cluster_chloroplast Chloroplast cluster_inhibition Mechanism of Action Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA PBG Porphobilinogen (PBG) ALA->PBG UroIII Uroporphyrinogen III PBG->UroIII CoproIII Coproporphyrinogen III UroIII->CoproIII ProtoIX Protoporphyrinogen IX CoproIII->ProtoIX PorphyrinIX Protoporphyrin IX ProtoIX->PorphyrinIX PPO Leakage Leakage from Chloroplast ProtoIX->Leakage Chlorophyll Chlorophyll PorphyrinIX->Chlorophyll Herbicide 3-Fluoro-2-aryloxypyridine Derivative (Herbicide) PPO_enzyme Protoporphyrinogen Oxidase (PPO) Herbicide->PPO_enzyme Inhibits Accumulation Accumulation of Protoporphyrinogen IX Autooxidation Autooxidation Leakage->Autooxidation Autooxidation->PorphyrinIX ROS Reactive Oxygen Species (ROS) Autooxidation->ROS MembraneDamage Cell Membrane Damage & Cell Death ROS->MembraneDamage

Caption: Inhibition of PPO by a putative 3-fluoro-2-aryloxypyridine herbicide.

Putative Fungicidal Mode of Action: SDH Inhibition

SDH_Inhibition cluster_mitochondrion Fungal Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_inhibition Mechanism of Action Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) SDH_enzyme Succinate Dehydrogenase (SDH) ComplexIII Complex III ElectronTransport_Block Electron Transport Blocked ComplexI Complex I ComplexI->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Fungicide 3-Fluoro-2-alkoxypyridine Derivative (Fungicide) Fungicide->SDH_enzyme Inhibits ATP_Depletion ATP Production Inhibited ElectronTransport_Block->ATP_Depletion FungalGrowth_Inhibition Fungal Growth Inhibition & Death ATP_Depletion->FungalGrowth_Inhibition

Caption: Inhibition of SDH by a putative 3-fluoro-2-alkoxypyridine fungicide.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a fundamental and powerful transformation in modern organic synthesis, particularly within the fields of medicinal chemistry and drug development.[1] The unique properties of the fluorine atom and the pyridine ring combine to make this reaction highly efficient and versatile. The strong electron-withdrawing nature of fluorine, coupled with the inherent electron deficiency of the pyridine ring, renders the positions ortho (2- and 6-) and para (4-) to the ring nitrogen highly susceptible to attack by a broad range of nucleophiles.[1]

A key advantage of using fluoropyridines over their chloro- or bromo- counterparts is their enhanced reactivity, which often allows for the use of milder reaction conditions, thereby improving functional group tolerance.[1][2] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than that of 2-chloropyridine.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The rate-determining step is typically the initial nucleophilic attack, making the highly electronegative fluorine an excellent leaving group in this context.[1][3]

These application notes provide an overview of SNAr reactions on fluoropyridines, including optimized reaction conditions for various nucleophile classes and detailed experimental protocols for their successful implementation.

cluster_mech General SNAr Mechanism on 2-Fluoropyridine Reactants 2-Fluoropyridine + Nucleophile (Nu⁻) TS1 Rate-Determining Step Reactants->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Addition TS2 Fast Step Meisenheimer->TS2 Products Substituted Pyridine + F⁻ TS2->Products Elimination cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Inert atmosphere if needed) Reagents 2. Add Solvent, Base, Fluoropyridine, Nucleophile Setup->Reagents Reaction 3. Heat and Stir (Monitor by TLC/LC-MS) Reagents->Reaction Workup 4. Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Product Characterization Purify->Characterize cluster_logic Factors Influencing SNAr Reactivity Reactivity SNAr Reactivity Regio Regioselectivity (Attack at 2- or 4-position) Reactivity->Regio EWG Electron-Withdrawing Groups on Ring EWG->Reactivity Nucleophile Nucleophile Strength & Concentration Nucleophile->Reactivity LeavingGroup Leaving Group Ability (F > Cl, Br, I) LeavingGroup->Reactivity Solvent Solvent Polarity (Polar Aprotic Favored) Solvent->Reactivity N_Stabilization N-atom Stabilization of Meisenheimer Complex N_Stabilization->Regio

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted 3-Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted 3-fluoropyridines are crucial building blocks in medicinal chemistry and drug development. The introduction of a fluorine atom at the 3-position of the pyridine ring can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, basicity, and binding affinity. This document provides detailed protocols for several key laboratory-scale methods for the synthesis of this important class of compounds.

Synthesis Methodologies Overview

Several robust methods have been developed for the synthesis of substituted 3-fluoropyridines. This guide covers the following key methodologies:

  • Photoredox-Mediated Coupling: A modern, one-pot approach that constructs the 3-fluoropyridine ring from two ketone components.

  • Fluorination of Pyridine N-oxides: An effective method for introducing a fluorine atom at the meta position, followed by reduction.

  • Balz-Schiemann Reaction: A classic method involving the diazotization of 3-aminopyridines.

  • Rhodium(III)-Catalyzed C-H Functionalization: A contemporary method for the annulation of α-fluoro-α,β-unsaturated oximes and alkynes.

  • Halogen Exchange (Halex) Reaction: A traditional method involving the displacement of a halide with fluoride.

Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers

This modern approach allows for the synthesis of diversely substituted 3-fluoropyridines from two different ketone precursors in a one-pot reaction. The key steps involve a photoredox-catalyzed coupling followed by a condensation reaction with an ammonia source.[1][2][3]

Experimental Workflow

G cluster_0 Step 1: Photoredox Coupling cluster_1 Step 2: Condensation A α,α-Difluoro-β-iodoketone E Coupling Reaction Mixture A->E B Silyl Enol Ether B->E C fac-Ir(ppy)3 (photocatalyst) C->E D Blue LED Irradiation D->E 15 h, room temp H Final Reaction Mixture E->H F Ammonium Acetate F->H G Heating G->H 120 °C, 3 h I Workup and Purification (Flash Chromatography) H->I J Substituted 3-Fluoropyridine I->J

Caption: One-pot photoredox synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from the work of Dilman and coworkers.[3]

  • Reaction Setup: In a reaction vessel, add the α,α-difluoro-β-iodoketone (1.0 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.003 mmol, 0.003 equiv), and triphenylphosphine (0.25 mmol, 0.25 equiv).

  • Reagent Addition: Add dimethylformamide (DMF, 2 mL), propylene oxide (1.2 mmol, 1.2 equiv), and the silyl enol ether (1.6 mmol, 1.6 equiv).

  • Photoredox Reaction: Irradiate the reaction mixture with a blue LED strip for 15 hours. During irradiation, cool the vessel with a water bath to maintain room temperature.

  • Condensation: After the irradiation period, add ammonium acetate (6.0 mmol, 6.0 equiv) to the reaction mixture.

  • Heating: Stir the mixture at 120 °C for 3 hours.

  • Workup: Cool the reaction to room temperature and evaporate the DMF under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the substituted 3-fluoropyridine.

Quantitative Data
α,α-Difluoro-β-iodoketoneKetone for Silyl Enol EtherProductYield (%)[3]
2,2-Difluoro-3-iodo-1-phenylpropan-1-oneAcetophenone3-Fluoro-2,6-diphenylpyridine90
2,2-Difluoro-3-iodo-1-phenylpropan-1-one1-(Naphthalen-2-yl)ethan-1-one3-Fluoro-6-(naphthalen-2-yl)-2-phenylpyridine82
1-(4-Chlorophenyl)-2,2-difluoro-3-iodopropan-1-oneAcetophenone2-(4-Chlorophenyl)-3-fluoro-6-phenylpyridine85
2,2-Difluoro-3-iodo-1-(thiophen-2-yl)propan-1-one1-(Thiophen-2-yl)ethan-1-one3-Fluoro-2,6-di(thiophen-2-yl)pyridine78
2,2-Difluoro-3-iodo-1-phenylbutan-1-oneAcetophenone3-Fluoro-5-methyl-2,6-diphenylpyridine88

Synthesis via Fluorination of Pyridine N-oxides

This method is particularly effective for the synthesis of 3-fluoro-4-aminopyridines and relies on the activation of the pyridine ring by N-oxidation to facilitate nucleophilic aromatic substitution.[1][4]

Experimental Workflow

G A 3-Bromo-4-nitropyridine N-oxide C Fluorination Reaction (5 min, 25 °C) A->C B Tetrabutylammonium Fluoride (TBAF) in DMSO B->C D 3-Fluoro-4-nitropyridine N-oxide C->D F Hydrogenation (10 min, 25 °C) D->F E Pd/C, H2 (1 atm) in Methanol E->F G 3-Fluoro-4-aminopyridine F->G

Caption: Synthesis via pyridine N-oxide fluorination.

Detailed Experimental Protocol

This protocol is for the synthesis of 3-fluoro-4-aminopyridine.[4]

Step 1: Fluorination of 3-Bromo-4-nitropyridine N-oxide

  • Reaction Setup: Dissolve 3-bromo-4-nitropyridine N-oxide (1.0 equiv) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 0.5 equiv) in DMSO to the reaction mixture.

  • Reaction: Stir the mixture at room temperature (25 °C) for 5 minutes. The reaction progress can be monitored by HPLC.

  • Isolation: The intermediate, 3-fluoro-4-nitropyridine N-oxide, can be isolated, or the reaction mixture can be carried forward to the next step. The reported yield for this step is 37%.[4]

Step 2: Hydrogenation of 3-Fluoro-4-nitropyridine N-oxide

  • Reaction Setup: Dissolve the 3-fluoro-4-nitropyridine N-oxide (1.0 equiv) in methanol.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature (25 °C) for 10 minutes.

  • Workup: Filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent to yield 3-fluoro-4-aminopyridine. This step proceeds in quantitative yield.[4]

Quantitative Data
PrecursorProductYield (%)Reference
3-Bromo-4-nitropyridine N-oxide3-Fluoro-4-nitropyridine N-oxide37[4]
3-Fluoro-4-nitropyridine N-oxide3-Fluoro-4-aminopyridineQuantitative[4]

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for introducing fluorine into an aromatic ring. It involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5][6]

Experimental Workflow

G A 3-Aminopyridine C Formation of Ammonium Tetrafluoroborate A->C B HBF4 Solution B->C E Diazotization C->E D Sodium Nitrite (aq) (5-10 °C) D->E F Diazonium Tetrafluoroborate Salt E->F G Thermal Decomposition (Heating) F->G H Workup and Purification (Distillation) G->H I Substituted 3-Fluoropyridine H->I

Caption: Balz-Schiemann reaction workflow.

Detailed Experimental Protocol

This protocol is a general procedure adapted from the synthesis of fluoropyridines.[7]

  • Salt Formation: In a suitable reaction vessel, dissolve 3-aminopyridine (1.0 equiv) in an aqueous solution of tetrafluoroboric acid (HBF₄). Cool the mixture in an ice-water bath to 5-10 °C to precipitate the pyridylammonium tetrafluoroborate salt.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂, ~1.1 equiv) to the suspension while maintaining the temperature between 5-10 °C. The solid will gradually dissolve as the diazonium salt is formed.

  • Decomposition: After the addition is complete, allow the reaction mixture to warm to room temperature. Then, gently heat the solution to initiate the thermal decomposition of the diazonium salt, which will be evidenced by the evolution of nitrogen gas.

  • Workup: After gas evolution ceases, cool the reaction mixture. Neutralize the mixture carefully with a base (e.g., NaHCO₃).

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layers, remove the solvent, and purify the crude product by distillation to obtain the 3-fluoropyridine derivative.

Quantitative Data
Starting MaterialProductYield (%)Notes
3-Aminopyridine3-Fluoropyridine50Thermal decomposition of the diazonium salt.[8]
Various AminopyridinesCorresponding Fluoropyridines49-89Diazotization in HF or HF-pyridine solutions.

Rhodium(III)-Catalyzed C-H Functionalization

This method provides access to multisubstituted 3-fluoropyridines through the annulation of α-fluoro-α,β-unsaturated oximes with alkynes, catalyzed by a rhodium(III) complex.[1]

Experimental Workflow

G A α-Fluoro-α,β-unsaturated Oxime F Reaction Mixture A->F B Alkyne B->F C [RhCp*Cl2]2 Catalyst C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., TFE) E->F G Heating (e.g., 45 °C, 16 h) F->G H Workup and Purification G->H I Substituted 3-Fluoropyridine H->I G A Substituted 3-Chloropyridine E Reaction Mixture A->E B Fluoride Source (e.g., KF, CsF) B->E C Solvent (e.g., DMSO, Sulfolane) C->E D Optional: Phase-Transfer Catalyst or Microwave Irradiation D->E F Heating E->F G Workup and Purification F->G H Substituted 3-Fluoropyridine G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Fluoro-2-hydroxypyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely utilized and economically viable method involves a three-step synthesis starting from 2-chloro-3-nitropyridine.[1] The sequence consists of:

  • Fluorination: Replacement of the chlorine atom with fluorine to yield 2-fluoro-3-nitropyridine.

  • Reduction: Reduction of the nitro group to an amino group to form 3-amino-2-fluoropyridine.

  • Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate to obtain the final product, this compound.[1]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The synthesis of this compound involves hazardous materials and reactions. Key safety precautions include:

  • Fluorinating Agents: Anhydrous hydrogen fluoride is highly corrosive and toxic.[2] Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Diazotization: Diazonium salts can be unstable and potentially explosive, especially when dry.[3] It is crucial to keep them in solution and at low temperatures.

  • Reagents: this compound itself is irritating to the eyes, respiratory system, and skin.[4] Wear suitable protective clothing, gloves, and eye/face protection.[4]

  • General Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Troubleshooting Guides

Issue 1: Low Yield in the Fluorination of 2-Chloro-3-nitropyridine

Q: My fluorination reaction of 2-chloro-3-nitropyridine to 2-fluoro-3-nitropyridine shows low conversion and/or the formation of multiple byproducts. How can I improve the yield and selectivity?

A: Low yield in this step can be attributed to several factors, including the choice of fluorinating agent, solvent, and reaction temperature. Here are some troubleshooting steps:

  • Optimize the Fluorinating Agent and Solvent:

    • The choice of fluorinating agent is critical. While anhydrous hydrogen fluoride can be used, cesium fluoride (CsF) in a solvent like DMF or DMSO is also effective.[1] The molar ratio of the fluoride reagent to 2-chloro-3-nitropyridine should be optimized, typically in the range of 1.5-2.5:1.[1]

    • Ensure the solvent is anhydrous, as water can react with the fluorinating agent and starting material. Acetonitrile is a commonly used non-nucleophilic solvent for fluorination reactions.[5]

  • Control the Reaction Temperature:

    • The reaction temperature needs to be carefully controlled. For the reaction with CsF, heating to 140-150 °C is recommended until the starting material disappears.[1]

    • In some cases, elevated temperatures can lead to decomposition or side reactions.[5] If you observe significant byproduct formation, consider gradually lowering the temperature.

  • Consider a Phase Transfer Catalyst:

    • In solid-liquid phase transfer reactions, a phase transfer catalyst like tetraphenylphosphonium bromide or tetrabutylphosphonium bromide can improve the reaction rate and yield.

Quantitative Data for Fluorination Optimization:

ParameterCondition 1Condition 2Condition 3
Fluorinating Agent KFCsFCuF₂
Solvent DMFDMSOAcetonitrile
Catalyst NoneTetrabutylphosphonium bromideNone
Temperature (°C) 12014560
Molar Ratio (Fluorinating Agent:Substrate) 2:12:11.1:1
Typical Yield ModerateHigh[1]>60%[6]
Issue 2: Incomplete Reduction of 2-Fluoro-3-nitropyridine

Q: The reduction of 2-fluoro-3-nitropyridine to 3-amino-2-fluoropyridine is sluggish or incomplete. What can I do to drive the reaction to completion?

A: Incomplete reduction is a common issue. The choice of reducing agent and catalyst, as well as reaction conditions, are key to achieving high yields.

  • Select an Appropriate Reducing System:

    • A common and effective method is the use of iron powder and ammonium chloride in an aqueous solution of ethanol or methanol.[1] The molar ratio of iron powder to the nitro compound should be around 4-5:1, and the ratio of ammonium chloride to the nitro compound should be 1.5-2:1.[1]

    • Another option is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with hydrazine hydrate in ethanol.[7]

  • Ensure Efficient Mass Transfer:

    • This is a heterogeneous reaction, so vigorous stirring is essential to ensure good contact between the reactants.

  • Monitor the Reaction Progress:

    • Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material. The reaction is typically heated to reflux until completion.[1]

Quantitative Data for Reduction Optimization:

ParameterCondition 1 (Fe/NH₄Cl)Condition 2 (Catalytic Hydrogenation)
Reducing Agent Iron powderHydrazine hydrate
Catalyst Ammonium chloridePd/C
Solvent Ethanol/WaterEthanol
Temperature (°C) Reflux80
Reaction Time (h) Until completion3.5
Typical Yield High[1]93.26%[7]
Issue 3: Low Yield in the Diazotization and Hydrolysis of 3-Amino-2-fluoropyridine

Q: The final step of converting 3-amino-2-fluoropyridine to this compound is giving a low yield. How can I optimize this reaction?

A: The diazotization and subsequent hydrolysis are sensitive to temperature and the concentration of reagents. Careful control of these parameters is crucial for a successful outcome.

  • Maintain Low Temperatures during Diazotization:

    • The formation of the diazonium salt should be carried out at a low temperature, typically 0-5 °C, to prevent its decomposition and the formation of byproducts.[1]

  • Control the Addition of Sodium Nitrite:

    • Add the sodium nitrite solution dropwise to the solution of 3-amino-2-fluoropyridine in sulfuric acid while maintaining the low temperature.[1] A molar ratio of sodium nitrite to the amine of 1.2-1.4:1 is recommended.[1]

  • Optimize the Hydrolysis Step:

    • After the diazotization is complete (typically after stirring for 2 hours at 0-5 °C), the reaction mixture is gradually heated to room temperature, then to 40 °C, and finally to 60 °C to facilitate the hydrolysis of the diazonium salt.[1]

  • pH Adjustment during Workup:

    • After the reaction is complete, cool the mixture and carefully adjust the pH with a sodium hydroxide solution, ensuring the temperature does not exceed 40 °C.[1]

Quantitative Data for Diazotization-Hydrolysis Optimization:

ParameterRecommended Condition
Acid Sulfuric acid
Diazotizing Agent Sodium nitrite
Diazotization Temperature (°C) 0-5
Molar Ratio (NaNO₂:Amine) 1.2-1.4:1
Hydrolysis Temperature (°C) Gradually increase to 60
Typical Yield Good

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-nitropyridine (Fluorination)
  • In a nitrogen-purged reactor, dissolve 2-chloro-3-nitropyridine and cesium fluoride (molar ratio 1:2) in anhydrous DMSO.[1]

  • Heat the mixture to 140-150 °C and maintain this temperature, monitoring the reaction by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-fluoro-3-nitropyridine.

Protocol 2: Synthesis of 3-Amino-2-fluoropyridine (Reduction)
  • In a round-bottom flask, dissolve iron powder (4.5 molar equivalents) and ammonium chloride (1.8 molar equivalents) in an ethanol/water solution.[1]

  • Heat the mixture to reflux.

  • Slowly add a solution of 2-fluoro-3-nitropyridine in ethanol.[1]

  • Continue refluxing until the starting material is no longer detected by TLC.

  • Filter the hot reaction mixture and concentrate the filtrate to obtain 3-amino-2-fluoropyridine.

Protocol 3: Synthesis of this compound (Diazotization-Hydrolysis)
  • In a reaction vessel, add 3-amino-2-fluoropyridine to a sulfuric acid solution and cool to 0-5 °C.[1]

  • Slowly add a solution of sodium nitrite (1.3 molar equivalents) dropwise, maintaining the temperature at 0-5 °C.[1]

  • Stir the mixture at 0-5 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir, then slowly heat to 40 °C for 1 hour, and finally heat to 60 °C until the reaction is complete.[1]

  • Cool the reaction mixture to 0-5 °C and neutralize by the controlled addition of a sodium hydroxide solution.[1]

  • Filter the precipitate, wash the cake, and dry to obtain this compound.

Visualizations

SynthesisWorkflow Start 2-Chloro-3-nitropyridine Step1 Fluorination (CsF, DMSO, 140-150°C) Start->Step1 Intermediate1 2-Fluoro-3-nitropyridine Step1->Intermediate1 Step2 Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Intermediate1->Step2 Intermediate2 3-Amino-2-fluoropyridine Step2->Intermediate2 Step3 Diazotization & Hydrolysis (1. NaNO2, H2SO4, 0-5°C 2. Heat to 60°C) Intermediate2->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

TroubleshootingFluorination Problem Low Yield in Fluorination Step Cause1 Suboptimal Reagents/Solvent Problem->Cause1 Cause2 Incorrect Temperature Problem->Cause2 Cause3 Poor Catalyst Activity Problem->Cause3 Solution1a Optimize Fluorinating Agent Ratio (e.g., CsF:Substrate 1.5-2.5:1) Cause1->Solution1a Solution1b Ensure Anhydrous Solvent (e.g., dry DMSO) Cause1->Solution1b Solution2a Verify Temperature Control (140-150°C) Cause2->Solution2a Solution2b Consider Lower Temperature if Decomposition Occurs Cause2->Solution2b Solution3a Add Phase Transfer Catalyst (e.g., TBAB) Cause3->Solution3a

Caption: Troubleshooting logic for low yield in the fluorination step.

References

Common side reactions in the fluorination of hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of hydroxypyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for fluorinating hydroxypyridines?

A1: The main strategies for introducing fluorine into hydroxypyridines include:

  • Electrophilic Fluorination: This method uses reagents with an electrophilic fluorine source ("F+"), such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), to directly fluorinate the pyridine ring.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This approach, often referred to as the Halex reaction, involves the displacement of a leaving group (typically chlorine or bromine) on the pyridine ring with a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).[3][4] This is particularly effective for electron-poor aromatic systems.

  • Deoxyfluorination of the Hydroxyl Group: Reagents like DAST (Diethylaminosulfur trifluoride) and PyFluor can convert the hydroxyl group directly into a fluorine atom.[5][6]

  • Balz-Schiemann Reaction: This classic method transforms an amino group on the hydroxypyridine into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the aryl fluoride.[7][8][9]

Q2: Do I need to protect the hydroxyl group on my hydroxypyridine before fluorination?

A2: In many cases, yes. The hydroxyl group is nucleophilic and can react with electrophilic fluorinating agents or participate in other side reactions.[10] Protecting the hydroxyl group, for instance as a methoxy or benzyloxy ether, can prevent these unwanted reactions. However, some modern deoxyfluorination methods are designed to be compatible with a range of functional groups, including alcohols, potentially avoiding the need for protection.[5][11]

Q3: What are the most common side reactions to watch out for?

A3: Common side reactions include:

  • Over-fluorination: Introduction of more than one fluorine atom onto the pyridine ring, especially with highly reactive fluorinating agents.[11]

  • Hydroxylation/Phenol Formation: In the Balz-Schiemann reaction, the intermediate pyridyl cation can react with residual water to form a hydroxypyridine byproduct.

  • Dearomatization: Electrophilic fluorination of electron-rich systems like phenols (and by extension, hydroxypyridines) can sometimes lead to the loss of aromaticity.[1][2]

  • Elimination: Deoxyfluorination reactions, particularly with reagents like DAST, can lead to the formation of elimination byproducts.[6]

  • Protodemetallation/Hydrogenated Side Products: In metal-mediated fluorination reactions, a common side reaction is the replacement of the metal (e.g., in an organotin or boronic acid derivative) with a hydrogen atom instead of fluorine.

  • Tar Formation: Harsh reaction conditions, such as high temperatures in the Halex process, can lead to decomposition and the formation of tar-like substances.[12]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Fluorinated Hydroxypyridine
Potential Cause Troubleshooting Steps
Incomplete Reaction * Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. * Ensure the purity of your starting materials and solvents. Water can be particularly detrimental in many fluorination reactions.[10] * Consider a more reactive fluorinating agent or a different fluorination method altogether.
Side Product Formation * Identify the major byproducts using techniques like NMR or GC-MS. * If over-fluorination is observed, reduce the stoichiometry of the fluorinating agent and consider lowering the reaction temperature.[11] * If hydroxylation is an issue in a Balz-Schiemann reaction, ensure strictly anhydrous conditions. * For elimination byproducts in deoxyfluorination, consider a milder reagent like PyFluor over DAST.[6]
Decomposition of Starting Material or Product * Lower the reaction temperature. * Ensure that the pH of the reaction mixture is controlled, as both highly acidic and basic conditions can lead to decomposition. * If using a thermally sensitive reagent, ensure it has been stored correctly and is not degraded.
Issue 2: Formation of Multiple Isomers
Potential Cause Troubleshooting Steps
Poor Regioselectivity in Electrophilic Fluorination * The electronic nature of the hydroxypyridine ring dictates the position of electrophilic attack. Consider how the hydroxyl group and any other substituents direct fluorination. * Changing the solvent can sometimes influence the regioselectivity. * Explore alternative strategies that offer better positional control, such as building the fluorinated ring from a pre-functionalized precursor.
Isomerization during the reaction * Certain reaction conditions can promote the migration of functional groups. Analyze the reaction at intermediate time points to check for the formation of isomeric intermediates. * Consider milder reaction conditions (lower temperature, shorter reaction time).

Data Summary

Table 1: Comparison of Common Fluorinating Agents for Hydroxypyridine Derivatives

Fluorinating AgentMethodCommon Side ReactionsTypical Yield Range
Selectfluor® ElectrophilicDearomatization, over-fluorination40-80%
NFSI ElectrophilicOver-fluorination50-90%
KF/CsF (Halex) Nucleophilic (SNAr)Incomplete reaction, tar formation60-95%
DAST DeoxyfluorinationElimination, rearrangement30-70%
PyFluor DeoxyfluorinationMinimal elimination60-90%
AgF₂ C-H FluorinationRequires specific substrate activation50-88%

Yields are highly substrate and condition dependent.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of a Protected Hydroxypyridine using Selectfluor®
  • Protection of the Hydroxyl Group: To a solution of the hydroxypyridine (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., NaH, 1.2 eq) at 0 °C. After stirring for 30 minutes, add the protecting group precursor (e.g., benzyl bromide, 1.1 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the protected hydroxypyridine by column chromatography.

  • Fluorination: To a solution of the protected hydroxypyridine (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add Selectfluor® (1.1-1.5 eq).[13]

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired fluorinated product.

  • Deprotection (if necessary): Cleave the protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the fluorinated hydroxypyridine.

Protocol 2: General Procedure for Nucleophilic Fluorination (Halex Reaction) of a Chlorohydroxypyridine
  • Starting Material: A protected chlorohydroxypyridine is typically used.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium fluoride (2-3 eq) and a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane).[3]

  • Add the protected chlorohydroxypyridine (1.0 eq) to the mixture.

  • Heat the reaction mixture to a high temperature (typically 150-250 °C) and stir vigorously.[3] Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by distillation or column chromatography.

  • Deprotection: Remove the protecting group to yield the fluorinated hydroxypyridine.

Visual Guides

troubleshooting_workflow start Low Yield or Side Product Formation identify_byproducts Identify Byproducts (NMR, GC-MS) start->identify_byproducts check_conditions Review Reaction Conditions start->check_conditions over_fluorination Over-fluorination? identify_byproducts->over_fluorination hydroxylation Hydroxylation? identify_byproducts->hydroxylation elimination Elimination? identify_byproducts->elimination incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction adjust_stoichiometry Reduce Fluorinating Agent Stoichiometry over_fluorination->adjust_stoichiometry Yes lower_temp Lower Reaction Temperature over_fluorination->lower_temp Yes anhydrous Ensure Anhydrous Conditions hydroxylation->anhydrous Yes milder_reagent Use Milder Reagent (e.g., PyFluor) elimination->milder_reagent Yes increase_time_temp Increase Time/ Temperature incomplete_reaction->increase_time_temp Yes check_purity Check Reagent/ Solvent Purity incomplete_reaction->check_purity Yes

Caption: Troubleshooting workflow for low yield in hydroxypyridine fluorination.

reaction_pathways cluster_electrophilic Electrophilic Fluorination cluster_nucleophilic Nucleophilic Fluorination (SNAr) hydroxypyridine1 Hydroxypyridine protected_hp1 Protected Hydroxypyridine hydroxypyridine1->protected_hp1 Protection fluorinated_protected_hp1 Fluorinated Protected Hydroxypyridine protected_hp1->fluorinated_protected_hp1 Selectfluor® or NFSI side_product1 Dearomatization/ Over-fluorination protected_hp1->side_product1 fluorinated_hp1 Fluorinated Hydroxypyridine fluorinated_protected_hp1->fluorinated_hp1 Deprotection chlorohydroxypyridine Chloro-hydroxypyridine protected_chp Protected Chloro- hydroxypyridine chlorohydroxypyridine->protected_chp Protection fluorinated_protected_hp2 Fluorinated Protected Hydroxypyridine protected_chp->fluorinated_protected_hp2 KF or CsF, High Temp. side_product2 Tar Formation protected_chp->side_product2 fluorinated_hp2 Fluorinated Hydroxypyridine fluorinated_protected_hp2->fluorinated_hp2 Deprotection

Caption: Comparison of electrophilic and nucleophilic fluorination pathways.

References

Technical Support Center: Purification of 3-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-hydroxypyridine. The information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques for this compound, a polar solid, are recrystallization and column chromatography. For samples that are sensitive to heat or have a high boiling point, vacuum distillation may also be employed. Acid-base extraction can be a useful preliminary purification step to remove non-basic or acidic impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: The impurities present will largely depend on the synthetic route used. Common starting materials for the synthesis of fluorinated pyridines can include other halogenated pyridines (e.g., chlorinated or brominated pyridines). Therefore, potential impurities could be unreacted starting materials, regioisomers, or byproducts from side reactions. For instance, if synthesized from 2,3-difluoropyridine, residual starting material could be present.

Q3: My purified this compound is a pale cream or yellow solid. Is this normal?

A3: While this compound is often described as a colorless or light yellow crystal, a pale cream or off-white appearance is common for many commercially available grades and does not necessarily indicate significant impurity.[1] However, a pronounced color may suggest the presence of colored impurities, which might require further purification steps like treatment with activated carbon during recrystallization.

Q4: What is the expected purity of commercially available this compound?

A4: Commercially available this compound is typically offered in purities of 97% or 98%.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. The compound is too soluble in the chosen solvent.- Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of a non-solvent to the hot solution to induce crystallization. - Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Cool the solution more slowly.
Poor recovery of the purified compound. The compound is too soluble in the cold solvent. Too much solvent was used. The compound was filtered before crystallization was complete.- Ensure the solution is thoroughly cooled before filtration (e.g., in an ice bath). - Minimize the amount of hot solvent used to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Allow sufficient time for crystallization.
Crystals are colored. Colored impurities are present.- Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Caution: Do not add activated carbon to a boiling solution as it can cause bumping.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Peak tailing of this compound. The basic nitrogen of the pyridine ring is interacting with acidic silanol groups on the silica gel surface.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent. - Use a less acidic stationary phase, such as alumina or a polymer-based resin.
Poor separation of the product from impurities. The polarity of the mobile phase is too high or too low.- Adjust the solvent gradient. Start with a less polar solvent system and gradually increase the polarity. - Try a different solvent system. For example, if using ethyl acetate/hexane, consider dichloromethane/methanol.
Low recovery of the product from the column. The product is strongly adsorbed to the silica gel.- After eluting with the primary solvent system, flush the column with a more polar solvent, such as methanol, to recover any strongly retained compound.

Quantitative Data Summary

Parameter Value Source
Purity (Typical Commercial Grade) ≥97% - 98%Supplier Data
Melting Point 38-39 °C[1]
Boiling Point ~190 °C at 760 mmHg[1]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various polar solvents (e.g., water, ethanol, methanol, ethyl acetate, or mixtures like ethanol/water) to find a solvent in which it is soluble when hot but sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography Protocol
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% hexane to a mixture of hexane/ethyl acetate, and then to pure ethyl acetate or ethyl acetate/methanol. To mitigate peak tailing, consider adding 0.5% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Sample Placement: Place the crude this compound in the distilling flask with a stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distilling flask in a heating mantle.

  • Distillation and Collection: Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point of 190 °C.

  • System Shutdown: After distillation is complete, cool the system to room temperature before slowly releasing the vacuum.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography distillation Vacuum Distillation crude->distillation pure_product Pure Product recrystallization->pure_product chromatography->pure_product distillation->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography start Column Chromatography of This compound peak_tailing Peak Tailing? start->peak_tailing add_base Add Triethylamine (0.1-1%) to Eluent peak_tailing->add_base Yes change_stationary_phase Use Alumina or Polymer-Based Column peak_tailing->change_stationary_phase Yes poor_separation Poor Separation? peak_tailing->poor_separation No add_base->poor_separation change_stationary_phase->poor_separation adjust_gradient Adjust Solvent Gradient poor_separation->adjust_gradient Yes change_solvent Try Different Solvent System poor_separation->change_solvent Yes success Successful Purification poor_separation->success No adjust_gradient->success change_solvent->success

Caption: Troubleshooting logic for column chromatography purification.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and recommended storage conditions for 3-Fluoro-2-hydroxypyridine. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a refrigerator at temperatures between 2°C and 8°C. The container should be tightly sealed and stored in a dry, well-ventilated area.[1]

Q2: Can this compound be stored at room temperature?

A2: While some suppliers may ship the compound at room temperature, for maintaining long-term purity and stability, refrigerated storage is recommended. If short-term storage at room temperature is necessary, ensure the environment is cool, dry, and away from direct sunlight and sources of ignition.[1]

Q3: What is the physical appearance of this compound?

A3: this compound is typically a solid, appearing as a pale cream or light yellow powder or crystal.[2][3][4]

Q4: Is this compound sensitive to light?

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in water and common organic solvents such as ethanol and dimethyl ether.[3] For analytical purposes like HPLC, a mobile phase consisting of acetonitrile and a phosphate buffer has been used for related compounds.[6]

Q6: Does this compound exist in tautomeric forms?

A6: Yes, like other 2-hydroxypyridines, this compound can exist in equilibrium with its tautomeric form, 3-fluoro-2(1H)-pyridinone.[7] The pyridone form is often the major tautomer in most solvents.[7] This is an important consideration for spectroscopic analysis and reaction chemistry.

Stability Data

While specific forced degradation studies for this compound are not extensively published, the following table summarizes its known stability profile and provides extrapolated data based on related hydroxypyridine and fluorinated compounds. These conditions are typically used in forced degradation studies to predict the long-term stability of a compound.

Condition Recommended Storage Incompatible Materials Potential Degradation Pathway
Temperature Refrigerator (2-8 °C)High temperaturesThermal decomposition.
Light Protect from light (use amber vials)Direct sunlight, UV radiationPhotolytic degradation, potentially leading to defluorination or ring opening.[8]
pH Store as a solidStrong acids, Strong bases[1]Acid or base-catalyzed hydrolysis of the pyridinone tautomer.
Oxidation Store in a tightly sealed containerStrong oxidizing agents[1]Oxidation of the pyridine ring.
Humidity Store in a dry environmentWater/moisturePotential for hydrolysis, especially if acidic or basic impurities are present.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the handling and use of this compound.

Issue 1: Inconsistent Spectroscopic Data (NMR, IR)

  • Possible Cause: The presence of tautomers (this compound and 3-fluoro-2(1H)-pyridinone) can lead to complex or unexpected spectra. The equilibrium between these forms can be solvent-dependent.[7]

  • Solution:

    • Acquire spectra in a standardized solvent, such as DMSO-d6, for consistency.

    • Be aware that both tautomers may be present and assign peaks accordingly. The pyridone form is generally favored.[9]

    • Consider variable temperature NMR studies to investigate the tautomeric equilibrium.

Issue 2: Poor Reproducibility in Reactions

  • Possible Cause: The compound may have degraded due to improper storage or handling. Exposure to moisture, light, or incompatible substances can affect its purity.

  • Solution:

    • Always use fresh, properly stored this compound for reactions.

    • Ensure reaction glassware is dry and, if necessary, perform reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid strong acids, bases, and oxidizing agents in the reaction mixture unless they are part of the intended reaction scheme.[1]

Issue 3: Unexpected Side Products in a Reaction

  • Possible Cause: The hydroxyl group of this compound is nucleophilic and can participate in side reactions. The fluorine atom can also be subject to nucleophilic aromatic substitution under certain conditions.

  • Solution:

    • Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) if it is not the intended reactive site.

    • Carefully select reaction conditions to avoid harsh nucleophiles or high temperatures that could lead to substitution of the fluorine atom.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted to assess the purity of this compound.

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 2).[6]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220-240 nm).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

General Workflow for a Nucleophilic Substitution Reaction

The following is a representative workflow for a reaction involving the hydroxyl group of a hydroxypyridine derivative. This can be adapted for this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in an appropriate solvent (e.g., THF, DMF) reagents Add other reagents (e.g., electrophile, base) under inert atmosphere start->reagents react Stir at specified temperature for a defined period reagents->react monitor Monitor reaction progress (e.g., by TLC, LC-MS) react->monitor quench Quench the reaction (e.g., add water or buffer) monitor->quench extract Extract with an organic solvent quench->extract purify Purify the product (e.g., column chromatography) extract->purify analyze Characterize the product (e.g., NMR, MS, HPLC) purify->analyze

Caption: General experimental workflow for a reaction using this compound.

Logical Relationships

The stability and proper handling of this compound are critical for obtaining reliable experimental outcomes. The following diagram illustrates the logical relationship between storage conditions, compound stability, and experimental success.

logical_relationship storage Proper Storage (Refrigerated, Dry, Dark) stability Chemical Stability Maintained storage->stability improper_storage Improper Storage (Heat, Light, Moisture) degradation Chemical Degradation improper_storage->degradation purity High Purity of Starting Material stability->purity impurities Presence of Impurities degradation->impurities reproducible Reproducible Experimental Results purity->reproducible non_reproducible Non-reproducible Results & Side Products impurities->non_reproducible

Caption: Relationship between storage, stability, and experimental outcomes.

References

Safe handling and disposal of 3-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Fluoro-2-hydroxypyridine. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] It may also cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Q3: How should this compound be stored?

A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Some suppliers recommend refrigeration.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Q6: How should I dispose of this compound waste?

A6: Disposal of this compound and its containers should be in accordance with local, state, and federal regulations. It should be disposed of as hazardous waste. Do not allow it to enter drains or waterways.

Experimental Troubleshooting

This section addresses common issues that may arise during the use of this compound in chemical synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs) - Experimental Troubleshooting

Q1: I am having trouble dissolving this compound in my reaction solvent. What do you recommend?

A1: this compound is soluble in water and common organic solvents such as ethanol and dimethyl ether.[3] For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are often used and should provide good solubility, especially with gentle heating. If solubility is still an issue, consider a co-solvent system or ensure your starting material is of high purity, as impurities can affect solubility.

Q2: My SNAr reaction with an amine nucleophile is sluggish or not proceeding to completion. What are some potential causes and solutions?

A2: Several factors can affect the rate of an SNAr reaction:

  • Base: A non-nucleophilic base is often required to neutralize the HF generated during the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N). Ensure you are using a sufficient excess of the base.

  • Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. However, be mindful of potential side reactions or decomposition of your starting materials or product at higher temperatures.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).

  • Nucleophile Strength: A less nucleophilic amine will react more slowly. If possible, consider if the nucleophilicity of your amine can be enhanced, for example, by deprotonation with a stronger base if the amine is not basic enough to react directly.

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A3: Potential side reactions include:

  • Reaction at the hydroxyl group: The hydroxyl group of this compound is nucleophilic and can potentially react with electrophiles in your reaction mixture. If you are performing a reaction that is not intended to involve the hydroxyl group, you may need to protect it first (e.g., as a benzyl ether or a silyl ether).

  • Decomposition: At high temperatures, decomposition of the starting material or product may occur. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Reaction with solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

Q4: What are the best methods for purifying the product of a reaction with this compound?

A4: The purification method will depend on the properties of your product.

  • Extraction: A standard aqueous workup can be used to remove inorganic salts and water-soluble impurities.

  • Crystallization: If your product is a solid, crystallization from an appropriate solvent system is an effective purification method.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. The choice of eluent will depend on the polarity of your product.

Data and Properties

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₅H₄FNO[1]
Molecular Weight113.09 g/mol [1]
AppearancePale cream to light yellow powder/solid[4]
Melting Point155.0-164.0 °C[4]
Boiling Point~190 °C @ 760 mmHg[3]
pKa (Predicted)10.96 ± 0.10[3]
Hazard Identification
Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Experimental Protocols & Visualizations

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

1. Reaction Setup:

  • To a dry, inert-atmosphere flask, add this compound (1.0 eq).

  • Add a suitable polar aprotic solvent (e.g., DMSO, DMF, NMP).

  • Add the amine nucleophile (1.1 - 1.5 eq).

  • Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

2. Reaction Execution:

  • Stir the mixture at room temperature or heat to an elevated temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

4. Purification:

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PyF This compound Meisenheimer Meisenheimer Complex (Anionic Intermediate) PyF->Meisenheimer + Nucleophile Nu Nucleophile (e.g., R₂NH) Nu->Meisenheimer Product Substituted Pyridine Meisenheimer->Product - Fluoride LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental_Workflow start Start: Combine Reactants (this compound, Nucleophile, Base, Solvent) reaction Reaction (Stirring at appropriate temperature) start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography or Crystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for a synthesis using this compound.

References

Technical Support Center: Overcoming Challenges in Halogen Exchange (HALEX) Reactions for Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for halogen exchange (HALEX) reactions focused on the synthesis of fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q1: My HALEX reaction shows very low conversion of the starting chloropyridine. What are the most likely causes?

A: Low conversion in a HALEX reaction is most frequently attributed to the presence of water, which deactivates the fluoride salt, or sub-optimal reaction conditions.[1] Here are the key factors to investigate:

  • Presence of Water: Water hydrates the alkali metal fluoride (e.g., KF, CsF), significantly reducing the nucleophilicity of the fluoride anion.[2] It can also lead to the hydrolysis of the starting material to form hydroxypyridines.[2]

  • Fluoride Source Reactivity: The choice and quality of your fluoride source are critical. Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF) due to its higher solubility, but it is also more expensive. The physical form of KF is also important; spray-dried or azeotropically dried KF offers a larger surface area and higher reactivity.[3]

  • Solvent Choice: A polar apathetic solvent is essential to dissolve the fluoride salt and promote the SNAr mechanism.[4][5] Dimethyl sulfoxide (DMSO), sulfolane, and N,N-dimethylformamide (DMF) are commonly used.[4][6] DMSO has been shown to give dramatically higher yields in some cases compared to DMF and sulfolane.[6]

  • Insufficient Temperature: HALEX reactions typically require high temperatures, often in the range of 150-250 °C, to proceed at a reasonable rate.[4]

  • Poor Solubility of Reagents: If the fluoride salt or the substrate has poor solubility in the chosen solvent, the reaction will be slow. The use of a phase-transfer catalyst can help overcome this issue.[7]

Q2: How can I ensure my reagents and reaction setup are sufficiently anhydrous?

A: Achieving and maintaining anhydrous conditions is paramount for a successful HALEX reaction. Follow these steps:

  • Drying the Fluoride Salt: Commercially available KF can contain residual water. Dry it by heating to 150 °C under high vacuum for at least 4 hours.[2] Allow it to cool under vacuum before backfilling with an inert gas like nitrogen or argon.[2] Use the dried salt immediately or store it in a desiccator over a potent drying agent.[2]

  • Using Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using appropriate drying agents followed by distillation.

  • Proper Glassware Preparation: All glassware should be flame-dried or oven-dried immediately before use and assembled while hot under a stream of inert gas.

  • Inert Atmosphere: Conduct the entire experiment, from reagent addition to the reaction itself, under a positive pressure of an inert gas such as nitrogen or argon.

Issue 2: Formation of Side Products

Q3: I'm observing a significant amount of hydroxypyridine in my crude reaction mixture. How can I prevent this?

A: The formation of hydroxypyridines is a classic sign of water in your reaction.[2] The hydroxide ions, formed from the reaction of the fluoride salt with water, compete with the fluoride ions as nucleophiles. To prevent this, rigorously follow the anhydrous procedures outlined in Q2.

Q4: Besides hydroxypyridines, what other side products can form, and how can I minimize them?

A: At the high temperatures often required for HALEX reactions, side reactions involving the solvent can occur. For instance, N,N-dimethylacetamide (DMAc) can hydrolyze in the presence of trace water to generate dimethylamine and acetic acid, which can complicate the reaction mixture.[2]

  • Ether Formation: If your substrate has a hydroxyl group or if alcohols are present as impurities, ether formation can be a side reaction. A computational study on nucleophilic fluorination has shown that trace water can lead to the formation of alcohol side products, which could then potentially form ethers.[1]

  • Minimization Strategies:

    • Use highly stable polar aprotic solvents like sulfolane, which are less prone to decomposition at high temperatures.[2]

    • Ensure the purity of your starting materials and solvents to avoid introducing reactive impurities.

    • Optimize the reaction temperature; use the lowest temperature that provides a reasonable reaction rate to minimize thermal decomposition and side reactions.

Issue 3: Incomplete or Selective Fluorination of Polychloropyridines

Q5: I am trying to synthesize a difluoropyridine from a dichloropyridine, but the reaction stops at the mono-fluorinated intermediate. How can I drive the reaction to completion?

A: Achieving complete fluorination of polychloropyridines can be challenging due to the deactivating effect of the first fluorine atom introduced onto the aromatic ring. Here are some strategies to push the reaction forward:

  • Increase Reaction Temperature and Time: A step-wise temperature profile can be effective. An initial lower temperature can facilitate the first substitution, followed by a higher temperature to drive the second. For the synthesis of 2,3-difluoro-5-chloropyridine, a protocol involves heating at 180-190 °C for 5-10 hours, followed by an increase to 200-210 °C for 10-15 hours.[8]

  • Use a More Reactive Fluoride Source: Switching from KF to the more soluble and reactive CsF, or using a mixture of both, can enhance the rate of the second substitution.[7][9]

  • Employ a Phase-Transfer Catalyst (PTC): PTCs like tetraphenylphosphonium bromide or tetrabutylphosphonium bromide can significantly increase the reaction rate by transporting the fluoride ion into the organic phase.[8] Crown ethers are also effective PTCs.[7]

  • Increase Stoichiometry of Fluoride Source: Using a larger excess of the fluoride salt can help drive the equilibrium towards the difluorinated product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various HALEX reactions for fluoropyridine synthesis.

Table 1: Synthesis of 2-Fluoropyridines from 2-Chloropyridines

SubstrateFluoride SourceCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyridineKHF₂NoneNone275-325-74[10]
2-Chloro-5-nitropyridineAnhydrous KFNoneSulfolane/BenzeneReflux-High[11]

Table 2: Synthesis of Di- and Tri-fluoropyridines from Polychloropyridines

SubstrateFluoride SourceCatalystSolventTemp. (°C)Time (h)Yield (%) of TargetReference
2,3,5-TrichloropyridineKFTetraphenylphosphonium BromideNMP or Sulfolane180-190 then 200-2105-10 then 10-15~40 (for 2,3-difluoro-5-chloropyridine)[8]
2,3,5-TrichloropyridineKF/CsF (9:1)Tetra-n-octylphosphonium bromideSulfolane2001524 (for 5-chloro-2,3-difluoropyridine)[9]
3,4-DichlorobenzonitrileFluoride SourceCatalystAprotic Polar Solvent40-260-Selective for mono-fluorination[12]

Table 3: Effect of Solvent on HALEX Reaction Yield

SubstrateFluoride SourceSolventTime (h)Yield (%)Reference
p-NitrochlorobenzeneAnhydrous KFDMSO5.591[2][6]
p-NitrochlorobenzeneAnhydrous KFDMF2458[2][6]
p-NitrochlorobenzeneAnhydrous KFSulfolane2443[2][6]

Experimental Protocols

Protocol 1: General Procedure for HALEX Fluorination of a Chloropyridine

This protocol provides a general methodology that can be adapted for various chloropyridine substrates.

  • Reagent and Glassware Preparation:

    • Dry the required amount of potassium fluoride under high vacuum at 150 °C for at least 4 hours.[2]

    • Flame-dry all glassware (round-bottom flask, condenser, etc.) and assemble under an inert atmosphere (N₂ or Ar).

    • Use anhydrous polar aprotic solvent (e.g., DMSO, Sulfolane).

  • Reaction Setup:

    • To the reaction flask, add the dried potassium fluoride (2-4 equivalents per chlorine to be replaced).

    • If using, add the phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 5-10 mol%).

    • Add the anhydrous solvent.

    • Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 180-220 °C).

    • Slowly add the chloropyridine substrate, either neat or dissolved in a small amount of anhydrous solvent.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.[13] Look for the disappearance of the starting material and the appearance of the product peak(s). The mass spectrum of the product should show a molecular ion corresponding to the replacement of Cl (mass ~35/37) with F (mass 19).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Carefully separate the organic layer.

    • Wash the organic layer with water and then with brine to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by distillation.

Protocol 2: Drying Potassium Fluoride for HALEX Reactions

  • Place the required amount of potassium fluoride in a round-bottom flask.

  • Attach the flask to a high-vacuum line.

  • Heat the flask to 150 °C using a heating mantle while maintaining the vacuum for a minimum of 4 hours.[2]

  • Allow the flask to cool completely to room temperature under vacuum.

  • Backfill the flask with an inert gas (N₂ or Ar). The dried KF is now ready for use.[2]

Visualizations

Diagram 1: General Experimental Workflow for HALEX Reactions

HALEX_Workflow Reagent_Prep Reagent & Glassware Preparation (Anhydrous Conditions) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Reaction HALEX Reaction (Heating & Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (GC-MS, TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Proceed upon completion Purification Purification (Chromatography/Distillation) Workup->Purification Product Final Fluoropyridine Product Purification->Product

Caption: A generalized workflow for performing HALEX reactions.

Diagram 2: Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion in HALEX Reaction Check_Water Check for Water (Hydroxypyridine byproduct?) Start->Check_Water Water_Present Yes Check_Water->Water_Present Water_Absent No Check_Water->Water_Absent Solution_Anhydrous Implement Rigorous Anhydrous Techniques (See Protocol 2) Water_Present->Solution_Anhydrous Check_Conditions Evaluate Reaction Conditions Water_Absent->Check_Conditions Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Change_Solvent Change Solvent (e.g., to DMSO) Check_Conditions->Change_Solvent Change_Fluoride Use More Reactive Fluoride Source (CsF) Check_Conditions->Change_Fluoride Add_PTC Add Phase-Transfer Catalyst Check_Conditions->Add_PTC

Caption: A decision tree for troubleshooting low reaction conversion.

Diagram 3: HALEX Reaction and Key Side Reaction Pathway

Reaction_Pathways cluster_main Desired HALEX Pathway cluster_side Side Reaction Pathway (Hydrolysis) Chloropyridine Chloropyridine Meisenheimer\nComplex Meisenheimer Complex Chloropyridine->Meisenheimer\nComplex + F⁻ Fluoropyridine Fluoropyridine Meisenheimer\nComplex->Fluoropyridine - Cl⁻ Chloropyridine_side Chloropyridine Meisenheimer_OH Meisenheimer Complex (OH) Chloropyridine_side->Meisenheimer_OH + OH⁻ Hydroxypyridine Hydroxypyridine Meisenheimer_OH->Hydroxypyridine - Cl⁻ H2O H2O OH_ion OH⁻ H2O->OH_ion reacts with F⁻ F_source KF/CsF

Caption: The desired HALEX pathway versus a common hydrolysis side reaction.

References

Technical Support Center: Optimizing Regioselective Fluorination of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective fluorination of pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for regioselective fluorination of pyridines?

A1: Several methods are employed for the regioselective fluorination of pyridines, each with its own advantages and substrate scope. The primary strategies include:

  • Late-Stage C-H Fluorination using Silver(II) Fluoride (AgF₂): This method, developed by Hartwig and Fier, allows for the direct and site-selective fluorination of C-H bonds at the 2-position of the pyridine ring.[1][2] It is particularly valuable for the late-stage functionalization of complex molecules.[1]

  • Electrophilic Fluorination using Selectfluor®: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent.[3][4] It can be used for the fluorination of various pyridine derivatives, including imidazo[1,2-a]pyridines and dihydropyridines.[4][5]

  • C3-Selective Fluorination via Zincke Imine Intermediates: A novel approach for the challenging C3-selective fluorination of pyridines proceeds through ring-opened Zincke imine intermediates.[1][6]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful strategy for fluorination reactions, including the trifluoromethylation of pyridines.[7][8][9]

Q2: How can I control the regioselectivity of the fluorination reaction?

A2: Regioselectivity is a critical aspect of pyridine fluorination and is influenced by several factors:

  • Directing Groups: The electronic and steric properties of existing substituents on the pyridine ring play a crucial role in directing the fluorination to a specific position. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[10]

  • Reaction Method: The choice of fluorination method is paramount. AgF₂-mediated fluorination shows excellent regioselectivity for the C-H bond at the 2-position.[1] Conversely, methods involving Zincke imine intermediates are specifically designed for C3-functionalization.[1][6]

  • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the selection of the catalyst and ligands can significantly influence regioselectivity.[10][11]

Q3: My fluorination reaction is giving a low yield. What are the possible causes and solutions?

A3: Low yields in pyridine fluorination can stem from several issues. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal results in pyridine fluorination reactions.

Problem 1: Low or No Conversion of Starting Material

Possible CauseRecommended Solution
Moisture or Air Sensitivity of Reagents While some methods tolerate benchtop conditions, reagents like AgF₂ are sensitive to moisture.[1][12] For optimal results, conduct reactions under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[13]
Improper Reagent Handling Silver(II) fluoride should be handled quickly in the air and stored in a desiccator to prevent decomposition.[13] Discard if the black solid shows notable discoloration to yellow/brown.[13]
Sub-optimal Reaction Temperature Some reactions require specific temperature control. For instance, the AgF₂ reaction is typically run at or near ambient temperature.[1][2][13] If the reaction is sluggish, a modest increase in temperature might be necessary, but be cautious of potential decomposition at higher temperatures.[10] For electrophilic fluorination with Selectfluor®, reactions are often initiated at 0 °C.[5]
Incompatible Substrate The electronic properties of the pyridine substrate significantly impact reactivity. Electron-deficient pyridines, especially those with multiple electron-withdrawing groups, may give lower yields with AgF₂.[12] Similarly, free amines, alcohols, carboxylic acids, and aldehydes are generally not compatible with this method.[1][12]

Problem 2: Poor Regioselectivity / Formation of Multiple Isomers

Possible CauseRecommended Solution
Multiple Reactive C-H Bonds Pyridine rings with multiple available C-H bonds can lead to mixtures of isomers.[10]
Incorrect Method for Desired Isomer Ensure the chosen method is appropriate for the target regioisomer. For C2-fluorination, AgF₂ is highly selective.[1][2] For C3-fluorination, consider a strategy involving Zincke imine intermediates.[1][6]
Steric and Electronic Effects The regioselectivity in 3,5-disubstituted pyridines can be poor with AgF₂, often resulting in a mixture of isomers.[12] However, certain substituents, like a benzyloxy group, can direct the fluorination.[12]

Problem 3: Formation of Byproducts

Possible CauseRecommended Solution
Over-fluorination The formation of difluorinated or polyfluorinated products can occur. To favor monofluorination, carefully control the stoichiometry of the fluorinating agent (a slight excess, e.g., 1.1 equivalents, is often sufficient).[14] Monitor the reaction closely and quench it once the starting material is consumed.[14]
Decomposition of Starting Material or Product Sensitive substrates may decompose under the reaction conditions. Consider using milder conditions or protecting sensitive functional groups.[10]
Side Reactions with Solvent Some electrophilic fluorinating reagents can react with certain solvents. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[10] Acetonitrile is a commonly used and generally compatible solvent.[1][5][10]

Experimental Protocols

1. Late-Stage C-H Fluorination of 2-Phenylpyridine using AgF₂ [1]

  • Materials:

    • 2-Phenylpyridine

    • Silver(II) fluoride (AgF₂)

    • Anhydrous Acetonitrile (MeCN)

    • Celite

    • Hexanes

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a round-bottom flask containing a magnetic stir bar, add 2-phenylpyridine (1.0 equiv).

    • Dissolve the substrate in anhydrous acetonitrile.

    • Add AgF₂ (typically 1.1-1.5 equiv) to the reaction mixture in one portion.

    • Stir the reaction at ambient temperature. The reaction is typically complete within an hour.[1][2]

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

    • Wash the Celite pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-fluoro-6-phenylpyridine.

2. Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [5]

  • Materials:

    • 1,2-Dihydropyridine substrate

    • Selectfluor®

    • Dry Acetonitrile

    • Argon

  • Procedure:

    • Dissolve the 1,2-dihydropyridine (1.0 equiv) in dry acetonitrile in a flask under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve Selectfluor® (typically 1.1-1.2 equiv) in dry acetonitrile.

    • Slowly add the Selectfluor® solution to the solution of the 1,2-dihydropyridine at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting 3-fluoro-3,6-dihydropyridines can often be used without further purification or can be purified by column chromatography. Note that these intermediates can eliminate hydrogen fluoride to form the corresponding fluorinated pyridines.[5]

Data Presentation

Table 1: Regioselectivity of AgF₂ Fluorination on Substituted Pyridines

SubstratePosition of FluorinationSelectivityReference
3-HalopyridineC2Exclusive[12]
3-AlkoxypyridineC2Exclusive[12]
3-CyanopyridineC2Exclusive[12]
3-CF₃-PyridineC2Exclusive[12]
3-AlkylpyridineMixture of C2 and C6Mixture[12]
3-CO₂R-PyridineMixture of C2 and C6Mixture[12]
3-C(O)NR₂-PyridineMixture of C2 and C6Mixture[12]
3,5-Disubstituted PyridinesC2 and C6Generally poor (1:1 to 6:1)[12]
3-Benzyloxy-5-substituted PyridinesC2 (adjacent to benzyloxy)Modest to high (4.2:1 to 20:1)[12]

Visualizations

troubleshooting_workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_selectivity Solutions for Poor Selectivity start Low Yield or Poor Selectivity conversion Low Conversion? start->conversion selectivity Poor Regioselectivity? conversion->selectivity No check_reagents Check Reagent Quality & Handling conversion->check_reagents Yes change_method Change Fluorination Method selectivity->change_method Yes optimize_temp Optimize Temperature check_reagents->optimize_temp check_substrate Verify Substrate Compatibility optimize_temp->check_substrate modify_substrate Modify Substrate (Directing Groups) change_method->modify_substrate experimental_workflow_agf2 start Start: Prepare Reactants dissolve Dissolve Pyridine in Anhydrous MeCN start->dissolve add_agf2 Add AgF₂ dissolve->add_agf2 react Stir at Ambient Temperature add_agf2->react monitor Monitor by TLC react->monitor workup Workup: Filter through Celite monitor->workup purify Purify by Column Chromatography workup->purify product Final Product: 2-Fluoropyridine purify->product

References

How to minimize byproduct formation in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during the synthesis of pyridine and its derivatives.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Pyridine Product

Q: My pyridine synthesis is resulting in a low overall yield. What are the common causes and how can I improve it?

A: Low yields in pyridine synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. For instance, some reactions require elevated temperatures to overcome activation barriers, while others need lower temperatures to prevent the formation of degradation byproducts.[1]

    • Action: Systematically screen a range of temperatures and reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal conditions for your specific substrate.

  • Inactive or Impure Reagents: The purity of starting materials is paramount. Impurities can lead to the formation of side products or inhibit the desired reaction pathway.

    • Action: Ensure all reagents are of high purity. Recrystallize or purify starting materials if their purity is questionable. For moisture-sensitive reactions, ensure all solvents and reagents are thoroughly dried.

  • Inefficient Catalyst Performance: If your synthesis involves a catalyst, its activity might be compromised due to poisoning or degradation.

    • Action: Use a fresh batch of catalyst or regenerate the existing one if possible. The choice of catalyst can also significantly influence the yield.[2]

  • Poor Selectivity: The formation of multiple products is a common reason for low yields of the desired compound.

    • Action: Adjusting the reaction temperature can influence the rates of competing reactions.[2] In some cases, changing the order of reagent addition can prevent the formation of unwanted byproducts.

Issue 2: Significant Byproduct Formation

Q: I am observing a significant amount of byproducts in my reaction mixture, which complicates purification and reduces my yield. How can I minimize their formation?

A: Byproduct formation is a frequent challenge in pyridine synthesis, often arising from the complex reaction mechanisms involving multiple intermediates.

Common Byproducts and Minimization Strategies by Synthesis Method:

  • Hantzsch Synthesis:

    • Common Byproducts: Self-condensation of the β-keto ester and Michael addition products formed before cyclization.[3]

    • Minimization Strategies:

      • Slow Addition of Reagents: Adding the aldehyde or the nitrogen source slowly can help control the reaction rate and minimize self-condensation.[4]

      • Temperature Control: Maintain a consistent and optimized temperature throughout the reaction.

      • Catalyst Choice: The use of a mild acid catalyst can sometimes improve selectivity.[4]

  • Chichibabin Synthesis:

    • Common Byproducts: Dimerization of the pyridine starting material can be a significant side reaction.[5]

    • Minimization Strategies:

      • Reaction under Pressure: Conducting the reaction under a nitrogen or ammonia atmosphere at elevated pressure can favor the desired amination over dimerization.[5]

  • Kröhnke Synthesis:

    • Common Byproducts: Self-condensation of the α,β-unsaturated carbonyl compound and accumulation of the 1,5-dicarbonyl intermediate without cyclization.[6][7]

    • Minimization Strategies:

      • Control Stoichiometry: Use a precise molar ratio of reactants to avoid an excess of the α,β-unsaturated carbonyl.[6]

      • Temperature Management: Avoid excessively high temperatures which can promote self-condensation.[7]

      • Ensure Complete Cyclization: A sufficient amount of the nitrogen source (e.g., ammonium acetate) is crucial for the final ring-closing step.[7]

Issue 3: Difficulty in Product Purification

Q: The purification of my crude pyridine derivative is challenging due to the presence of closely related byproducts. What are the best purification strategies?

A: The basic nature of the pyridine ring and the similar polarity of byproducts can make purification difficult.

Effective Purification Techniques:

  • Column Chromatography: This is a versatile method for separating pyridine derivatives.

    • Troubleshooting Tailing: The basicity of pyridines can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine or pyridine, to the eluent.[1]

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find the optimal conditions for crystallization.

  • Acid-Base Extraction: The basicity of the pyridine ring can be exploited for purification.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The pyridine derivative will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure pyridine derivative re-extracted with an organic solvent.[1]

  • Cation-Exchange Chromatography: This technique is particularly useful for separating 2-aminopyridine derivatives from excess reagents.[1]

Frequently Asked Questions (FAQs)

Q1: Which pyridine synthesis method is most suitable for my target molecule?

A1: The choice of synthesis method depends on the desired substitution pattern of the pyridine ring.

  • Symmetrically substituted pyridines: The Hantzsch synthesis is well-suited for this purpose.[3]

  • 2-Aminopyridines: The Chichibabin reaction is a direct method for introducing an amino group at the 2-position of the pyridine ring.[8]

  • Hydroxy- or 2-pyridone derivatives: The Guareschi-Thorpe synthesis is a classical method for preparing these compounds.[9]

  • Highly functionalized, unsymmetrical pyridines: The Kröhnke synthesis offers a versatile route to complex pyridine structures.[10]

  • From simple alkynes and nitriles: The Bönnemann cyclization provides a direct route, although it can lead to regioisomeric mixtures with unsymmetrical alkynes.[2]

Q2: How can I improve the regioselectivity in the Bönnemann cyclization when using unsymmetrical alkynes?

A2: The formation of regioisomers is a common challenge in this reaction.[2] Strategies to improve selectivity include:

  • Ligand Modification: The ligands on the cobalt or nickel catalyst can influence the regioselectivity.

  • Reactant Structure: The electronic and steric properties of the substituents on the alkyne can direct the cycloaddition.

Q3: Are there "greener" alternatives to traditional solvents in pyridine synthesis?

A3: Yes, significant research has been dedicated to developing more environmentally friendly protocols.

  • Water: The Guareschi-Thorpe synthesis has been successfully performed in an aqueous medium with ammonium carbonate, offering a green and efficient alternative.[11]

  • Ionic Liquids: These have been investigated as recyclable catalysts and solvents for the Hantzsch synthesis.[12]

  • Solvent-Free Conditions: Several methods, including the Kröhnke and Hantzsch syntheses, can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[6][13]

Quantitative Data on Pyridine Synthesis Optimization

The following tables summarize quantitative data on how different reaction parameters can influence the yield and byproduct formation in various pyridine syntheses.

Table 1: Hantzsch Pyridine Synthesis - Effect of Catalyst and Conditions

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA / UltrasonicAqueous (SDS, 0.1M)RT-96[12]
5-Bromothiophene-2-carboxaldehydeVarious 1,3-dionesAmmonium acetateCAN (0.5 mmol)Solvent-freeRT1-2.5 hup to 95[14]
Aromatic aldehydesEthyl acetoacetateAmmonium acetatePW on alumina (40 wt%)Solvent-freeRT2-3.5 h>75[15]

Table 2: Chichibabin Reaction - Influence of Reaction Conditions

SubstrateAminating AgentConditionsProductByproduct (Dimer)Yield (Product)Yield (Byproduct)Reference
4-tert-butylpyridineSodium amideXylene, atmospheric pressure2-amino-4-tert-butylpyridine4,4'-di-tert-butyl-2,2'-bipyridine11%89%[5]
4-tert-butylpyridineSodium amideXylene, 350 psi N₂ pressure2-amino-4-tert-butylpyridine4,4'-di-tert-butyl-2,2'-bipyridine74%26%[5]
Pyridinen-ButylamineNaH, LiI, THF, 85°CN-butylpyridin-2-amine-93%-[16]

Table 3: Guareschi-Thorpe Synthesis - Optimization with Ammonium Carbonate

Cyanoacetate/Amide1,3-DicarbonylNitrogen SourceSolventTemp. (°C)TimeYield (%)Reference
Ethyl cyanoacetateEthyl acetoacetateAmmonium acetateAzeotropic mixtureReflux45 hModerate[17]
Ethyl cyanoacetateEthyl acetoacetateAmmonium carbonateWater803 h98[18]
CyanoacetamideEthyl acetoacetateAmmonium carbonateWater803 h96[18]

Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol utilizes ultrasonic irradiation in an aqueous micellar solution to improve yield and reduce reaction time.

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.2 mmol)

  • Ammonium acetate (1.5 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.1 mmol)

  • Sodium dodecyl sulfate (SDS) solution (0.1 M in water)

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.2 mmol), ammonium acetate (1.5 mmol), and PTSA (0.1 mmol).

  • Add the 0.1 M aqueous SDS solution (5 mL).

  • Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, the product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold water and dry under vacuum. If no precipitate forms, extract the reaction mixture with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1,4-dihydropyridine can be purified by recrystallization from ethanol.

Protocol 2: Chichibabin Synthesis of 2-Aminopyridine under Controlled Conditions

This protocol emphasizes safety and control to minimize byproduct formation.

Materials:

  • Pyridine (1.0 equiv)

  • Sodium amide (NaNH₂) (1.1 equiv)

  • Anhydrous toluene or xylene

  • Ammonium chloride (for quenching)

Procedure:

  • Caution: Sodium amide is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere (nitrogen or argon).

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene or xylene.

  • Carefully add sodium amide (1.1 equiv) to the solvent.

  • Heat the suspension to reflux (typically 110-140°C).

  • Slowly add pyridine (1.0 equiv) dropwise to the refluxing suspension over 30-60 minutes.

  • Continue refluxing and monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.

  • Cool the reaction mixture to room temperature and then carefully quench by the slow, portion-wise addition of solid ammonium chloride, followed by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

  • The crude 2-aminopyridine can be purified by vacuum distillation or crystallization.

Protocol 3: Green Guareschi-Thorpe Synthesis of a Hydroxy-Cyanopyridine

This protocol utilizes water as a solvent and ammonium carbonate as the nitrogen source for a more environmentally friendly process.[11]

Materials:

  • Ethyl cyanoacetate (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Ammonium carbonate (2.0 mmol)

  • Water

Procedure:

  • In a round-bottom flask, combine ethyl cyanoacetate (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium carbonate (2.0 mmol).

  • Add water (2 mL) and stir the mixture at 80°C.

  • The product will begin to precipitate as the reaction progresses. Monitor the reaction by TLC.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.[19]

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the reaction mechanisms of key pyridine syntheses and a general troubleshooting workflow.

Hantzsch_Mechanism reactant reactant intermediate intermediate product product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine Intermediate BetaKetoester2->Enamine Ammonia Ammonia Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Cyclization Dihydropyridine 1,4-Dihydropyridine CyclizedIntermediate->Dihydropyridine Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Chichibabin_Mechanism reactant reactant intermediate intermediate product product Pyridine Pyridine SigmaComplex σ-Complex (Meisenheimer Adduct) Pyridine->SigmaComplex SodiumAmide Sodium Amide (NaNH₂) SodiumAmide->SigmaComplex Nucleophilic Addition AminopyridineAnion 2-Aminopyridine Anion SigmaComplex->AminopyridineAnion Hydride Hydride (H⁻) Elimination SigmaComplex->Hydride Aminopyridine 2-Aminopyridine AminopyridineAnion->Aminopyridine Workup Aqueous Workup AminopyridineAnion->Workup

Caption: Mechanism of the Chichibabin Reaction.

Troubleshooting_Workflow problem problem check check action action result result start Low Yield or High Byproducts check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (T, t) start->check_conditions check_purification Evaluate Purification Method start->check_purification action_purify Purify/Dry Reagents check_reagents->action_purify Impurities Suspected action_optimize_cond Optimize T, t, Conc. Order of Addition check_conditions->action_optimize_cond Suboptimal action_optimize_purify Modify Chromatography (e.g., add base) Try Crystallization check_purification->action_optimize_purify Inefficient end Improved Yield & Purity action_purify->end action_optimize_cond->end action_optimize_purify->end

Caption: General Troubleshooting Workflow for Pyridine Synthesis.

References

Troubleshooting low conversion rates in C-H activation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C-H Activation Reactions

Welcome to the technical support center for C-H activation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: My C-H activation reaction shows low or no conversion. What are the initial steps for troubleshooting?

Low conversion is a common issue in C-H activation and can stem from multiple factors, including the catalyst, substrate, solvent, oxidant, or other reaction parameters. A systematic approach is crucial for identifying the root cause. The initial troubleshooting workflow involves sequentially evaluating the key components of the reaction.

A general mechanism for many C-H activation reactions involves the coordination of a directing group to a metal catalyst, followed by the cleavage of the C-H bond to form a cyclometallated intermediate.[1] The efficiency of this process is sensitive to numerous variables.

Troubleshooting_Workflow Start Low Conversion Observed Catalyst 1. Catalyst & Ligand Integrity - Active? Deactivated? - Correct loading? Start->Catalyst Begin Here Substrate 2. Substrate & Directing Group - Purity? - DG coordination effective? Catalyst->Substrate Solvent 3. Solvent & Additives - Dry/degassed? - Correct polarity? - Additive concentration? Substrate->Solvent Oxidant 4. Oxidant Choice - Redox potential sufficient? - Stoichiometry correct? Solvent->Oxidant Conditions 5. Reaction Conditions - Temperature too low/high? - Reaction time sufficient? - Atmosphere inert? Oxidant->Conditions Analysis Analyze Results & Optimize Conditions->Analysis

Caption: General troubleshooting workflow for low conversion in C-H activation.

Q2: How does the choice of catalyst and ligand affect the conversion rate?

The catalyst system—comprising the metal center and its ligands—is fundamental to the reaction's success. Low conversion can often be traced back to issues with the catalyst's activity or stability.

  • Metal Center: Late transition metals like Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) are commonly used.[2][3] The metal's oxidation state is crucial; for instance, electron-rich, low-valent metals often react via oxidative addition, while high-valent metals may proceed through electrophilic pathways.[3][4] Catalyst deactivation, such as the formation of inactive metal species outside the catalytic cycle, can halt the reaction.[2]

  • Ligands: Ligands stabilize the metal center and influence its steric and electronic properties.[1] The use of strongly coordinating ligands, such as those containing pyridine, can sometimes inhibit the reaction by binding too tightly to the metal and preventing substrate access.[2] Conversely, ligands like N-acetylglycine have been shown to improve selectivity and yield by increasing electron density and steric bulk at the palladium center in certain reactions.[5]

Q3: My substrate is not reacting. Could the directing group be the problem?

Yes, the directing group (DG) is critical for achieving regioselectivity and facilitating the C-H activation step.[6][7] The DG, typically a Lewis-basic group, coordinates to the metal catalyst, bringing it into close proximity to the target C-H bond and leading to the formation of a metallacycle intermediate.[1][7]

Common issues related to the directing group include:

  • Poor Coordination: The DG may not be coordinating effectively to the metal center. The strength of this coordination is key; it must be strong enough to direct the reaction but not so strong that it prevents catalyst turnover.

  • Steric Hindrance: Bulky substituents near the directing group or the target C-H bond can sterically hinder the approach of the catalyst.[1]

  • Electronic Effects: The electronic properties of the substrate, influenced by electron-donating or electron-withdrawing groups, can affect the acidity of the C-H bond and the substrate's reactivity.[1]

CMD_Mechanism Reactants Substrate-DG + M-L (Catalyst) Coordination Coordination Complex [Substrate-DG---M-L] Reactants->Coordination Coordination of DG CMD Concerted Metalation- Deprotonation (CMD) Transition State Coordination->CMD C-H Bond Cleavage Intermediate Cyclometallated Intermediate CMD->Intermediate Forms M-C Bond Products Functionalized Product + M-L Intermediate->Products Functionalization & Reductive Elimination

Caption: Concerted Metalation-Deprotonation (CMD) pathway in directed C-H activation.[1]

Q4: Can the choice of oxidant be responsible for low yield?

Absolutely. In many C-H activation cycles, an oxidant is required to regenerate the active form of the catalyst.[8] The choice of oxidant is one of the most significant challenges in developing a C-H activation methodology.[1]

Key considerations for the oxidant include:

  • Redox Potential: The oxidant must have a redox potential high enough to oxidize the organometallic intermediate, which facilitates the turnover of the catalytic cycle.[1]

  • Compatibility: The oxidant should not react undesirably with the substrate, product, or solvent.

  • Stoichiometry: Using a stoichiometric or even super-stoichiometric amount of a metal-based oxidant (e.g., AgOAc, Cu(OAc)₂) is common, but this reduces the atom economy and can lead to purification challenges.[6][8] The use of molecular oxygen or air as the terminal oxidant is a more sustainable but often more challenging approach.[8]

Table 1: Comparison of Common Oxidants in C-H Activation

OxidantMolecular Weight ( g/mol )Common Issues
Silver Acetate (AgOAc)166.91Precious metal waste, cost
Silver(I) Oxide (Ag₂O)231.74Precious metal waste, cost
Copper(II) Acetate (Cu(OAc)₂)181.63Often required in stoichiometric amounts
Benzoquinone (BQ)108.09Can sometimes participate in side reactions
Phenyliodine Diacetate (PhI(OAc)₂)322.10Poor atom economy
N-Fluorobenzenesulfonimide (NFSI)315.29Poor atom economy, cost
This table is adapted from data presented in literature to highlight common challenges associated with various oxidants.[6]

General Experimental Protocol for Reaction Optimization

When troubleshooting a low-yield C-H activation reaction, systematically varying one parameter at a time is essential. Below is a general protocol for a small-scale trial reaction.

Objective: To test the effect of a new parameter (e.g., different solvent, ligand, or oxidant) on the conversion rate of a model C-H activation reaction.

Materials:

  • Substrate (e.g., 2-phenylpyridine): 0.1 mmol

  • Catalyst (e.g., Pd(OAc)₂): 5 mol%

  • Ligand (if applicable, e.g., N-acetylglycine): 10-20 mol%

  • Oxidant (e.g., AgOAc): 2.0 equiv.

  • Solvent (e.g., Anhydrous 1,2-Dichloroethane or Toluene): 1.0 mL

  • Inert atmosphere supplies (Nitrogen or Argon)

  • Reaction vessel (e.g., sealed vial)

Procedure:

  • To a dry, clean reaction vial equipped with a magnetic stir bar, add the substrate (0.1 mmol), catalyst (0.005 mmol), ligand (if used), and oxidant (0.2 mmol).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Using a syringe, add the anhydrous, degassed solvent (1.0 mL) to the vial.

  • Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100-120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Take an aliquot of the reaction mixture for analysis by techniques such as TLC, GC-MS, or ¹H NMR to determine the conversion of the starting material and the yield of the desired product.

  • Compare the results to a baseline or control experiment to evaluate the impact of the changed parameter.

This protocol is a generalized example. Researchers must adapt concentrations, temperatures, and reaction times based on specific literature precedents for the transformation under investigation.[1]

References

Technical Support Center: Scaling Up the Synthesis of Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis and scale-up of fluorinated pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up fluorination reactions?

A1: Scaling up fluorination reactions presents several key challenges:

  • Exothermic Reactions: Many fluorination reactions are highly exothermic. Inadequate heat dissipation on a larger scale can lead to thermal runaway, a dangerous and uncontrolled increase in temperature and pressure.[1][2]

  • Reagent Handling and Safety: Many fluorinating agents are hazardous, toxic, and/or corrosive (e.g., elemental fluorine, HF, DAST).[3] Handling these reagents at scale requires specialized equipment and stringent safety protocols.

  • Material Compatibility: Reagents like hydrogen fluoride (HF) and certain fluoride salts can corrode standard laboratory glassware and stainless steel reactors.[4] Material compatibility must be carefully assessed before scale-up.

  • Byproduct Formation: Increased reaction times and localized high temperatures during scale-up can lead to the formation of unwanted byproducts, complicating purification and reducing yields.

  • Purification: The unique physicochemical properties of fluorinated compounds, such as increased lipophilicity, can make their separation from non-fluorinated impurities challenging.

Q2: How can I manage the formation of hydrogen fluoride (HF) during my reaction?

A2: Hydrogen fluoride is a common and hazardous byproduct in many fluorination reactions, particularly those using reagents like DAST. Here are some strategies for managing HF:

  • Reaction Quenching: Reactions can be carefully quenched with a saturated aqueous solution of sodium bicarbonate or potassium carbonate to neutralize any generated HF.[3]

  • Acid Scavengers: The use of an acid scavenger, such as pyridine or triethylamine, during the reaction can help to neutralize HF as it is formed.

  • Material Selection: Use HF-compatible materials for your reactor and workup equipment, such as polyethylene, polypropylene, or Teflon®.[4][5] Avoid glass and stainless steel where possible.

  • Waste Disposal: HF-containing waste must be segregated and disposed of as hazardous waste according to institutional guidelines. Neutralize acidic waste streams before disposal.[5]

  • Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Have a calcium gluconate tube readily available as a first-aid measure for HF burns.[4][5]

Q3: What are the best practices for purifying fluorinated intermediates?

A3: The purification of fluorinated intermediates often requires specialized techniques due to their unique properties:

  • Flash Chromatography: For basic fluorinated compounds like anilines, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help to reduce tailing on silica gel.[6][7] Alternatively, using a different stationary phase like basic alumina may be beneficial.[7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying fluorinated compounds. The use of fluorinated stationary phases or fluorinated eluents (e.g., trifluoroethanol) can enhance separation from non-fluorinated analogs.[8]

  • Supercritical Fluid Chromatography (SFC): SFC can be a greener and faster alternative to HPLC for the purification of fluorinated compounds, offering reduced solvent consumption and shorter run times.[9][10][11] It is particularly effective for chiral separations.[10]

  • Crystallization: If the fluorinated intermediate is a solid, crystallization can be an effective purification method. A systematic screening of different solvents is often necessary to find optimal conditions.

Troubleshooting Guides

Deoxyfluorination with DAST and Related Reagents
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Ensure the DAST reagent is fresh and has been stored properly. - Increase the reaction time or temperature (with extreme caution due to the thermal instability of DAST).[12] - Consider using a more thermally stable alternative like Deoxo-Fluor®.[13]
Side reactions (e.g., elimination)- Perform the reaction at a lower temperature. - Use a less-hindered fluorinating agent if steric hindrance is a factor. - Consider a reagent known for higher selectivity, such as PyFluor.[14]
Thermal Runaway Poor heat dissipation during scale-up- Immediate Action: Stop reagent addition and maximize cooling.[1] - Use a jacketed reactor with a reliable cooling system. - Add the DAST reagent slowly and monitor the internal temperature closely. - For large-scale reactions, consider using a continuous flow setup for better temperature control.
Difficult Purification Presence of elimination byproducts- Optimize reaction conditions to minimize side reactions (see "Low Yield"). - Employ a purification method that can separate compounds with similar polarities, such as preparative HPLC or SFC.
Electrophilic Fluorination
Issue Potential Cause Troubleshooting Steps
Low Yield Low reactivity of the substrate or reagent- Switch to a more reactive fluorinating agent. A quantitative reactivity scale for N-F reagents can guide this selection.[15][16][17] - For less reactive substrates, a more powerful fluorinating agent may be necessary.[18] - Increase the reaction temperature or time.
Incomplete deprotonation (for reactions involving enolates)- Ensure the base is of high purity and the solvent is anhydrous. - Use a stronger base if necessary.
Formation of Di- or Poly-fluorinated Products Over-fluorination of the substrate- Use a stoichiometric amount of the fluorinating agent. - Add the fluorinating agent slowly to the reaction mixture. - Consider a less reactive fluorinating agent.
Poor Regioselectivity Multiple reactive sites on the substrate- Use a bulkier fluorinating agent to favor the less sterically hindered position. - Modify the substrate to block competing reactive sites.
Balz-Schiemann Reaction
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete diazotization- Ensure the use of fresh sodium nitrite. - Maintain a low temperature during the diazotization step.
Incomplete decomposition of the diazonium salt- Increase the decomposition temperature, but be aware of potential side reactions.[19][20] - Consider photochemical decomposition as an alternative to thermal decomposition.[21]
Side reactions (e.g., formation of phenols, biaryls)- Ensure the diazonium salt is thoroughly dried before decomposition. - Use a non-polar solvent for the decomposition step.[19][20]
Safety Concerns with Diazonium Salt Isolation Thermal instability of the diazonium salt- For large-scale synthesis, consider an in situ diazotization and decomposition protocol to avoid isolating the potentially explosive intermediate.[21] - A continuous flow process can also enhance the safety of this reaction at scale.[22]

Quantitative Data

Table 1: Comparison of Deoxyfluorinating Agents for the Conversion of a Secondary Alcohol to an Alkyl Fluoride

ReagentYield (%)Elimination Byproduct (%)Thermal StabilityReference
DAST4744Low[9]
Deoxo-Fluor®70-8010-20Moderate[23][24]
PyFluor79<5High[14]
XtalFluor-E® / XtalFluor-M®HighSignificantly less than DAST/Deoxo-FluorHigh[25]

Table 2: Relative Reactivity of Common Electrophilic N-F Fluorinating Agents

ReagentRelative Reactivity (krel vs. Selectfluor™)Key CharacteristicsReference
Selectfluor™1.0Versatile, soluble in polar solvents, easy to handle.[15][17]
NFSI10⁻⁴ - 10⁻⁶Less reactive than Selectfluor™, good for more sensitive substrates.[17]
Synfluor™~0.1Moisture-sensitive.[17]
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflateMost ReactiveHighly reactive, suitable for challenging fluorinations.[15]

Experimental Protocols

Protocol 1: Deoxyfluorination of a Secondary Alcohol using DAST

Reaction: Conversion of a secondary alcohol to the corresponding alkyl fluoride.

Materials:

  • Secondary alcohol (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the secondary alcohol in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST to the dropping funnel and then add it dropwise to the alcohol solution over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding the reaction mixture to a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Note: DAST is toxic, corrosive, and thermally unstable. Handle with extreme care in a fume hood, wearing appropriate PPE. Do not heat the reaction above 50 °C.[12]

Protocol 2: Electrophilic Fluorination of an Indole with Selectfluor™

Reaction: Difluorohydroxylation of a substituted indole.

Materials:

  • Substituted indole (1.0 eq)

  • Selectfluor™ (2.2 eq)

  • Acetonitrile/Water (e.g., 1:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the substituted indole and a mixture of acetonitrile and water.

  • Add Selectfluor™ in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude 3,3-difluoroindolin-2-ol product by flash column chromatography.

Reference: This protocol is adapted from a procedure for the difluorohydroxylation of indoles.[6][13]

Visualizations

experimental_workflow_deoxyfluorination start Start: Dissolve Alcohol in Anhydrous DCM cool Cool to -78 °C start->cool add_dast Slowly Add DAST cool->add_dast warm_rt Warm to Room Temperature & Stir add_dast->warm_rt monitor Monitor Reaction (TLC/LC-MS) warm_rt->monitor quench Quench with Sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Purify (Flash Chromatography) dry->purify end End: Purified Alkyl Fluoride purify->end

Caption: Experimental workflow for deoxyfluorination with DAST.

troubleshooting_low_yield_fluorination start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temp (with caution) incomplete_reaction->increase_time_temp Yes optimize_conditions Optimize Conditions (e.g., lower temp, slower addition) side_reactions->optimize_conditions Yes purification_issue Review Purification Method side_reactions->purification_issue No change_reagent Consider More Reactive/Selective Reagent increase_time_temp->change_reagent optimize_conditions->change_reagent

Caption: Troubleshooting logic for low yield in fluorination reactions.

References

Validation & Comparative

Spectroscopic Analysis of 3-Fluoro-2-hydroxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-Fluoro-2-hydroxypyridine alongside related compounds, 2-hydroxypyridine and 3-fluoropyridine. Due to the limited availability of public experimental spectroscopic data for this compound, this guide presents its known properties and offers a detailed spectroscopic comparison with closely related structural analogs. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of fluorinated pyridine derivatives.

Introduction to this compound

This compound (CAS: 1547-29-1) is a fluorinated derivative of the 2-hydroxypyridine scaffold.[1][2][3][4][5][6][7][8][9] The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule, such as its metabolic stability, binding affinity, and pKa. Like its parent compound, 2-hydroxypyridine, this compound can exist in tautomeric forms, as this compound and 3-fluoro-2(1H)-pyridone. The equilibrium between these tautomers is influenced by the solvent and solid-state packing forces.

Chemical Structure and Properties of this compound

PropertyValue
Molecular Formula C5H4FNO[1][3][9]
Molecular Weight 113.09 g/mol [1]
CAS Number 1547-29-1[1][2]
IUPAC Name 3-fluoro-1H-pyridin-2-one[1]
Synonyms 3-Fluoro-2-pyridinol, 3-Fluoropyridin-2-ol[7][9]
Melting Point 157-161 °C
Boiling Point 273.1 °C (Predicted)
Appearance Colorless to light yellow crystal or liquid[3]

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound -No experimental data available in public databases.
2-Hydroxypyridine CDCl₃7.48 (m), 7.40 (m), 6.59 (d, J=6.4 Hz), 6.29 (d, J=8.8 Hz)
3-Fluoropyridine CDCl₃8.43 (d, J=2.8 Hz), 8.32 (d, J=4.8 Hz), 7.35-7.25 (m), 7.15 (ddd, J=8.4, 2.8, 1.2 Hz)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound -No experimental data available in public databases.
2-Hydroxypyridine DMSO-d₆162.9, 141.3, 138.8, 118.9, 105.5
3-Fluoropyridine CDCl₃157.1 (d, J=253.5 Hz), 147.2 (d, J=5.5 Hz), 136.9 (d, J=20.9 Hz), 123.8 (d, J=4.1 Hz), 123.6 (d, J=19.5 Hz)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands

CompoundSample PhaseKey Absorption Bands (cm⁻¹) and Assignments
This compound -No experimental data available in public databases.
2-Hydroxypyridine Solid3400-2400 (O-H and N-H stretching, broad), 1660 (C=O stretching, pyridone form), 1600, 1480 (C=C and C=N stretching)
3-Fluoropyridine Liquid Film3050 (Ar C-H stretching), 1580, 1470, 1420 (C=C and C=N stretching), 1250 (C-F stretching)[10]
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima

CompoundSolventλmax (nm)
This compound -No experimental data available in public databases.
2-Hydroxypyridine Ethanol~225, ~295
3-Fluoropyridine -Data not readily available in a comparable format.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols are broadly applicable to the analysis of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use a quartz cuvette with a 1 cm path length. Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The absorbance spectrum is plotted as absorbance versus wavelength (nm). The λmax values are identified from the peaks in the spectrum.

Tautomerism of Hydroxypyridines

The tautomeric equilibrium between the hydroxy and pyridone forms is a fundamental characteristic of 2-hydroxypyridine and its derivatives. The introduction of a fluorine atom at the 3-position is expected to influence this equilibrium due to its electron-withdrawing nature.

Tautomerism Hydroxy 2-Hydroxypyridine Pyridone 2-Pyridone Hydroxy->Pyridone Proton Transfer FluoroHydroxy This compound FluoroPyridone 3-Fluoro-2-pyridone FluoroHydroxy->FluoroPyridone Proton Transfer

Caption: Tautomeric equilibrium of 2-hydroxypyridine and this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (1H, 13C, 19F) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy Synthesis->UVVis MS Mass Spectrometry Synthesis->MS Structure Structure Elucidation NMR->Structure FTIR->Structure UVVis->Structure MS->Structure Comparison Comparison with Analogs Structure->Comparison Report Comprehensive Report Comparison->Report

Caption: General workflow for spectroscopic analysis of a new chemical entity.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 3-Fluoro-2-hydroxypyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-fluoro-2-hydroxypyridine, a significant heterocyclic compound in medicinal chemistry, with its parent compounds, 2-hydroxypyridine and 3-fluoropyridine. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted spectral data based on the analysis of substituent effects, alongside experimentally reported data for the comparative compounds.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR data for 2-hydroxypyridine and 3-fluoropyridine, and the predicted data for this compound. It is important to note that 2-hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone, with the pyridone form generally predominating in most solvents. The provided data for 2-hydroxypyridine corresponds to its 2-pyridone tautomer.

Table 1: ¹H NMR Spectral Data (in CDCl₃)

CompoundH4H5H6NH/OH
2-Hydroxypyridine (2-Pyridone) [1]6.59 (ddd)7.42 (ddd)7.49 (ddd)~13.65 (br s)
3-Fluoropyridine ~7.30 (m)~7.40 (m)~8.40 (m)-
This compound (Predicted) ~6.70 (dd)~7.25 (dd)~7.60 (d)~13.7 (br s)

Chemical shifts (δ) are in ppm. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), ddd (doublet of doublet of doublets), and br (broad).

Table 2: ¹³C NMR Spectral Data (in CDCl₃)

CompoundC2C3C4C5C6
2-Hydroxypyridine (2-Pyridone) [2]163.5101.8139.1127.7127.9
3-Fluoropyridine ~147 (d)~155 (d, ¹JCF ≈ 250 Hz)~124 (d)~137 (d)~148 (d)
This compound (Predicted) ~160 (d)~145 (d, ¹JCF ≈ 250 Hz)~115 (d)~125 (d)~140 (d)

Chemical shifts (δ) are in ppm. For fluorinated compounds, the multiplicity (d = doublet) due to C-F coupling is indicated, along with the approximate one-bond coupling constant (¹JCF).

Interpretation and Prediction for this compound

The predicted NMR data for this compound is derived from the additive effects of the fluoro and hydroxyl (in its pyridone form) substituents on the pyridine ring.

  • ¹H NMR Spectrum:

    • The fluorine atom at the 3-position is expected to cause a general downfield shift for the adjacent protons (H4 and H2, although H2 is replaced by the hydroxyl group).

    • The electron-donating effect of the pyridone nitrogen and the electron-withdrawing effect of the carbonyl group significantly influence the chemical shifts of the ring protons.

    • Proton-fluorine couplings will be observed. H4 is expected to show a coupling of approximately 5-8 Hz (³JHF), and H5 will show a smaller coupling of around 2-3 Hz (⁴JHF).

  • ¹³C NMR Spectrum:

    • The most significant effect will be the large one-bond carbon-fluorine coupling constant (¹JCF) for C3, typically around 250 Hz.

    • The C2 carbon, being part of the amide-like functionality, will be significantly deshielded.

    • The fluorine substituent will also induce smaller two- and three-bond C-F couplings on the other carbon atoms.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.[3]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis)

  • Number of Scans: 8-16 (can be increased for dilute samples)

  • Spectral Width: 0-15 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds (non-protonated carbons may require longer delays)

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Decoupling: Proton broadband decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

Mandatory Visualization

The following diagram illustrates the predicted ¹H and ¹³C NMR chemical shift assignments for this compound.

NMR_Assignment cluster_molecule This compound (Pyridone form) cluster_1H Predicted ¹H NMR Shifts (ppm) cluster_13C Predicted ¹³C NMR Shifts (ppm) mol H4 H4 ~6.70 (dd) mol->H4 H4 H5 H5 ~7.25 (dd) mol->H5 H5 H6 H6 ~7.60 (d) mol->H6 H6 NH NH ~13.7 (br s) mol->NH NH C2 C2 ~160 (d) mol->C2 C2 C3 C3 ~145 (d, ¹JCF ≈ 250 Hz) mol->C3 C3 C4 C4 ~115 (d) mol->C4 C4 C5 C5 ~125 (d) mol->C5 C5 C6 C6 ~140 (d) mol->C6 C6

Caption: Predicted NMR assignments for this compound.

References

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-2-hydroxypyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering detailed insights into molecular structure through fragmentation analysis. This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of 3-Fluoro-2-hydroxypyridine against its structural analog, 2-hydroxypyridine, supported by experimental data from established spectral databases.

Comparative Fragmentation Analysis

To facilitate a clear comparison, the experimentally determined fragmentation data for 2-hydroxypyridine, obtained from the NIST Mass Spectrometry Data Center, is presented below. This data will serve as a baseline for predicting the fragmentation of this compound.

Feature2-HydroxypyridineThis compound (Predicted)
Molecular Ion (M+) m/z 95m/z 113
Key Fragments m/z 67 (M+ - CO)m/z 85 (M+ - CO)
m/z 66m/z 84
m/z 40m/z 58
m/z 39m/z 57
Predicted Major Pathways Loss of carbon monoxide (CO), followed by subsequent fragmentation of the resulting pyrrole-like ion.Initial loss of carbon monoxide (CO) is expected. The fluorine atom may be lost as a neutral radical (F•) or in conjunction with other fragments. The stability of the C-F bond might lead to fragments retaining the fluorine atom.

Table 1. Comparison of Mass Spectrometry Fragmentation Data. The table presents the major mass-to-charge (m/z) ratios observed for 2-hydroxypyridine and the predicted values for this compound.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization (EI) conditions. The initial loss of a neutral carbon monoxide molecule is a common fragmentation route for pyridinones, leading to a five-membered ring intermediate. Subsequent fragmentation is then influenced by the presence of the fluorine atom.

fragmentation_pathway M This compound (m/z 113) F1 [M - CO]+ (m/z 85) M->F1 - CO F2 [M - CO - H]+ (m/z 84) F1->F2 - H• F3 [M - CO - HCN]+ (m/z 58) F1->F3 - HCN F4 [C3H2F]+ (m/z 57) F3->F4 - H•

Caption: Predicted fragmentation of this compound.

Experimental Workflow for Mass Spectrometry Analysis

The standardized workflow for analyzing small molecules like this compound by electron ionization mass spectrometry is depicted below. This process ensures reproducibility and accurate data acquisition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Dissolve Sample Dissolve sample in volatile solvent Introduction Introduce sample to inlet system Dissolve Sample->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Acceleration Accelerate ions in electric field Ionization->Acceleration Deflection Separate ions by m/z in magnetic field Acceleration->Deflection Detection Detect ions and record abundance Deflection->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Identify molecular ion and fragment peaks Spectrum->Analysis Interpretation Elucidate fragmentation pathways Analysis->Interpretation

Caption: Standard workflow for EI-MS analysis.

Detailed Experimental Protocol

The following protocol outlines the typical procedure for acquiring electron ionization (EI) mass spectra for a small organic molecule such as this compound.

1. Sample Preparation:

  • Dissolve a small amount (typically <1 mg) of the solid sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved to prevent clogging of the instrument's inlet system.

2. Instrument Parameters (Typical for a standard quadrupole or magnetic sector mass spectrometer):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (a standard energy that promotes reproducible fragmentation)

  • Ion Source Temperature: 200-250 °C (to ensure sample volatilization)

  • Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC) inlet.

  • Mass Analyzer: Quadrupole or Magnetic Sector

  • Scan Range: m/z 30 - 300 (to cover the expected molecular ion and fragment masses)

  • Detector: Electron multiplier

3. Data Acquisition:

  • Introduce a small volume of the prepared sample solution into the mass spectrometer via the chosen inlet system.

  • Initiate the data acquisition software to record the mass spectrum.

  • Acquire multiple scans to improve the signal-to-noise ratio.

4. Data Analysis:

  • Process the raw data to obtain a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak (M+), which corresponds to the molecular weight of the analyte.

  • Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.

  • Propose fragmentation mechanisms consistent with the observed spectral data and the known chemical properties of the molecule.

This guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound by leveraging data from a close structural analog. The provided experimental protocol offers a standardized approach for researchers to obtain their own data for this and similar compounds, enabling further detailed structural elucidation and comparison.

Comparative Guide to HPLC Purity Determination of 3-Fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for determining the purity of 3-Fluoro-2-hydroxypyridine. The information is intended for researchers, scientists, and professionals in drug development who require accurate and reliable analytical methods for this compound.

Introduction to Analytical Challenges

This compound is a polar aromatic compound. Developing a robust HPLC method for its purity analysis requires careful selection of stationary and mobile phases to achieve adequate retention and resolution from potential impurities. Common impurities may include starting materials from synthesis, positional isomers, or degradation products. An effective HPLC method must be able to separate the main peak of this compound from these and any other related substances. This guide compares two common RP-HPLC approaches: one employing a standard C18 column with a simple acidic mobile phase, and an alternative method using a polar-embedded C18 column for enhanced retention of polar analytes.

Experimental Protocols

General Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for both methods.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving the compound in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of 1 mg/mL.[1] Working standards and sample solutions are then prepared by diluting the stock solution to a final concentration within the linear range of the method, typically around 0.1 mg/mL.[1]

Method 1: Standard C18 with Acidified Mobile Phase

This method utilizes a conventional C18 stationary phase with an acidified aqueous-organic mobile phase to ensure the analyte is in a single ionic form and to improve peak shape.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution is employed for effective separation.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Method 2: Polar-Embedded C18 with Buffered Mobile Phase

This alternative method uses a C18 column with a polar-embedded group to offer different selectivity and potentially better retention for polar compounds like this compound. A phosphate buffer is used to maintain a consistent pH.

  • Column: Polar-Embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: An isocratic elution is used.

    • A mixture of 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Methanol (80:20 v/v).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Data Presentation and Comparison

The following tables summarize the hypothetical performance data for the two proposed HPLC methods for the analysis of this compound. These values are representative of what would be expected from a validated method.

Table 1: Chromatographic Performance Comparison

ParameterMethod 1 (Standard C18)Method 2 (Polar-Embedded C18)
Retention Time (min) 8.56.2
Tailing Factor 1.21.1
Theoretical Plates > 5000> 7000
Resolution (critical pair) 2.12.5

Table 2: Method Validation Parameters

ParameterMethod 1 (Standard C18)Method 2 (Polar-Embedded C18)
Linearity (r²) 0.99950.9998
Range (µg/mL) 1 - 1000.5 - 120
LOD (µg/mL) 0.30.15
LOQ (µg/mL) 1.00.5
Accuracy (% Recovery) 99.2%99.8%
Precision (% RSD) < 1.5%< 1.0%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in method selection.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity determination.

G cluster_methods Method Options cluster_params Key Parameters cluster_decision Decision Criteria cluster_outcomes Recommended Choice start Select HPLC Method is_polar High Polarity? start->is_polar method1 Method 1: Standard C18 retention Analyte Retention method1->retention resolution Resolution of Impurities method1->resolution outcome1 Method 1 is Suitable method1->outcome1 Meets criteria method2 Method 2: Polar-Embedded C18 method2->retention method2->resolution speed Analysis Speed method2->speed outcome2 Method 2 is Preferred method2->outcome2 Better performance retention->outcome2 resolution->outcome1 speed->outcome2 is_polar->method1 No is_polar->method2 Yes

Caption: Logic for selecting an appropriate HPLC method.

Conclusion

Both presented methods are viable for determining the purity of this compound.

  • Method 1 (Standard C18) is a robust, conventional approach suitable for routine quality control when baseline separation of known impurities is achieved. Its use of a simple formic acid modifier makes it straightforward to prepare the mobile phase.

  • Method 2 (Polar-Embedded C18) offers superior performance for this polar analyte, as indicated by the better peak shape (tailing factor of 1.1), higher efficiency (more theoretical plates), and improved resolution. The isocratic nature of this method also leads to a shorter run time and simpler operation once developed. For analyses requiring higher sensitivity (lower LOD/LOQ) and the ability to resolve closely eluting polar impurities, Method 2 is the recommended choice.

The selection between these methods should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the need for high throughput, and the desired level of sensitivity. It is recommended to perform a full method validation according to ICH guidelines before implementation for routine use.[2][3][4]

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing their biological activity. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated pyridines, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways. Understanding the nuanced effects of fluorination is critical for the rational design of more potent, selective, and metabolically robust therapeutic agents.

Executive Summary

Fluorination can dramatically alter the physicochemical properties of pyridine derivatives, leading to significant changes in their biological performance. Key advantages of fluorination include:

  • Enhanced Metabolic Stability: By blocking sites susceptible to metabolism by cytochrome P450 enzymes, fluorine substitution can significantly increase a compound's half-life.

  • Modulated Potency and Selectivity: The strong electron-withdrawing nature of fluorine can alter the electronic environment of the pyridine ring, leading to enhanced binding affinity and selectivity for target proteins.

  • Improved Cell Permeability: While context-dependent, fluorination can influence a molecule's lipophilicity and membrane permeability, which is crucial for reaching intracellular targets.

This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for assessing these properties, and visualize the signaling pathways of prominent fluorinated pyridine-containing drugs.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data comparing the biological activity of non-fluorinated pyridines and their fluorinated analogs across several key parameters.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
Compound IDStructureFluorine Substitutiont½ (min)Reference
Compound 1 Pyridine-based PARP InhibitorNoneNot Reported[1]
Compound 1a 7-Fluoro-pyridine-based PARP Inhibitor7-FNot Reported[1]
Compound 2 Piperazin-1-ylpyridazineNone< 5[2]
Compound 3 4-Fluoro-phenyl-piperazin-1-ylpyridazine4-F on phenyl~65[2]

As shown in the table, fluorination can dramatically increase the metabolic half-life of pyridine derivatives. For instance, the fluorination of the phenyl ring in a piperazin-1-ylpyridazine derivative led to a more than 13-fold increase in its metabolic stability in mouse liver microsomes.

Table 2: Enzyme Inhibition (IC50)
Compound IDTarget EnzymeFluorine SubstitutionIC50 (nM)Reference
PARP Inhibitor 1a PARP1None>10,000[1]
PARP Inhibitor 1b PARP17-F>10,000[1]
PARP Inhibitor 1a PARP2None1,200[1]
PARP Inhibitor 1b PARP27-F800[1]
PIM447 PIM1/2/3Multiple<0.003 µM (Ki)[3]

The data indicates that fluorination can enhance the inhibitory potency of pyridine derivatives. In the case of the PARP inhibitors, the introduction of a fluorine atom at the 7-position resulted in a modest increase in potency against PARP2.[1] PIM447, a heavily fluorinated picolinamide, is a highly potent pan-PIM kinase inhibitor.[3]

Table 3: Cell Permeability (Caco-2)
CompoundFluorine SubstitutionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
Pyridine (Parent)None107Not Reported[4]
3-Fluoropyridine3-FHigher than parentNot Reported[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated pyridines)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and liver microsomes.

    • Prepare the NADPH regenerating system.

    • Prepare the reaction termination solution (acetonitrile with internal standard).

  • Incubation:

    • Pre-warm the microsomal incubation medium to 37°C.

    • Add the test compound to the microsomal medium and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the termination solution to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compounds

  • Lucifer yellow (a low-permeability marker to assess monolayer integrity)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells and seed them onto the Transwell® inserts.

    • Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure tight junction formation.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the cell layer.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • For apical-to-basolateral (A-to-B) permeability, add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER greater than 2 suggests active efflux.

Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a compound that inhibits 50% of the activity of a target enzyme (IC50).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compounds (inhibitors)

  • Assay buffer

  • 96-well microplate

  • Plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Enzyme Reaction:

    • Initiate the reaction by adding the substrate to all wells.

    • Incubate the plate at the optimal temperature for the enzyme.

  • Detection:

    • Measure the product formation or substrate depletion over time using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., colorimetric, fluorescent).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by fluorinated pyridine drugs and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion Start Pyridine Precursor Synth Fluorination Reaction Start->Synth Purify Purification & Characterization Synth->Purify MetStab Metabolic Stability Assay Purify->MetStab EnzInhib Enzyme Inhibition Assay Purify->EnzInhib Perm Cell Permeability Assay Purify->Perm t_half t½ / CLint MetStab->t_half IC50 IC50 EnzInhib->IC50 Papp Papp / ER Perm->Papp Conclusion Structure-Activity Relationship t_half->Conclusion IC50->Conclusion Papp->Conclusion

Caption: A generalized experimental workflow for comparing fluorinated and non-fluorinated pyridines.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

Caption: The MAPK signaling pathway and the inhibitory action of Vemurafenib on the mutant BRAF kinase.[5][6][7]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Biological Response ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Etoricoxib Etoricoxib Etoricoxib->COX2 Selectively Inhibits

Caption: The COX-2 pathway and the selective inhibition by the fluorinated pyridine derivative, Etoricoxib.[8][9]

Conclusion

The strategic incorporation of fluorine into pyridine scaffolds offers a powerful and versatile tool for medicinal chemists to fine-tune the biological properties of drug candidates. As demonstrated by the presented data, fluorination can lead to substantial improvements in metabolic stability and can modulate enzyme inhibitory potency. While the effects on cell permeability are more complex and context-dependent, the overall impact of fluorination is a critical consideration in modern drug design. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel fluorinated pyridine-based therapeutics.

References

Illuminating the Structural Landscape: A Comparative Guide to the X-ray Crystallography of 3-Fluoro-2-Pyridone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the crystallographic data and experimental protocols of 3-fluoro-2-pyridone and its analogs reveals critical insights for researchers and drug development professionals. The strategic placement of fluorine atoms on the pyridone scaffold significantly influences molecular conformation and intermolecular interactions, properties pivotal to modern drug design.

The introduction of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Pyridinone derivatives, recognized as privileged scaffolds in medicinal chemistry, are frequently fluorinated to optimize their therapeutic potential, particularly as kinase inhibitors. This guide provides a comparative analysis of the X-ray crystallographic data of 3-fluoro-2-pyridone and its analogs, offering a valuable resource for structure-based drug design and materials science.

Unveiling the Crystal Structures: A Comparative Analysis

While a comprehensive crystallographic information file (CIF) for 3-fluoro-2-pyridone is not publicly available in crystallographic databases, analysis of related fluorinated pyridone structures provides valuable insights into the impact of fluorination on the crystal packing and molecular geometry of this important heterocyclic scaffold. For the purpose of this guide, we will compare the crystallographic data of closely related analogs and the parent 2-pyridone molecule.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
2-Pyridone C₅H₅NOOrthorhombicPna2₁11.635.897.27909090497.1[CSD Refcode: PYRDON03]
3-Fluoropyridine C₅H₄FNMonoclinicP2₁/n3.8238.94113.0829095.3490445.1[1] [CSD Refcode: FAHJIB]
Analog 1 (Hypothetical) C₅H₄FNOMonoclinicP2₁/cX.XXXY.YYYZ.ZZZ90XX.XX90VVV.V
Analog 2 (Hypothetical) C₅H₄FNOOrthorhombicPbcaX.XXXY.YYYZ.ZZZ909090VVV.V

Note: As specific data for 3-fluoro-2-pyridone is not available, hypothetical data for illustrative analogs is included. The data for 2-Pyridone and 3-Fluoropyridine are provided for comparative context.

The substitution of a hydrogen atom with a highly electronegative fluorine atom is expected to induce significant changes in the electronic distribution and intermolecular interactions within the crystal lattice. This can manifest in altered bond lengths, bond angles, and hydrogen bonding patterns, ultimately influencing the solid-state properties of the compound.

Performance in Drug Discovery: The Fluorine Advantage

Fluorinated pyridones have demonstrated significant potential as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The strategic incorporation of fluorine can lead to:

  • Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with amino acid residues in the kinase active site, leading to increased potency.

  • Improved Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the drug's half-life.[2]

  • Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and pKa of the molecule, thereby improving its solubility, permeability, and oral bioavailability.

For instance, studies on pyrazolo[1,5-a]pyrimidine-based inhibitors have shown that strategic fluorination of an electron-rich phenyl ring can significantly improve in vivo metabolic stability while maintaining high potency against kinases like CSNK2.[2]

Alternatives to Fluorinated Pyridones

While fluorinated pyridones are a valuable class of compounds, medicinal chemists often explore other heterocyclic scaffolds as alternatives in drug design. These include, but are not limited to:

  • Pyrazoles and Imidazoles: These five-membered heterocycles are also common kinase hinge binders.

  • Indazoles and Benzimidazoles: These bicyclic systems offer a larger surface area for interaction with the target protein.

  • Quinazolines and Pyrimidines: These scaffolds are prevalent in many approved kinase inhibitors.

The choice of scaffold is dictated by the specific requirements of the drug target and the desired physicochemical properties of the final compound.

Experimental Protocols: The Path to a Crystal Structure

The determination of a small molecule crystal structure via X-ray diffraction follows a well-established workflow. The protocol outlined below is a generalized procedure applicable to the analysis of 3-fluoro-2-pyridone and its analogs.

Crystallization

Single crystals of high quality are paramount for a successful X-ray diffraction experiment. This is often the most challenging step.

  • Method: Slow evaporation of a saturated solution is a common technique. Other methods include vapor diffusion and cooling crystallization.

  • Solvents: A range of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth. Common solvents include ethanol, methanol, acetone, and toluene.

Data Collection
  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

  • Procedure:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is centered in the X-ray beam.

    • A series of diffraction images are collected as the crystal is rotated.

    • The intensity and position of the diffracted X-ray spots are recorded.

Structure Solution and Refinement
  • Software: Specialized software packages such as SHELX, Olex2, or CRYSTALS are used for data processing, structure solution, and refinement.

  • Procedure:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The initial crystal structure is determined using direct methods or Patterson methods.

    • The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Process: From Crystal to Structure

The following diagram illustrates the typical workflow for small molecule X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of 3-Fluoro-2-pyridone Analog purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure (CIF File) structure_refinement->final_structure

A simplified workflow for small molecule X-ray crystallography.

This comprehensive guide underscores the importance of X-ray crystallography in understanding the structure-activity relationships of fluorinated pyridones. The detailed structural information obtained from these studies is invaluable for the rational design of next-generation therapeutics and advanced materials. Further research to obtain and publish the crystal structure of 3-fluoro-2-pyridone would be a significant contribution to the field.

References

Comparative analysis of different synthetic routes to 3-fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyridine rings is a critical strategy in medicinal chemistry and drug development. The 3-fluoropyridine motif, in particular, is a key structural component in a wide array of pharmaceuticals and agrochemicals, owing to the profound effects of fluorine substitution on a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the most common and emerging synthetic routes to 3-fluoropyridines, offering a comprehensive overview of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsTypical YieldsKey AdvantagesKey Disadvantages
Balz-Schiemann Reaction 3-AminopyridineNaNO₂, HBF₄ or HF-Pyridine20-60%Well-established, commercially available starting materials.Often low yields, safety concerns with diazonium salts, harsh thermal conditions.
Halex Reaction 3-Chloro- or 3-BromopyridineKF, CsF, or TBAF30-80%Good for electron-deficient pyridines, often higher yields than Balz-Schiemann.Requires high temperatures, anhydrous conditions are crucial, substrate scope can be limited.
Via Pyridine N-Oxides Substituted Pyridine N-OxideFluorinating agent (e.g., TBAF), then reductionModerateMild reaction conditions for fluorination, offers alternative regioselectivity.Multi-step process, availability of starting N-oxides can be a limitation.
Direct C-H Fluorination Pyridine derivativeAgF₂, Selectfluor®, etc.VariableAtom-economical, late-stage functionalization is possible.Regioselectivity can be a major challenge, often yielding mixtures of isomers.
Zincke Imine Route Pyridine derivativeZincke salt formation, then electrophilic fluorinating agentGood to highExcellent regioselectivity for the 3-position, mild reaction conditions.Multi-step process, requires specific reagents for Zincke imine formation.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and widely used method for the synthesis of aryl fluorides, including 3-fluoropyridine. The reaction proceeds via the diazotization of a primary aromatic amine, in this case, 3-aminopyridine, to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source.

Balz_Schiemann cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 3-Aminopyridine 3-Aminopyridine Diazonium_Salt Pyridine-3-diazonium tetrafluoroborate 3-Aminopyridine->Diazonium_Salt Diazotization NaNO2 NaNO2 NaNO2->Diazonium_Salt HBF4 HBF₄ HBF4->Diazonium_Salt 3-Fluoropyridine 3-Fluoropyridine Diazonium_Salt->3-Fluoropyridine Thermal Decomposition (Δ)

Caption: Balz-Schiemann reaction pathway for 3-fluoropyridine synthesis.

Experimental Protocol: Synthesis of 3-Fluoropyridine via Balz-Schiemann Reaction

  • Diazotization: 3-Aminopyridine is dissolved in an aqueous solution of fluoroboric acid (HBF₄) at a low temperature, typically between 0 and 5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the pyridine-3-diazonium tetrafluoroborate salt.

  • Isolation of Diazonium Salt: The precipitated diazonium salt is collected by filtration and washed with cold water, followed by a cold organic solvent like ethanol or diethyl ether, and then dried under vacuum. Caution must be exercised as diazonium salts can be explosive when dry.

  • Thermal Decomposition: The dry pyridine-3-diazonium tetrafluoroborate is heated, often without a solvent or in a high-boiling inert solvent. The decomposition typically occurs at temperatures above 100 °C, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of 3-fluoropyridine. The product is then isolated by distillation or extraction.

Performance and Substrate Scope:

The Balz-Schiemann reaction is compatible with a range of substituents on the pyridine ring, although yields can be variable. Electron-donating groups can sometimes improve the stability of the diazonium salt, while electron-withdrawing groups may facilitate its decomposition. However, the harsh thermal conditions can lead to the degradation of sensitive functional groups. Typical yields for the synthesis of 3-fluoropyridine itself are often in the modest range of 20-50%.

The Halex Reaction (Nucleophilic Aromatic Substitution)

The Halex (halogen exchange) reaction is a powerful method for the synthesis of fluoroaromatics, including 3-fluoropyridines. This nucleophilic aromatic substitution (SNA) reaction involves the displacement of a halide (typically chloride or bromide) from an activated aromatic ring with a fluoride ion.

Halex_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 3-Halopyridine 3-Chloro/Bromo-pyridine Meisenheimer_Complex Meisenheimer-like complex 3-Halopyridine->Meisenheimer_Complex Nucleophilic attack by F⁻ Fluoride_Source KF, CsF, or TBAF Fluoride_Source->Meisenheimer_Complex Solvent High-boiling aprotic solvent (e.g., DMSO) Solvent->Meisenheimer_Complex 3-Fluoropyridine 3-Fluoropyridine Meisenheimer_Complex->3-Fluoropyridine Elimination of Cl⁻/Br⁻

Caption: Halex reaction pathway for the synthesis of 3-fluoropyridine.

Experimental Protocol: Synthesis of 3-Fluoropyridine via Halex Reaction

  • Reaction Setup: A mixture of 3-chloropyridine or 3-bromopyridine, a fluoride source (e.g., spray-dried potassium fluoride or cesium fluoride), and a high-boiling aprotic solvent (such as dimethyl sulfoxide (DMSO) or sulfolane) is prepared in a reaction vessel. The use of a phase-transfer catalyst can sometimes be beneficial.

  • Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 150-250 °C, and stirred for several hours. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled and diluted with water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude 3-fluoropyridine is then purified by distillation or column chromatography.

Performance and Substrate Scope:

The Halex reaction is particularly effective for pyridine rings that are activated by electron-withdrawing groups. For 3-halopyridines, the reactivity is lower compared to 2- and 4-halopyridines due to the less favorable position for stabilization of the negative charge in the Meisenheimer-like intermediate. Nevertheless, with appropriate choice of fluoride source and reaction conditions, good yields (often in the range of 60-80%) can be achieved. The reaction is sensitive to the presence of water, which can deactivate the fluoride source.

Synthesis via Pyridine N-Oxides

An alternative approach to 3-fluoropyridines involves the use of pyridine N-oxides as precursors. This method can offer different regioselectivity compared to other methods and often proceeds under milder conditions for the fluorination step. The N-oxide group activates the pyridine ring towards nucleophilic attack and can subsequently be removed.

Pyridine_N_Oxide_Route cluster_start Starting Material cluster_reagents_fluorination Fluorination cluster_intermediate Intermediate cluster_reagents_reduction Reduction cluster_product Product Pyridine_N_Oxide Substituted Pyridine N-Oxide Fluoro_N_Oxide 3-Fluoropyridine N-Oxide Pyridine_N_Oxide->Fluoro_N_Oxide Nucleophilic Fluorination Fluorinating_Agent Fluorinating Agent (e.g., TBAF) Fluorinating_Agent->Fluoro_N_Oxide 3-Fluoropyridine 3-Fluoropyridine Fluoro_N_Oxide->3-Fluoropyridine Deoxygenation Reducing_Agent Reducing Agent (e.g., PCl₃, H₂/Pd) Reducing_Agent->3-Fluoropyridine

Caption: Synthetic pathway to 3-fluoropyridines via pyridine N-oxides.

Experimental Protocol: Synthesis of 3-Fluoro-4-aminopyridine via a Pyridine N-Oxide Intermediate

  • Fluorination: 3-Bromo-4-nitropyridine N-oxide is dissolved in a suitable solvent like DMSO. A fluoride source, such as tetrabutylammonium fluoride (TBAF), is added to the solution at room temperature. The reaction is typically rapid, affording 3-fluoro-4-nitropyridine N-oxide in a short time.

  • Isolation of Intermediate: The reaction mixture is worked up by dilution with water and extraction with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 3-fluoro-4-nitropyridine N-oxide.

  • Reduction: The isolated 3-fluoro-4-nitropyridine N-oxide is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The nitro group is selectively reduced to an amino group, and the N-oxide is concomitantly deoxygenated to afford 3-fluoro-4-aminopyridine.

Performance and Substrate Scope:

This method has been shown to be effective for the synthesis of meta-fluorinated pyridines, which can be challenging to access via other routes. The fluorination of 3-bromo-4-nitropyridine N-oxide proceeds in moderate yield. The subsequent reduction step is typically high-yielding. The substrate scope is dependent on the availability of the corresponding substituted pyridine N-oxides. This route is particularly valuable for the synthesis of specific isomers that may not be easily accessible otherwise.

Direct C-H Fluorination

Direct C-H fluorination is an increasingly important strategy in organic synthesis as it offers an atom-economical approach to the synthesis of fluorinated compounds by avoiding the pre-functionalization of the starting material.

CH_Fluorination cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Pyridine Pyridine Derivative Radical_Cation Radical Cation or Wheland-type Intermediate Pyridine->Radical_Cation C-H Activation Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., AgF₂, Selectfluor®) Fluorinating_Agent->Radical_Cation Fluoropyridine Fluoropyridine Isomers Radical_Cation->Fluoropyridine Fluorine Transfer

Caption: General pathway for direct C-H fluorination of pyridines.

Experimental Protocol: C-H Fluorination of a 3-Substituted Pyridine using AgF₂

  • Reaction Setup: A 3-substituted pyridine is dissolved in an anhydrous solvent, such as acetonitrile, in a reaction vessel under an inert atmosphere.

  • Reagent Addition: Silver(II) fluoride (AgF₂) is added to the solution. The reaction is typically carried out at or near room temperature.

  • Reaction and Monitoring: The reaction mixture is stirred, and its progress is monitored by TLC or GC-MS. The reaction is often complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove insoluble silver salts. The filtrate is then concentrated, and the residue is purified by column chromatography to separate the desired fluorinated product from any unreacted starting material and isomeric byproducts.

Performance and Substrate Scope:

Direct C-H fluorination of pyridines is a rapidly developing field. However, achieving high regioselectivity for the 3-position is a significant challenge. The electronic nature and position of substituents on the pyridine ring heavily influence the site of fluorination. For many 3-substituted pyridines, fluorination preferentially occurs at the 2- or 6-position. While methods are emerging to direct fluorination to the 3-position, they are often substrate-specific and may result in mixtures of isomers, necessitating careful purification. Yields are highly variable depending on the substrate and the specific fluorinating agent and conditions employed.

The Zincke Imine Route

A more recent and highly promising strategy for the regioselective synthesis of 3-fluoropyridines involves the temporary dearomatization of the pyridine ring to form a Zincke imine intermediate. This intermediate then undergoes electrophilic fluorination, followed by rearomatization to yield the 3-fluoropyridine.

Zincke_Imine_Route cluster_start Starting Material cluster_activation Activation & Ring Opening cluster_fluorination Fluorination cluster_rearomatization Rearomatization Pyridine Pyridine Derivative Zincke_Salt N-Aryl Pyridinium Salt (Zincke Salt) Pyridine->Zincke_Salt Activation Zincke_Imine Zincke Imine Zincke_Salt->Zincke_Imine Ring Opening (Amine) Fluorinated_Imine Fluorinated Zincke Imine Zincke_Imine->Fluorinated_Imine Electrophilic Fluorination 3-Fluoropyridine 3-Fluoropyridine Fluorinated_Imine->3-Fluoropyridine Ring Closure (NH₄OAc)

Caption: Synthetic pathway to 3-fluoropyridines via Zincke imine intermediates.

Experimental Protocol: One-Pot C3-Selective Fluorination via a Zincke Imine Intermediate

  • Zincke Imine Formation: To a solution of the pyridine derivative in a suitable solvent, an aniline or dibenzylamine derivative is added. The mixture is heated to form the Zincke imine intermediate.

  • Fluorination: The reaction mixture is cooled, and an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide) is added. The mixture is stirred at room temperature to effect C-F bond formation on the dienamine backbone of the Zincke imine.

  • Ring Closure: Ammonium acetate is added to the reaction mixture, and it is heated (e.g., at 60 °C for 2 hours) to promote ring closure and the formation of the 3-fluoropyridine.

  • Work-up and Purification: After cooling, the reaction is subjected to a standard aqueous workup, extraction with an organic solvent, drying, and concentration. The crude product is then purified by column chromatography.

Performance and Substrate Scope:

The Zincke imine route offers excellent regioselectivity for the 3-position of the pyridine ring, a significant advantage over many other methods. The process is applicable to a wide range of pyridine substitution patterns and tolerates various functional groups. It has also been successfully applied to the late-stage fluorination of complex, pyridine-containing pharmaceuticals. The yields are generally good to high, making this a very attractive modern alternative for the synthesis of 3-fluoropyridines.

Conclusion: Choosing the Right Path

The optimal synthetic route to a desired 3-fluoropyridine derivative depends on several factors, including the availability and cost of starting materials, the desired substitution pattern, the scale of the reaction, and the tolerance of other functional groups present in the molecule.

  • The Balz-Schiemann reaction , while a classic method, is often hampered by low yields and safety concerns, making it more suitable for small-scale syntheses where the starting 3-aminopyridine is readily available.

  • The Halex reaction offers a viable alternative, particularly for electron-deficient pyridines, and can provide higher yields. However, the high temperatures required may not be suitable for all substrates.

  • Synthesis via pyridine N-oxides provides a milder route and can offer unique regioselectivity, but it is a multi-step process that depends on the accessibility of the N-oxide starting materials.

  • Direct C-H fluorination is an attractive and atom-economical approach, especially for late-stage functionalization. However, controlling the regioselectivity to favor the 3-position remains a significant challenge for many substrates.

  • The Zincke imine route has emerged as a powerful and highly regioselective method for accessing 3-fluoropyridines. While it is a multi-step process, its mild conditions, broad substrate scope, and high yields make it an excellent choice for a wide range of applications, from building block synthesis to the late-stage modification of complex molecules.

Researchers and drug development professionals should carefully consider the pros and cons of each method in the context of their specific synthetic goals to select the most efficient and practical route for the preparation of their target 3-fluoropyridine derivatives.

A Comparative Guide to the UV-Vis Spectroscopic Properties of 3-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 3-hydroxypyridine and its derivatives. The information presented is intended to assist researchers in understanding the spectral characteristics of these compounds, which are crucial for their identification, quantification, and the study of their electronic structure. The guide includes a summary of quantitative spectral data, a detailed experimental protocol for UV-Vis analysis, and a visualization of a key signaling pathway relevant to the application of these derivatives in drug development.

Quantitative UV-Vis Spectroscopic Data

The following table summarizes the reported wavelength of maximum absorbance (λmax) and molar absorptivity (ε) for 3-hydroxypyridine and some of its derivatives in various solvents. The electronic transitions in these molecules are primarily π → π* and n → π* transitions. The position and intensity of these absorption bands are influenced by the nature of the substituents on the pyridine ring and the polarity of the solvent.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
3-HydroxypyridineWater277, 315Not specified[1]
3-HydroxypyridineMethanolNot specifiedNot specified
3-Hydroxypyridine-2-carboxylic acidMethanol (Basic)Not specifiedNot specified[2]
2-Amino-5-nitropyridineNot specified~350Not specified[3]
3-NitropyridineNot specified~260Not specified[4]

Note: The available quantitative data for a wide range of 3-hydroxypyridine derivatives is limited in the reviewed literature. Further experimental work is required to build a more comprehensive database of their spectroscopic properties.

Experimental Protocol for UV-Vis Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of a 3-hydroxypyridine derivative.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.[5] This type of instrument simultaneously measures the absorbance of a reference (blank) and the sample, which helps to correct for solvent absorption and instrumental drift.

  • Quartz cuvettes with a 1 cm path length are required for measurements in the UV region, as glass absorbs UV light.

2. Sample Preparation:

  • Solvent Selection: Choose a solvent that dissolves the 3-hydroxypyridine derivative and is transparent in the wavelength range of interest (typically 200-400 nm for these compounds).[1] Common solvents include ethanol, methanol, water, and cyclohexane. The polarity of the solvent can influence the λmax, so consistency is key for comparative studies.

  • Solution Preparation:

    • Prepare a stock solution of the 3-hydroxypyridine derivative of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.

    • From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine the optimal concentration for measurement. The absorbance reading should ideally be within the linear range of the instrument (typically 0.1 - 1.0).

3. Measurement Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible) and allow the instrument to warm up for at least 20-30 minutes to ensure stable readings.[6]

  • Wavelength Scan Range: Set the desired wavelength range for the scan, for example, from 400 nm down to 200 nm.

  • Baseline Correction:

    • Fill two quartz cuvettes with the pure solvent.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction (also known as "zeroing" or "autozero") to subtract the absorbance of the solvent and the cuvettes across the entire wavelength range.[6]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample as a function of wavelength.

  • Data Analysis:

    • The resulting spectrum will show one or more absorption bands.

    • Identify the wavelength of maximum absorbance (λmax) for each band.

    • Using the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length), calculate the molar absorptivity (ε) at each λmax.

Antioxidant Signaling Pathway of 3-Hydroxypyridine Derivatives

Many 3-hydroxypyridine derivatives exhibit antioxidant properties, which are relevant to their therapeutic applications, particularly in neuroprotection.[7][8] Their mechanism of action often involves the scavenging of reactive oxygen species (ROS) and the modulation of intracellular antioxidant defense systems. One key pathway is the Keap1-Nrf2-ARE signaling pathway.[9]

Antioxidant_Signaling_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation HP_deriv 3-Hydroxypyridine Derivative HP_deriv->Keap1_Nrf2 inhibits binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome targets for degradation Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_n->ARE binds to

Figure 1. Antioxidant signaling pathway of 3-hydroxypyridine derivatives.

This diagram illustrates how under conditions of oxidative stress, 3-hydroxypyridine derivatives can facilitate the dissociation of the Keap1-Nrf2 complex. This allows the transcription factor Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of various antioxidant enzymes, ultimately leading to cellular protection against oxidative damage.

References

A Comparative Guide to the DFT Analysis and Computational Modeling of Substituted 3-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 3-hydroxypyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.[1] Density Functional Theory (DFT) analysis and computational modeling have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of these compounds, thereby guiding synthetic efforts and predicting potential biological activity.[1] This guide provides an objective comparison of computational performance with supporting experimental data, offering a comprehensive resource for professionals in the field.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from various studies on substituted 3-hydroxypyridines, providing a clear comparison of different computational methods and their correlation with experimental findings.

Table 1: Comparison of Calculated Electronic Properties for 3-Hydroxypyridine Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
2-Bromo-3-hydroxy-6-methylpyridineB3LYP/6-311G(d,p)--5.395121.9384[2]
3-Bromo-2-hydroxypyridineB3LYP/6-311++G(d,p)----[3]
Kojic Acid Derivative (HP3)B3LYP/6-311++G ----[4]
Kojic Acid Derivative (HP4)B3LYP/6-311++G----[4]

Table 2: Antioxidant Activity and Related Computational Descriptors

CompoundDPPH Scavenging IC50 (mM)Bond Dissociation Enthalpy (OH)Ionization PotentialReference
Kojic Acid---[4]
HP3Significant ActivityFavorable-[4]
HP4Significant ActivityFavorable-[4]

Table 3: Tautomeric Equilibrium Data for Hydroxypyridines

CompoundMethodΔH° (kJ/mol)Favored Tautomer in Gas PhaseFavored Tautomer in Aqueous SolutionReference
2-HydroxypyridineAb initio/3-21G-EnolPyridone[5][6]
3-HydroxypyridineAb initio/3-21G-EnolZwitterionic Keto[5][7]
4-HydroxypyridineAb initio/3-21G---[5]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of results.

Quantum Chemical Calculation Protocol

Computational analyses of substituted 3-hydroxypyridines are typically performed using Gaussian suite programs.[1] The general protocol involves:

  • Initial Structure: A 3D model of the molecule is constructed using a molecular editor.

  • Preliminary Optimization: The initial structure undergoes a preliminary geometry optimization using a semi-empirical method (e.g., PM6).[1]

  • DFT Optimization: The geometry is then fully optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a basis set such as 6-311++G(d,p).[1][3]

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict infrared spectra.

  • Electronic Properties: Time-dependent DFT (TD-DFT) is used to calculate electronic properties, including HOMO-LUMO energy gaps and simulated UV-Vis absorption spectra.[3]

  • Solvation Effects: To model the behavior in solution, a solvent model like the Polarizable Continuum Model (PCM) is often employed.[4]

Synthesis of 3-Hydroxypyridine-4-one Derivatives

A common synthetic route for 3-hydroxypyridine-4-one derivatives involves a multi-step process:[8]

  • Step 1: Reaction of starting materials in water, ethanol, and hydrochloric acid, with the pH adjusted to 5.0, followed by reflux.[8]

  • Step 2: The product from the first step is treated with acetone, 1,1'-carbonyldiimidazole (CDI), methanol, and 4-dimethylaminopyridine (DMAP) at room temperature.[8]

  • Step 3: The subsequent intermediate is refluxed with hydrazine hydrate in methanol.[8]

  • Step 4: The final step involves refluxing the product of the third step with various aldehydes in ethanol and acetic acid to yield the target 3-hydroxypyridine-4-one derivatives.[8]

Spectroscopic Analysis
  • UV-Vis Spectroscopy: The electronic absorption spectrum is typically recorded in a solvent like methanol to determine the absorption maxima (λmax).[1][9]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compounds.[10]

  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the functional groups present in the molecule.[11]

Visualizing Computational and Experimental Workflows

The following diagrams illustrate the logical flow of the computational and experimental processes described.

DFT_Analysis_Workflow cluster_comp Computational Workflow start Initial 3D Structure pre_opt Semi-Empirical Optimization (PM6) start->pre_opt dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->dft_opt freq_an Vibrational Frequency Analysis dft_opt->freq_an td_dft TD-DFT for Electronic Properties dft_opt->td_dft results Calculated Properties (Geometry, Spectra, Energies) freq_an->results pcm Solvation Modeling (PCM) td_dft->pcm pcm->results Synthesis_Workflow cluster_synth Synthesis of 3-Hydroxypyridine-4-one Derivatives step1 Step 1: Reflux with HCl step2 Step 2: Reaction with CDI/DMAP step1->step2 step3 Step 3: Reflux with Hydrazine Hydrate step2->step3 step4 Step 4: Reflux with Aldehydes step3->step4 product Substituted 3-Hydroxypyridine-4-ones step4->product Tautomerism_Equilibrium cluster_tautomerism Tautomerism in 3-Hydroxypyridine enol Enol Form (Favored in Gas Phase) keto Zwitterionic Keto Form (Favored in Aqueous Solution) enol->keto Proton Transfer

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Fluoro-2-hydroxypyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed protocol for the proper disposal of 3-Fluoro-2-hydroxypyridine, a compound whose hazard profile necessitates careful handling. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of pyridine derivatives and fluorinated organic compounds.

Hazard Assessment and Waste Classification

Due to its chemical structure, this compound should be treated as hazardous waste. Pyridine and its derivatives are recognized for their potential flammability, toxicity, and irritant properties.[1] The presence of a fluorine atom suggests that the compound may be persistent and require specific disposal methods to ensure complete destruction.[2][3][4] Therefore, all materials contaminated with this compound, including the pure substance, solutions, and used labware, must be classified and handled as hazardous chemical waste.[1][5]

Summary of Potential Hazards:

Hazard ClassificationDescriptionSource Analogs
Acute Toxicity (Oral) Harmful if swallowed.[6]Pyridine Derivatives[1]
Skin Corrosion/Irritation Causes skin irritation.[6]Pyridine Derivatives[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[6]Pyridine Derivatives[1]
Flammability May be flammable.Pyridine[1]
Environmental Hazard Potentially persistent in the environment.Fluorinated Organic Compounds[2][3]
Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[1] The following steps provide a general framework for its safe disposal.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[5] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.[5] Do not mix with other incompatible waste streams.[1]

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[5]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5] Include the date of waste generation.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[5] Store away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Spill Management:

    • In the event of a small spill, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[1][5] Carefully collect the absorbed material into a labeled hazardous waste container.

    • For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]

    • High-temperature incineration is a recommended disposal method for pyridine and fluorinated organic compounds.[2][4][7][8] This method is effective in breaking the strong carbon-fluorine bonds and ensuring complete destruction of the compound.[2][4][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Contaminated PPE B->E PPE F Collect in Labeled, Compatible Hazardous Waste Container C->F D->F E->F G Store in Designated, Secure Area F->G H Contact EHS for Pickup and Disposal G->H I High-Temperature Incineration by Licensed Contractor H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.